Boc-His(Dnp)-OH
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGVUOQMOHGHEW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30885281 | |
| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25024-53-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25024-53-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Histidine, N-((1,1-dimethylethoxy)carbonyl)-1-(2,4-dinitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025024537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Histidine, N-[(1,1-dimethylethoxy)carbonyl]-1-(2,4-dinitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30885281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-butoxycarbonyl)-1-(2,4-dinitrophenyl)-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Boc-His(Dnp)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the properties, synthesis, and applications of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical reagent in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.
Core Properties of this compound
This compound is a synthetic derivative of the amino acid L-histidine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the imidazole side chain is protected by a 2,4-dinitrophenyl (Dnp) group.[1][2] This dual-protection scheme is essential for preventing undesirable side reactions during peptide synthesis.[2]
Physicochemical Properties
The compound typically appears as a yellow solid or a white to off-white powder.[1][3] It is often supplied as an isopropanol solvate.[4][5] Key physicochemical properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C17H19N5O8 | [3][6][7] |
| Molecular Weight | 421.36 g/mol | [1][6] |
| Melting Point | 98-100 °C (decomposes) | [3][8] |
| Optical Activity [α]20/D | +61 ± 3°, c = 1% in ethyl acetate | [3][6][9] |
| Appearance | Yellow solid or white to off-white powder | [1][3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water. | [1][3][8][9] |
| Storage | Sealed in a dry environment, store in a freezer under -20°C. | [3][8][10] |
| Sensitivity | Light sensitive | [3][9] |
Spectroscopic Data
While specific spectra are not provided in the search results, NMR, HPLC, and LC-MS data are generally available from suppliers for lot-specific analysis.[10]
Rationale for Use in Peptide Synthesis
The imidazole side chain of histidine presents significant challenges in peptide synthesis. Its nucleophilic nature can lead to side reactions, and its basicity can promote racemization of the activated amino acid.[2][11] The Dnp group effectively mitigates these issues:
-
Suppression of Racemization: The electron-withdrawing nature of the Dnp group reduces the basicity of the imidazole ring, thereby minimizing the risk of racemization during coupling reactions.[12]
-
Prevention of Side Reactions: The bulky Dnp group sterically and electronically shields the imidazole nitrogen from undesired acylation or alkylation.[2][12][13]
-
Orthogonality: The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used to remove the Nα-Boc group, providing essential orthogonality in Boc-based SPPS.[12][14] It is also stable to HF and TFMSA.[3][14]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and the subsequent deprotection of the Dnp group are crucial for its effective use.
Synthesis of this compound
This protocol outlines the protection of the histidine imidazole ring with the Dnp group.[15]
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate
-
Water
-
Dioxane or ethanol
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of 1-fluoro-2,4-dinitrobenzene in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the reaction mixture vigorously at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the precipitate with water.
-
Dry the product under vacuum to obtain this compound.
Removal of the Dinitrophenyl (Dnp) Group
The Dnp group is typically removed by thiolysis prior to the final cleavage of the peptide from the resin.[4][13][14][15] This prevents the highly colored Dnp byproducts from contaminating the crude peptide.[4]
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Thiophenol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).[13]
-
Prepare a deprotection solution. Common solutions include:
-
Treat the resin with the deprotection solution for 1-2 hours at room temperature with shaking.[13][15]
-
Filter the resin and wash it thoroughly with DMF to remove the cleaved Dnp group and reagents.[13][15]
-
Perform additional washes, for example, twice with DMF, twice with DCM, and twice with methanol.[13]
-
Dry the resin under vacuum before proceeding to the next synthesis step or final cleavage.[13][15]
It is noteworthy that the Dnp group can also be cleaved under the conditions used for Fmoc-deprotection (20% piperidine in DMF), which is an important consideration when employing a combined Boc/Fmoc strategy.[16]
Visualizing Workflows
The following diagrams illustrate the key experimental workflows involving this compound.
Caption: Synthesis of this compound.
Caption: Dnp Group Removal from Peptide-Resin.
Safety and Handling
This compound is classified as an irritant, causing serious eye irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and a face shield, should be worn when handling the compound.[1] Wash hands thoroughly after handling. Based on data from similar amino acid derivatives, it is considered to have moderate toxicity, and prolonged exposure may cause irritation to the skin and respiratory tract.[1]
Conclusion
This compound is a well-established and valuable reagent for the incorporation of histidine in Boc-based solid-phase peptide synthesis. Its ability to suppress racemization and prevent side reactions makes it a reliable choice for the synthesis of complex peptides. Understanding its properties and the experimental protocols for its use and removal is essential for any researcher or professional engaged in peptide chemistry and drug development.
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 25024-53-7 [chemicalbook.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. This compound ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound | CAS: 25024-53-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. This compound | 25024-53-7 [amp.chemicalbook.com]
- 9. This compound CAS#: 25024-53-7 [m.chemicalbook.com]
- 10. 25024-53-7|this compound|BLD Pharm [bldpharm.com]
- 11. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. This compound isopropanol Novabiochem® | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
A Technical Guide to Boc-His(Dnp)-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly known as Boc-His(Dnp)-OH. It details the compound's chemical structure, physicochemical properties, and its critical role as a protected amino acid derivative in Boc-based solid-phase peptide synthesis (SPPS). Experimental protocols for its use and deprotection are also provided to aid researchers in its practical application.
Core Compound Information
This compound is a derivative of the amino acid L-histidine designed for use in peptide synthesis. It employs a dual-protection strategy: the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, while the imidazole ring of the histidine side chain is protected by a 2,4-dinitrophenyl (Dnp) group. This strategy is essential to prevent undesirable side reactions associated with the nucleophilic and basic nature of the imidazole side chain during peptide synthesis, such as racemization and side-chain acylation.[1][2]
The Dnp group is notably stable under the acidic conditions required to remove the temporary Boc group (e.g., trifluoroacetic acid, TFA) and strong acids like hydrogen fluoride (HF).[3][4] This makes it particularly valuable for the synthesis of longer peptides.[2] The Dnp group is typically removed orthogonally using a nucleophile, such as thiophenol, before the final cleavage of the peptide from the resin support.[5][6]
Chemical Structure and Formula
The structure of this compound features the L-histidine backbone with the Boc protector on the alpha-amino group and the Dnp protector on the tau (τ) nitrogen of the imidazole ring.
-
Synonyms: Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine, N-α-t.-Boc-N-im-dinitrophenyl-L-histidine isopropanol[3][8]
-
SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--=O)--INVALID-LINK--=O">C@@HC(O)=O[8]
Physicochemical Properties
The quantitative data for this compound are summarized in the table below. The compound is often supplied as a stable isopropanol solvate.[5][6]
| Property | Value | References |
| CAS Number | 25024-53-7 | [4][7][8] |
| Molecular Weight | 421.36 g/mol (481.5 g/mol for isopropanol solvate) | [3][4][6][8] |
| Appearance | White to yellow or beige powder/solid | [1][3][4] |
| Melting Point | 98-100 °C (decomposes) | [4][7] |
| Purity (TLC) | ≥98.0% | [3][8] |
| Optical Rotation | [α]20/D +61±3°, c=1% in ethyl acetate | [8] |
| Solubility | Slightly soluble in water; Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone | [1][4] |
| Storage Temperature | 15-25°C | [3] |
Experimental Protocols
This compound is a standard building block for incorporating histidine residues in Boc solid-phase peptide synthesis (SPPS).[3] The general workflow involves coupling the protected amino acid to the N-terminus of the growing peptide chain on a solid support, followed by selective removal of the side-chain protector at the appropriate stage.
Protocol for Coupling in Boc-SPPS
This protocol outlines the standard steps for coupling this compound to a deprotected N-terminal amine on a peptide-resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 15-30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group from the peptide-resin by treating it with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.[9][10]
-
Washing: Wash the resin thoroughly with DCM (3-5 times) to remove residual TFA.
-
Neutralization: Neutralize the resulting TFA salt to the free amine by treating the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DCM for 5-10 minutes (perform 2-3 times).[9][10] Wash the resin again with DCM (3-5 times).
-
Coupling:
-
Dissolve this compound (2-4 equivalents relative to resin loading) and a coupling agent like HBTU (2-4 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).
Protocol for Dnp Group Deprotection
The Dnp group must be removed before the final cleavage of the peptide from the resin.[3] This is achieved via nucleophilic aromatic substitution using thiophenol.[7][8]
-
Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (approx. 10 mL per gram of resin) for 30-60 minutes.[3][5]
-
Deprotection Cocktail: Prepare a deprotection solution. A common cocktail is 20% thiophenol and 20% DIEA in DMF (v/v).[7] An alternative is 2 mL of thiophenol and 2 mL of triethylamine per gram of resin, suspended in DMF.[3]
-
Thiolysis Reaction:
-
Washing:
-
Drying: Dry the resin under vacuum before proceeding to the next step (e.g., final cleavage from the resin).[3]
Workflow and Logic Diagrams
Visual representations of the experimental workflow and the protection/deprotection logic can clarify the role of this compound in SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. peptide.com [peptide.com]
A Technical Guide to the Synthesis and Purification of Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH), a critical building block in solid-phase peptide synthesis (SPPS). This document details the chemical principles, experimental protocols, and analytical characterization of this essential amino acid derivative.
Core Concepts: The Strategic Importance of this compound in Peptide Synthesis
The unique properties of the histidine imidazole side chain, particularly its nucleophilicity and basicity, present challenges in peptide synthesis, often leading to side reactions and racemization. The use of protecting groups is therefore essential. This compound is a strategically protected histidine derivative designed for use in Boc-based SPPS. The Nα-Boc group provides temporary protection of the alpha-amino group, while the Nτ-Dnp group offers robust, acid-stable protection of the imidazole side chain. The electron-withdrawing nature of the dinitrophenyl (Dnp) group effectively suppresses racemization during peptide coupling reactions.
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is presented in the table below, providing a valuable resource for its identification and characterization.
| Property | Value |
| Chemical Name | Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine |
| Synonyms | This compound, N-alpha-Boc-N-im-dinitrophenyl-L-histidine |
| CAS Number | 25024-53-7 |
| Molecular Formula | C₁₇H₁₉N₅O₈ |
| Molecular Weight | 421.36 g/mol |
| Appearance | White to yellow or beige powder |
| Melting Point | 98-100 °C (decomposes)[1] |
| Optical Rotation | [α]²⁰/D +61 ± 3° (c = 1% in ethyl acetate) |
| Purity | ≥98.0% (TLC) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[1] |
Synthesis Pathway of this compound
The synthesis of this compound is a two-step process, beginning with the protection of the α-amino group of L-histidine with a tert-butyloxycarbonyl (Boc) group, followed by the dinitrophenylation of the imidazole side chain.
References
The Dual Role of Boc-His(Dnp)-OH in Modern Research: A Technical Guide
For Immediate Release
In the landscape of complex scientific research, particularly in peptide chemistry and drug discovery, the strategic use of specialized reagents is paramount. Nα-tert-butyloxycarbonyl-L-histidine(Nτ-2,4-dinitrophenyl)-OH, commonly abbreviated as Boc-His(Dnp)-OH, stands out as a critical building block with a dual-functionality that extends from ensuring the fidelity of peptide synthesis to enabling sensitive biochemical assays. This technical guide provides an in-depth exploration of the core applications of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource on its utilization, complete with detailed experimental protocols, quantitative data, and workflow visualizations.
Core Application in Solid-Phase Peptide Synthesis (SPPS)
The primary and most established application of this compound is in Boc-chemistry solid-phase peptide synthesis (SPPS). The unique chemical nature of the histidine side chain's imidazole ring presents a significant challenge during peptide synthesis. Its basicity can catalyze the racemization of the activated histidine residue, and its nucleophilicity can lead to unwanted side reactions, such as acylation, resulting in branched peptides and reduced yields of the target peptide.[1]
To circumvent these issues, protection of the imidazole side chain is crucial. This compound employs a dual-protection strategy where the α-amino group is protected by the acid-labile Boc group, and the imidazole side chain is protected by the 2,4-dinitrophenyl (Dnp) group.[2] The Dnp group is an electron-withdrawing group that effectively suppresses the basicity of the imidazole ring, thereby significantly reducing the risk of racemization during the coupling step.[3]
The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used for the removal of the Nα-Boc group in each cycle of the SPPS.[4][5] It requires a separate, orthogonal deprotection step, typically using a nucleophile like thiophenol, before the final cleavage of the peptide from the resin.[4][6] This orthogonality is a key advantage, allowing for precise control over the synthesis process.
Comparative Performance in Racemization Suppression
The choice of a protecting group for the histidine side chain is a critical determinant of the final peptide's purity. While quantitative data for direct head-to-head comparisons of all Boc-protected histidines under identical conditions are not extensively published, the performance trends can be inferred from the nature of the protecting groups and available studies.
| Histidine Derivative | Side-Chain Protecting Group (Type) | Key Advantages | Key Disadvantages | Racemization Risk |
| This compound | Nτ-Dnp (Aryl) | Robust protection, stable to TFA.[1] | Requires a separate, orthogonal deprotection step with thiophenol.[4] | Low |
| Boc-His(Boc)-OH | Nτ-Boc (Urethane) | Simple, single-step deprotection of both Boc groups post-synthesis. | Not orthogonal; the side-chain Boc is labile to TFA used for Nα-Boc removal.[1] | Moderate |
| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Cost-effective. | Labile to HOBt, which can be present during coupling; can lead to side reactions.[7] | Moderate to High |
| Boc-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | Highly effective at suppressing racemization by blocking the intramolecular base catalysis mechanism. | Higher cost; cleavage with strong acids (HF) releases formaldehyde, requiring specific scavengers.[1] | Very Low |
Experimental Protocol: Boc-SPPS of a Histidine-Containing Peptide
This protocol outlines the manual synthesis of a model tripeptide (e.g., Ala-His-Gly) on a Merrifield resin using this compound.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-Gly-OH
-
This compound
-
Boc-Ala-OH
-
Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Thiophenol
-
Methanol
-
Diethyl ether
-
Ninhydrin test kit
Procedure:
-
Resin Preparation and First Amino Acid Attachment (Glycine):
-
Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.
-
Prepare the cesium salt of Boc-Gly-OH and couple it to the resin in DMF at 50°C overnight.
-
Wash the resin with DMF, DMF/water, DMF, and DCM.
-
Perform a Kaiser (ninhydrin) test to confirm the absence of free primary amines.
-
-
Peptide Chain Elongation (One Cycle for Histidine):
-
Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc group from Glycine.
-
Wash the resin with DCM, Methanol, and DCM.
-
Neutralization: Treat the resin with 10% DIEA in DCM (2 x 2 minutes).
-
Wash the resin with DCM.
-
Perform a Kaiser test to confirm the presence of free primary amines.
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3 eq.) with DCC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
-
Wash the resin with DMF and DCM.
-
Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). Repeat the coupling step if necessary.
-
-
Repeat Elongation Cycle for Alanine.
-
Deprotection of the Dnp Group:
-
Final Cleavage and Peptide Isolation:
-
Dry the resin under vacuum.
-
Cleave the peptide from the resin using anhydrous HF or another suitable strong acid cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, wash, and dry.
-
Purify the peptide by reverse-phase HPLC.
-
Visualizing the Boc-SPPS Workflow
Caption: A generalized workflow for a single coupling cycle in Boc-SPPS incorporating this compound.
Application in FRET-Based Biochemical Assays
Beyond its role in synthesis, the dinitrophenyl (Dnp) moiety of this compound serves a distinct and valuable purpose in biochemical and pharmacological research as an efficient quencher in Fluorescence Resonance Energy Transfer (FRET) based assays.[8] FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred from a donor molecule to an acceptor molecule without the emission of a photon.
In a typical FRET-based protease assay, a peptide substrate is synthesized with a fluorescent donor on one side of the protease cleavage site and a quencher, such as Dnp, on the other. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in fluorescence, which can be monitored in real-time to determine enzyme activity.
The Dnp group is a popular choice as a quencher due to its broad absorbance spectrum, which can effectively overlap with the emission spectra of various common fluorophores, such as 7-methoxycoumarin-4-ylacetic acid (MCA) and 7-amino-4-carbamoylmethylcoumarin (ACC).[8]
Quantitative Parameters of Dnp as a FRET Quencher
The efficiency of FRET is critically dependent on the specific donor-quencher pair. The Förster distance (R₀) is a key parameter that defines the distance at which FRET efficiency is 50%. A larger R₀ indicates more efficient energy transfer over a longer distance.
| FRET Pair | Donor (Fluorophore) | Acceptor (Quencher) | Förster Distance (R₀) | Donor Quantum Yield (ΦF, free) | Quenched Substrate Quantum Yield (ΦF) |
| ACC/Dnp | 7-amino-4-carbamoylmethylcoumarin (ACC) | 2,4-dinitrophenyl (Dnp) | 34.7 Å[8] | 0.861[8] | 0.00288[8] |
| MCA/Dnp | 7-methoxy-coumarin-4-yl acetic acid (MCA) | 2,4-dinitrophenyl (Dnp) | 36.5 Å[8] | 0.718[8] | 0.00504[8] |
Experimental Protocol: FRET-Based Protease Assay
This protocol describes a general procedure for measuring the activity of a protease (e.g., Caspase-3) using a custom-synthesized FRET peptide substrate containing a Dnp quencher.
Materials:
-
FRET peptide substrate (e.g., Ac-DEVD-ACC-Lys(Dnp)-NH₂)
-
Recombinant active protease (e.g., Caspase-3)
-
Assay buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2)
-
Protease inhibitor (for control experiments)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate in DMSO.
-
Prepare a stock solution of the active protease in a suitable buffer.
-
Prepare a series of dilutions of the protease to determine the optimal concentration.
-
-
Assay Setup:
-
In a 96-well black microplate, add the assay buffer to each well.
-
Add the FRET peptide substrate to each well to a final concentration of 10-50 µM.
-
For control wells, add a specific protease inhibitor.
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding the protease to the wells.
-
Immediately place the microplate in a fluorescence plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the fluorophore (e.g., for ACC, Ex: 380 nm, Em: 460 nm).
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each reaction.
-
The initial rate of the reaction (slope of the linear portion of the curve) is proportional to the protease activity.
-
For inhibitor screening, calculate the percentage of inhibition by comparing the reaction rates in the presence and absence of the inhibitor.
-
Visualizing the FRET-Based Protease Assay Principle
Caption: The principle of a FRET-based protease assay using a donor-quencher pair.
Conclusion
This compound is a versatile and indispensable tool in the arsenal of peptide chemists and biochemists. Its primary role in solid-phase peptide synthesis is to ensure the stereochemical integrity of histidine-containing peptides, a critical factor for their biological activity. The robust and orthogonal nature of the Dnp protecting group provides a reliable method for mitigating the inherent challenges of histidine chemistry. Furthermore, the repurposing of the Dnp moiety as a quencher in FRET-based assays highlights its utility in the development of sensitive and continuous methods for studying enzyme kinetics and for high-throughput screening in drug discovery. A thorough understanding of the principles and protocols outlined in this guide will enable researchers to effectively leverage the dual applications of this compound to advance their scientific objectives.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 8. cdn.thomasnet.com [cdn.thomasnet.com]
The 2,4-Dinitrophenyl (Dnp) Group: An In-depth Technical Guide for Researchers and Drug Development Professionals
An Overview of a Versatile Protecting Group in Organic Synthesis
The 2,4-dinitrophenyl (Dnp) group is a well-established and versatile protecting group in organic synthesis, particularly valued in peptide and carbohydrate chemistry. Its electron-withdrawing nature imparts unique characteristics that allow for the selective masking of primary and secondary amines, hydroxyl groups, and thiols. This technical guide provides a comprehensive overview of the Dnp protecting group, including its mechanism of action, detailed experimental protocols for its introduction and removal, and its applications in various stages of research and drug development.
Core Principles of the Dnp Protecting Group
The utility of the Dnp group stems from its strong electron-withdrawing properties, a consequence of the two nitro groups on the phenyl ring. This electronic effect significantly reduces the nucleophilicity of the protected functional group, rendering it stable to a range of reaction conditions. The Dnp group is typically introduced via a nucleophilic aromatic substitution reaction using either 1-fluoro-2,4-dinitrobenzene (DNFB), also known as Sanger's reagent, or 1-chloro-2,4-dinitrobenzene.
The stability of the Dnp group is a key advantage. For instance, in peptide synthesis, it is notably stable to the acidic conditions used for the removal of the tert-butyloxycarbonyl (Boc) protecting group, making it an orthogonal protecting group in this context.[1] However, its removal requires specific conditions, most commonly thiolysis, which allows for its selective cleavage in the presence of other protecting groups.
Applications in Synthesis
The Dnp group finds its primary applications in:
-
Peptide Synthesis: It is extensively used to protect the imidazole side chain of histidine and the hydroxyl group of tyrosine.[2] This protection is crucial to prevent side reactions and suppress racemization during peptide chain elongation.[1]
-
Carbohydrate Chemistry: The Dnp group can be employed to protect hydroxyl groups in monosaccharides, facilitating the synthesis of complex oligosaccharides. It can be used in the preparation of glycosyl donors.
-
General Organic Synthesis: It serves as a robust protecting group for primary and secondary amines and alcohols in various synthetic routes.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amines and alcohols using the Dnp group.
Protection of Primary and Secondary Amines
The reaction of primary and secondary amines with 1-fluoro-2,4-dinitrobenzene (DNFB) is a common method for introducing the Dnp group.
Protocol 1: Dnp Protection of Benzylamine using DNFB
Materials:
-
Benzylamine
-
1-Fluoro-2,4-dinitrobenzene (DNFB)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve benzylamine (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium bicarbonate (2.0 equivalents) to the solution.
-
Add a solution of DNFB (1.05 equivalents) in ethanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, a yellow precipitate of N-(2,4-dinitrophenyl)benzylamine will form.
-
Filter the precipitate and wash with water, followed by a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain pure N-(2,4-dinitrophenyl)benzylamine.
Protection of Alcohols and Phenols
The Dnp group can be introduced to hydroxyl groups via reaction with 1-chloro-2,4-dinitrobenzene in the presence of a base.
Protocol 2: Dnp Protection of Phenol using 1-Chloro-2,4-dinitrobenzene
Materials:
-
Phenol
-
1-Chloro-2,4-dinitrobenzene
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Water
Procedure:
-
Dissolve phenol (0.01 mole) in a solution of sodium hydroxide (0.01 mole) in 5 mL of water to form the sodium phenolate.
-
Dissolve 1-chloro-2,4-dinitrobenzene (0.01 mole) in 30 mL of 95% ethanol.
-
Add the sodium phenolate solution to the ethanolic solution of 1-chloro-2,4-dinitrobenzene. The solution will typically turn dark red.
-
Heat the reaction mixture under reflux until the red color disappears.
-
Upon cooling, the 2,4-dinitrophenyl phenyl ether will precipitate.
-
Filter the product and recrystallize from ethanol to yield the pure ether.[3]
Deprotection of Dnp-Protected Compounds
The removal of the Dnp group is most commonly achieved by thiolysis, which proceeds via a nucleophilic aromatic substitution mechanism.
Protocol 3: Deprotection of Dnp-Protected Amines/Alcohols using Thiophenol
Materials:
-
Dnp-protected compound
-
Thiophenol
-
Triethylamine (TEA) or another suitable base
-
N,N-Dimethylformamide (DMF) or other appropriate solvent
-
Diethyl ether
Procedure:
-
Dissolve the Dnp-protected compound in DMF.
-
Add thiophenol (typically 10-20 equivalents) and triethylamine (1-2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography. For peptide synthesis on solid support, the resin is treated with a solution of thiophenol in DMF, often with a base like triethylamine, for approximately 90 minutes at room temperature.[4]
An alternative method for the deprotection of Dnp-protected amines involves the use of hydrazine.
Protocol 4: Deprotection of Dnp-Protected Amines using Hydrazine
Materials:
-
Dnp-protected amine
-
Hydrazine hydrate
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the Dnp-protected amine in ethanol.
-
Add hydrazine hydrate (excess, typically 10-20 equivalents) to the solution.
-
Reflux the reaction mixture for 1-3 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with an organic solvent to isolate the deprotected amine. The byproduct, 2,4-dinitrophenylhydrazine, is often insoluble and can be removed by filtration.
Quantitative Data
The following tables summarize typical reaction conditions and yields for the protection and deprotection of amines and alcohols with the Dnp group.
Table 1: Dnp Protection Reaction Data
| Substrate | Reagent | Base | Solvent | Time | Temperature | Yield (%) |
| Primary/Secondary Amine | DNFB | NaHCO₃ | Ethanol/Water | 2-4 h | Room Temp. | >90 |
| Phenol | 2,4-Dinitrochlorobenzene | NaOH | Ethanol/Water | Reflux | Reflux | High |
| Alcohols | 2,4-Dinitrochlorobenzene | Anhydrous Alkali Metal Carbonate | Anhydrous Alcohol | Varies | 20-150°C | 95-98[5] |
Table 2: Dnp Deprotection Reaction Data
| Substrate | Reagent | Base/Additive | Solvent | Time | Temperature | Yield (%) |
| Dnp-Amine/Alcohol | Thiophenol | Triethylamine | DMF | 1-12 h | Room Temp. | >95[6] |
| Dnp-Histidine (on resin) | 20% Piperidine | - | DMF | 30 min | Room Temp. | 84[7] |
| Dnp-Amine | Hydrazine Hydrate | - | Ethanol | 1-3 h | Reflux | 70-85 |
Visualization of Workflows and Relationships
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for the protection of amines and alcohols with the Dnp group.
Caption: General workflow for the deprotection of Dnp-protected compounds via thiolysis.
Caption: Orthogonal protection strategy in Boc-based solid-phase peptide synthesis.
Spectroscopic Characterization
The presence of the Dnp group can be readily confirmed by standard spectroscopic methods.
-
NMR Spectroscopy: In ¹H NMR spectra, the aromatic protons of the Dnp group typically appear as characteristic multiplets in the downfield region (δ 7.0-9.2 ppm). The proton ortho to the two nitro groups is the most deshielded. In ¹³C NMR spectra, the carbon atoms attached to the nitro groups are significantly downfield.
-
IR Spectroscopy: The Dnp group exhibits strong characteristic absorption bands for the nitro groups (NO₂) in the regions of 1520-1560 cm⁻¹ (asymmetric stretching) and 1340-1350 cm⁻¹ (symmetric stretching).
-
UV-Vis Spectroscopy: Dnp-protected compounds are typically yellow and show strong UV absorption maxima, which can be useful for their quantification.
Conclusion
The 2,4-dinitrophenyl group remains a valuable tool in the arsenal of the synthetic chemist. Its robust nature under acidic conditions, combined with its selective removal via thiolysis, provides a powerful orthogonal protecting group strategy. This is particularly evident in the field of peptide synthesis, where it plays a critical role in the preparation of complex peptides. While its application in carbohydrate chemistry is less common, it offers a viable option for the protection of hydroxyl groups. The detailed protocols and data presented in this guide are intended to assist researchers and drug development professionals in the effective application of the Dnp protecting group in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2,4-dinitrophenyl group for protection of hydroxyl function of tyrosine during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. N-(2,4-dinitrophenyl)-2,4-dimethylaniline | C14H13N3O4 | CID 296395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of glycosyl phosphate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to Boc-His(Dnp)-OH: Properties, Synthesis, and Application in Peptide Chemistry
For Immediate Release
This technical guide provides an in-depth overview of Nα-tert-butyloxycarbonyl-N(im)-2,4-dinitrophenyl-L-histidine, commonly known as Boc-His(Dnp)-OH. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its use, and its strategic role in solid-phase peptide synthesis (SPPS).
Core Physicochemical Data
This compound is a key derivative of the amino acid histidine, widely utilized as a building block in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group protects the α-amino group, while the 2,4-dinitrophenyl (Dnp) group safeguards the imidazole side chain of histidine, preventing undesirable side reactions during peptide elongation.[1][2]
| Property | Value | Reference |
| CAS Number | 25024-53-7 | [3] |
| Molecular Weight | 421.36 g/mol | [3] |
| Molecular Formula | C₁₇H₁₉N₅O₈ | [3] |
| Appearance | White to yellow powder | [4] |
| Purity | ≥98.0% (TLC) | [3] |
Strategic Application in Peptide Synthesis
The imidazole side chain of histidine presents a significant challenge in peptide synthesis due to its nucleophilic nature, which can lead to side reactions and racemization.[1] The Dnp group on the imidazole ring of this compound effectively suppresses these issues.[5] It is particularly advantageous in Boc-based SPPS due to its stability under the acidic conditions used for the removal of the Nα-Boc group.[6][7]
The Dnp group is typically removed near the end of the synthesis, prior to the final cleavage of the peptide from the resin.[6] This is achieved through thiolysis, a reaction that does not affect other protecting groups or the peptide-resin linkage.[4][8]
Experimental Protocols
Detailed methodologies for the incorporation and deprotection of this compound are crucial for successful peptide synthesis.
Protocol 1: Introduction of the Dnp Group on Boc-His-OH
This protocol outlines the synthesis of this compound.
Materials:
-
Boc-His-OH
-
1-Fluoro-2,4-dinitrobenzene (FDNB)
-
Sodium bicarbonate
-
Water
-
Dioxane or ethanol
-
Dilute HCl
Procedure:
-
Dissolve Boc-His-OH in an aqueous solution of sodium bicarbonate.
-
Add a solution of FDNB in a miscible organic solvent (e.g., ethanol or dioxane).
-
Stir the mixture vigorously at room temperature for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, acidify the reaction mixture with a dilute acid like HCl to precipitate the product.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under a vacuum to yield this compound.[3]
Protocol 2: Deprotection of the His(Dnp) Group in Solid-Phase Peptide Synthesis
This protocol details the removal of the Dnp protecting group from a peptide synthesized on a solid support.[4][8]
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin).
-
Prepare a deprotection solution consisting of 20% thiophenol and 20% DIPEA in DMF. Alternatively, a solution of thiophenol and triethylamine (2 mL of each per gram of resin) can be used.[3][4]
-
Treat the resin with the deprotection solution and shake the mixture at room temperature for 1 to 2 hours.[3][4]
-
Filter the resin and wash it thoroughly multiple times with DMF, followed by DCM, and then methanol to remove the cleaved Dnp group and excess reagents.[4]
-
Dry the resin under a vacuum. The deprotected peptide-resin is now ready for the next step in the synthesis or for final cleavage.
Visualizing the Workflow
To further elucidate the role of this compound in peptide synthesis, the following diagrams illustrate the key processes.
Caption: Workflow for Boc-SPPS incorporating this compound.
Caption: Thiolytic cleavage of the Dnp group from the histidine side chain.
Conclusion
This compound is a valuable reagent for the synthesis of complex peptides, offering robust protection of the histidine side chain. Understanding its properties and the specific protocols for its use and removal is essential for achieving high yields and purity in peptide synthesis. The strategic selection of protecting groups, such as the Dnp group for histidine, remains a cornerstone of successful peptide-based drug discovery and development.
References
An In-depth Technical Guide on the Solubility of Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Nα-Boc-Nim-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH), a critical protected amino acid derivative used in solid-phase peptide synthesis (SPPS). Understanding its solubility is paramount for efficient peptide synthesis, particularly in the development of peptide-based therapeutics.
Physicochemical Properties
This compound is a yellow solid with the molecular formula C17H19N5O8 and a molecular weight of 421.36 g/mol .[1] The presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) and dinitrophenyl (Dnp) protecting groups significantly influences its solubility profile. The Dnp group is notably stable to acidic conditions, such as those used for Boc deprotection, but can be removed by nucleophiles like thiophenol.[2][3]
Solubility Profile of this compound
| Solvent | Qualitative Solubility | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Dichloromethane (DCM) | Soluble | [1][4] |
| Chloroform | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
| Isopropanol (IPA) | Soluble | [2][5] |
| Water | Slightly soluble | [1][6] |
| N,N-Dimethylformamide (DMF) | Commonly used as a solvent for SPPS, implying good solubility. | [4] |
| N-Methyl-2-pyrrolidone (NMP) | A common alternative to DMF in SPPS, suggesting likely solubility. | [4] |
It is important to note that this compound can form a stable solvate with isopropanol (IPA).[2][5] This can be a factor in its handling and dissolution. For solid-phase peptide synthesis, DMF is a very common solvent for dissolving protected amino acids like this compound.[4]
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a general method for determining the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
Selection of solvents to be tested (e.g., DMSO, DCM, DMF, Water)
-
Small vials or test tubes
-
Vortex mixer
-
Microbalance
Procedure:
-
Weigh approximately 1-2 mg of this compound into a clean, dry vial.
-
Add 100 µL of the selected solvent to the vial.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear (though it may be colored).
-
Partially Soluble: Some solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound dissolves, incrementally add more this compound until saturation is reached to get a semi-quantitative estimate.
-
Record the observations for each solvent.
Protocol 2: Removal of the Dnp Protecting Group in SPPS
This protocol outlines the procedure for the deprotection of the dinitrophenyl (Dnp) group from the histidine side chain while the peptide is still attached to the resin.[4]
Materials:
-
Peptide-resin containing His(Dnp)
-
Thiophenol
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Nitrogen or Argon)
-
Solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Swell the peptide-resin in DMF within the reaction vessel.
-
Prepare a 20% solution of thiophenol in DMF.
-
Under an inert atmosphere to prevent oxidation, add the thiophenol solution to the swollen resin.
-
Allow the reaction to proceed for the recommended time (typically 1-2 hours), with gentle agitation.
-
Wash the resin thoroughly with DMF to remove the cleaved Dnp group and excess thiophenol. The washings will be highly colored.
-
Proceed with the next step in the peptide synthesis (e.g., final cleavage from the resin).
Workflow for this compound in Solid-Phase Peptide Synthesis
The following diagram illustrates a simplified workflow for the incorporation of a this compound residue into a peptide chain during solid-phase peptide synthesis.
Caption: Workflow for this compound in SPPS.
This guide provides essential information on the solubility and handling of this compound for researchers in peptide synthesis and drug development. While quantitative solubility data remains elusive, the provided qualitative information and protocols offer a solid foundation for its effective use in the laboratory.
References
In-Depth Technical Guide to Boc-His(Dnp)-OH: Safety, Handling, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, storage, and application of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine, commonly referred to as Boc-His(Dnp)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.
Compound Identification and Properties
This compound is a derivative of the amino acid L-histidine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by a 2,4-dinitrophenyl (Dnp) group.[1] This dual-protection scheme is instrumental in preventing undesirable side reactions during peptide synthesis.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Chemical Name | Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine | [3] |
| CAS Number | 25024-53-7 | [3] |
| Molecular Formula | C₁₇H₁₉N₅O₈ | [3] |
| Molecular Weight | 421.36 g/mol | [3] |
| Appearance | White to off-white or yellow solid/powder.[2][4] | |
| Melting Point | 98-100 °C (decomposes) | [4] |
| Optical Rotation | [α]20/D +61±3°, c = 1% in ethyl acetate | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone; Slightly soluble in water.[4][5] | |
| Isopropanol Solvate | Often utilized as a stable isopropyl alcohol solvate.[6] |
Safety and Handling Precautions
Table 2: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement |
| Eye Irritation, Category 2 | H319: Causes serious eye irritation |
Table 3: Recommended Safety and Handling Practices
| Precaution Category | Recommended Action | References |
| Personal Protective Equipment (PPE) | Wear a dust mask (type N95 or equivalent), chemical safety goggles or faceshield, and chemical-resistant gloves. | [3] |
| Engineering Controls | Use in a well-ventilated area, preferably in a chemical fume hood. | |
| Hygiene Practices | Wash hands thoroughly after handling.[2] Avoid eating, drinking, or smoking in the work area. | |
| First Aid: Eye Contact | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] | |
| First Aid: Skin Contact | Remove contaminated clothing and wash skin with soap and water. | |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. | |
| First Aid: Ingestion | Rinse mouth with water. May cause gastrointestinal discomfort.[2] Seek medical advice. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
Table 4: Storage and Stability Guidelines
| Condition | Recommendation | References |
| Temperature | Store in a freezer at -20°C for long-term storage. For short-term use, 15-25°C is acceptable. | [4] |
| Atmosphere | Keep in a tightly sealed container under a dry, inert atmosphere. | [2] |
| Incompatibilities | Store away from strong acids, bases, and reducing agents.[2] | |
| Light Sensitivity | The compound is light-sensitive and should be stored in an opaque or amber container.[5] |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone for incorporating histidine residues in Boc-based SPPS. The Dnp group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid - TFA) and is orthogonally removed using a nucleophile, typically thiophenol, before the final cleavage of the peptide from the resin.[6]
General Boc-SPPS Workflow
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Historical Development of Boc-Protected Histidine Derivatives
The synthesis of peptides, a cornerstone of drug discovery and biochemical research, requires a meticulous strategy of protecting and deprotecting reactive functional groups on amino acid building blocks. The amino acid histidine presents a unique and persistent challenge due to the nucleophilic nature of its imidazole side chain, which can lead to undesirable side reactions and racemization during peptide chain elongation.[1][2] This technical guide provides a comprehensive overview of the historical development of tert-butyloxycarbonyl (Boc) protected histidine derivatives, detailing the evolution of side-chain protection strategies, key quantitative data, and the experimental protocols that have enabled the successful incorporation of this critical amino acid into synthetic peptides.
The Genesis of the Problem: Histidine in Peptide Synthesis
In the early days of peptide synthesis, particularly with the advent of solid-phase peptide synthesis (SPPS) pioneered by Merrifield, the challenges associated with histidine became starkly apparent. Two primary side reactions plagued synthetic chemists:
-
Side-Chain Acylation: The unprotected imidazole ring, specifically the π-nitrogen, is nucleophilic and can react with activated amino acids during the coupling step. While this acylation is often reversible in subsequent steps, it temporarily consumes the activated acid, reducing coupling efficiency and necessitating the use of excess reagents.[2]
-
Racemization: The most significant issue is the propensity of histidine to lose its stereochemical integrity. The imidazole side chain can act as an intramolecular base, abstracting the α-proton of the activated histidine.[1][3] This leads to the formation of an achiral intermediate and the subsequent incorporation of both L- and D-histidine into the peptide, which can drastically alter or eliminate its biological activity.[1]
These challenges underscored the critical need for an effective protecting group for the histidine side chain that would be stable throughout the synthesis and could be removed cleanly at the final stage.
The Boc Group and the Evolution of Imidazole Protection
The introduction of the Boc group for the temporary protection of the Nα-amino group was a landmark in SPPS.[4] Its key advantage was its lability to moderately strong acids like trifluoroacetic acid (TFA), which left the permanent side-chain protecting groups and the peptide-resin linkage intact.[5][] This set the stage for the development of various side-chain protecting groups for histidine that were compatible with the Boc-SPPS strategy.
Early Strategies and Key Developments
The ideal side-chain protecting group for Boc-histidine needed to be stable to repeated TFA treatment while being removable by a different, orthogonal method, typically strong acidolysis (like hydrogen fluoride, HF) at the end of the synthesis.
-
Tosyl (Tos): The p-toluenesulfonyl group was one of the earlier protecting groups employed. Boc-His(Tos)-OH offered enhanced solubility and a suppressive effect on racemization.[7] However, the Tos group was found to be unstable to nucleophiles and could even be cleaved by reagents like 1-Hydroxybenzotriazole (HOBt), which are often used in coupling reactions.[2][8] This lability limited its application, making it most suitable for synthesizing short peptides or for introducing histidine near the N-terminus.[2]
-
2,4-Dinitrophenyl (DNP): The DNP group represented a significant advancement. Boc-His(DNP)-OH was developed in the mid-to-late 20th century and offered high stability to the acidic conditions of Boc-SPPS, including the final HF cleavage.[9][10] Its removal required a separate, orthogonal step of thiolysis, typically using thiophenol, before the final acid cleavage.[11] While this added complexity and introduced highly colored byproducts, the stability of the DNP group made it invaluable for the synthesis of larger, more complex peptides.[2][9]
-
Benzyloxymethyl (Bom): To more effectively combat racemization, the Bom group was introduced. Attached at the τ-nitrogen of the imidazole ring, the Bom group is highly effective at suppressing the intramolecular base catalysis that leads to racemization.[2] The main drawback of Boc-His(Bom)-OH was its more complex and costly synthesis, which limited its widespread use despite its excellent performance.[2]
-
tert-Butyloxycarbonyl (Boc): A logical step was to use the Boc group itself for side-chain protection, yielding Nα,Nτ-bis(tert-butyloxycarbonyl)-L-histidine or Boc-His(Boc)-OH.[12][13] This strategy simplified the final deprotection, as both the Nα-Boc and Nτ-Boc groups could be removed simultaneously.[14] However, the side-chain Boc group is partially labile to the repeated TFA treatments used to remove the temporary Nα-Boc group in each cycle of the synthesis.[14] This premature deprotection restricted its use to the synthesis of short peptides or for placing histidine near the N-terminus.[2][14]
-
Trityl (Trt) and Benzyloxycarbonyl (Z): While the Trt group is more famously associated with Fmoc-SPPS, Boc-His(Trt)-OH also found use.[15] It provides significant steric bulk but is less effective at preventing racemization than other options.[14] The benzyloxycarbonyl (Z) group, another classic protecting group, was also adapted for histidine side-chain protection in Boc-His(Z)-OH.[16][17]
This historical progression reflects a continuous effort to balance stability, racemization suppression, ease of removal, and cost.
Data Presentation: Comparing Protecting Group Strategies
The selection of a Boc-histidine derivative is a critical decision based on trade-offs between stability and potential side reactions. The following tables summarize the key characteristics and performance data for the most common derivatives.
Table 1: Overview of Common Side-Chain Protecting Groups for Nα-Boc-Histidine
| Protecting Group | Derivative | Key Features & Stability | Removal Condition | Advantages | Disadvantages |
| Tosyl (Tos) | Boc-His(Tos)-OH | Moderately acid stable, but labile to HOBt and other nucleophiles.[2][8] | HOBt, HF, TFMSA.[2] | Suppresses racemization, enhances solubility.[7] | Unstable during coupling with HOBt; limited to short peptides.[2] |
| 2,4-Dinitrophenyl (DNP) | This compound | Stable to strong acids (TFA, HF, TFMSA).[9][10] | Thiolysis (e.g., thiophenol) prior to final cleavage.[11] | High stability allows for synthesis of long peptides.[2] | Requires an extra deprotection step; colored byproducts.[11] |
| Benzyloxymethyl (Bom) | Boc-His(Bom)-OH | Stable to TFA. Protects the τ-nitrogen.[2] | Strong acid (HF, TFMSA).[2] | Very effective at suppressing racemization.[2] | Difficult and costly to synthesize.[2] |
| tert-Butyloxycarbonyl (Boc) | Boc-His(Boc)-OH | Partially labile to repeated TFA treatments.[14] | Strong acid (HF, TFMSA); removed with Nα-Boc.[14] | Simplifies final deprotection step.[14] | Unsuitable for long peptides due to premature side-chain deprotection.[2][14] |
| Trityl (Trt) | Boc-His(Trt)-OH | Acid labile.[2] | Mild to strong acid (TFA, HF).[15] | Provides steric hindrance. | Does not effectively prevent racemization during coupling.[14][18] |
Table 2: Comparative Racemization Data for Histidine Derivatives
Note: Much of the recent quantitative data on racemization has been generated using the Fmoc-SPPS framework, as it has become the more dominant methodology. However, the principles of how side-chain protection affects racemization are directly translatable to Boc-SPPS. The data below is adapted from studies on Fmoc-derivatives to illustrate the impact of the protecting group.
| Derivative | Coupling Conditions | % D-Isomer (Racemization) | Reference |
| His(Trt) | 50°C, 10 min | 2.88% | [18] |
| His(Boc) | 50°C, 10 min | 1.29% | [18] |
| His(Trt) | 90°C, 2 min | >16% | [18] |
| His(Boc) | 90°C, 2 min | 0.81% | [18] |
| His(Trt) | 5 min preactivation | 7.8% | [19] |
| His(MBom) * | 5 min preactivation | 0.3% | [19] |
*MBom (methoxybenzyloxymethyl) is structurally related to Bom and illustrates the high efficacy of τ-nitrogen protection in suppressing racemization, especially under forcing conditions like high temperatures or extended pre-activation times.[19]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and application of Boc-protected histidine derivatives.
Protocol 1: Synthesis of Nα-Boc-L-histidine
This protocol is based on established methods for the Nα-protection of histidine using di-tert-butyl dicarbonate (Boc₂O).[20]
-
Dissolution: Dissolve solid L-histidine in an aqueous solution of sodium carbonate (e.g., 1-10% w/v).
-
Reaction: Cool the solution to 0-5°C. Add liquid di-tert-butyl dicarbonate dropwise while maintaining the temperature. The molar ratio of L-histidine to Boc₂O is typically between 1:1 and 1:3.[20]
-
Workup: After the reaction is complete (monitored by TLC), filter the solution. Wash the aqueous filtrate with an organic solvent (e.g., ethyl acetate/petroleum ether) to remove unreacted Boc₂O.
-
Acidification & Extraction: Carefully acidify the aqueous phase with a suitable acid (e.g., citric acid or dilute HCl) to a pH of ~3-4. Extract the product into ethyl acetate.
-
Intermediate Conversion: The initial product is often the doubly protected Nα,Nτ-bis-Boc-L-histidine. To selectively remove the more labile Nτ-Boc group, the ethyl acetate solution can be stirred at a moderately elevated temperature (e.g., 50-60°C) for several hours.[21]
-
Isolation: Wash the final organic phase with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product, Nα-Boc-L-histidine.
Protocol 2: Boc-SPPS Cycle for Incorporating Boc-His(PG)-OH
This protocol outlines a single coupling cycle within a larger Boc-SPPS workflow.[5][13]
-
Resin Preparation: Start with the peptide-resin bearing a free N-terminal amino group. Swell the resin in dichloromethane (DCM).
-
Nα-Boc Deprotection:
-
Add a solution of 50% (v/v) TFA in DCM to the resin. Agitate for 1-2 minutes and drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes to ensure complete removal of the Nα-Boc group.[5][13]
-
Wash the resin thoroughly with DCM followed by isopropanol and then DCM to remove residual acid.
-
-
Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% (v/v) solution of diisopropylethylamine (DIPEA) in DCM until the resin is no longer acidic (tested with bromophenol blue). Wash again with DCM.
-
Amino Acid Coupling:
-
Dissolve the desired Boc-His(PG)-OH derivative (e.g., this compound) and an activating agent (e.g., HBTU, DIC/HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM. Note: Avoid HOBt when using Boc-His(Tos)-OH.[8]
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature, or until a ninhydrin test indicates complete coupling.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
Protocol 3: Final Cleavage and Side-Chain Deprotection
This protocol describes the final step to cleave the completed peptide from the solid support and remove all protecting groups.
-
Pre-Cleavage Deprotection (if necessary): If using this compound, the DNP group must be removed first. Swell the peptide-resin in DMF and treat with a solution of 20% thiophenol in DMF for 1-2 hours. Wash thoroughly with DMF and DCM.[11]
-
HF Cleavage Apparatus: Transfer the dried peptide-resin to a specialized, HF-resistant reaction vessel (e.g., Kel-F). Add a scavenger, such as anisole, to protect sensitive residues from alkylation by carbocations generated during cleavage (typically 1 part scavenger to 9 parts HF).[5]
-
HF Distillation: Cool the reaction vessel in a dry ice/methanol bath. Carefully distill anhydrous hydrogen fluoride (HF) into the vessel (approx. 10 mL HF per gram of resin).
-
Cleavage Reaction: Remove the cooling bath and allow the vessel to warm to 0°C in an ice bath. Stir the mixture for 45-60 minutes.
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum.
-
Peptide Precipitation and Washing: Suspend the residue (resin and cleaved peptide) in cold diethyl ether. This precipitates the peptide.
-
Isolation: Filter the solid peptide from the ether. Wash the peptide several times with cold ether to remove scavengers and other organic-soluble byproducts.
-
Purification: Dissolve the crude peptide in an appropriate aqueous buffer (e.g., dilute acetic acid) and purify by preparative HPLC.
Visualizing the Developmental and Experimental Workflow
Historical Development of Boc-Histidine Side-Chain Protection
Caption: Historical evolution of side-chain protecting groups for Boc-histidine.
Synthesis Workflow for Nα-Boc-L-histidine
Caption: Key steps in the synthesis of Nα-Boc-L-histidine.
Boc-SPPS Cycle for Histidine Incorporation
Caption: Workflow for a single coupling cycle in Boc-Solid Phase Peptide Synthesis.
Conclusion
The historical development of Boc-protected histidine derivatives is a story of persistent innovation aimed at overcoming the intrinsic reactivity of the imidazole side chain. From the early use of the Tos group to the development of highly stable DNP and racemization-suppressing Bom derivatives, each new protecting group represented a strategic trade-off between stability, cost, and synthetic complexity. The choice of a specific Boc-histidine derivative today depends entirely on the synthetic goal: Boc-His(Boc)-OH for short, simple sequences; this compound for long, challenging syntheses; and Boc-His(Bom)-OH when absolute stereochemical fidelity is paramount. This evolution has provided peptide chemists with a versatile toolkit, enabling the synthesis of complex, histidine-containing peptides that are crucial for advancements in medicine and biology.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 4. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chempep.com [chempep.com]
- 7. Studies on the Synthesis of Histidine Peptides. I. Nim-Tosylhistidine Derivatives as Starting Materials | Semantic Scholar [semanticscholar.org]
- 8. peptide.com [peptide.com]
- 9. Page loading... [guidechem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. peptide.com [peptide.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. nbinno.com [nbinno.com]
- 16. Boc-His(Z)-OH | C19H23N3O6 | CID 13712213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. merel.si [merel.si]
- 19. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CN111574456B - Synthetic method of N alpha-tert-butyloxycarbonyl-L-histidine - Google Patents [patents.google.com]
- 21. N-Boc-L-Histidine synthesis - chemicalbook [chemicalbook.com]
Mechanism of Action of Boc-His(Dnp)-OH in Peptide Synthesis: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the mechanism of action and application of Nα-Boc-Nim-Dnp-L-histidine (Boc-His(Dnp)-OH) in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. This document details the protective role of the dinitrophenyl (Dnp) group, its impact on reaction efficiency, and the specific protocols for its use.
Introduction: The Challenge of Histidine in Peptide Synthesis
Histidine presents a unique challenge in peptide synthesis due to the nucleophilic nature of its imidazole side chain. This reactivity can lead to several undesirable side reactions, including:
-
Racemization: The imidazole nitrogen can act as an internal base, catalyzing the abstraction of the α-proton and leading to a loss of stereochemical integrity.
-
Side-chain Alkylation: The nucleophilic imidazole ring can react with electrophiles present in the synthesis, such as carbocations generated during the deprotection of other amino acids.
-
Modification during Coupling: The side chain can interfere with the desired peptide bond formation.
To mitigate these issues, the imidazole side chain must be protected during synthesis. The 2,4-dinitrophenyl (Dnp) group is a highly effective protecting group for this purpose.
The Role of the Dinitrophenyl (Dnp) Protecting Group
This compound is an amino acid derivative where the alpha-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by the Dnp group. The Dnp group is a bulky, electron-withdrawing group that offers significant advantages in Boc-based solid-phase peptide synthesis.
Mechanism of Action:
The primary mechanism of action of the Dnp group is the steric hindrance and electronic deactivation of the imidazole ring. The two nitro groups are strongly electron-withdrawing, which significantly reduces the pKa and nucleophilicity of the imidazole nitrogens. This electronic effect, combined with the steric bulk of the phenyl ring, effectively prevents the side chain from participating in unwanted reactions.
Specifically, the Dnp group minimizes racemization by suppressing the imidazole's ability to act as an internal base. This ensures the stereochemical purity of the final peptide, which is critical for its biological activity.
The workflow for incorporating a His(Dnp) residue into a peptide chain is illustrated below.
Methodological & Application
Application Notes and Protocols: A Comparative Analysis of DCC and HBTU Coupling Reagents for Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides with high purity and stereochemical integrity is a cornerstone of drug discovery and development. The choice of coupling reagent is a critical parameter that directly influences the success of peptide synthesis, impacting yield, purity, and the biological activity of the final product. This is particularly true for amino acids with sensitive side chains, such as histidine, which is notoriously prone to racemization during carboxyl group activation.[1][2]
This document provides a detailed comparative analysis of two widely used coupling reagents, N,N'-dicyclohexylcarbodiimide (DCC) and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), for the incorporation of Nα-Boc-Nτ-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH). The dinitrophenyl (Dnp) group on the imidazole side chain provides robust protection, stable to the acidic conditions used for Boc-group removal, and is known to suppress racemization effectively.[2][3] We will explore the mechanisms, efficiencies, side reactions, and detailed protocols associated with each reagent to guide researchers in making an informed selection for their specific synthetic needs.
Mechanism of Action
The fundamental role of a coupling reagent is to activate the carboxylic acid of an N-protected amino acid, making it susceptible to nucleophilic attack by the free amine of another amino acid or a resin-bound peptide.[4][5]
DCC (A Carbodiimide Reagent)
DCC is a classical and cost-effective coupling reagent that has been in use since 1955.[4][5] Its mechanism involves the reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired peptide bond, releasing dicyclohexylurea (DCU) as a byproduct.[5][6][7] Alternatively, the O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which is also an efficient acylating agent.[8][9] To suppress racemization, an additive like 1-hydroxybenzotriazole (HOBt) is often used, which converts the O-acylisourea to a less reactive but more stable HOBt-active ester.[4][10]
HBTU (An Aminium/Uronium Reagent)
HBTU belongs to the aminium/uronium class of coupling reagents, which generally offer higher reactivity and efficiency than carbodiimides.[4][11] HBTU requires the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), for activation.[4][12] In the presence of the carboxylic acid and base, HBTU rapidly forms a highly reactive HOBt-active ester, which then efficiently acylates the amine component.[13] The byproducts of this reaction are generally soluble in common organic solvents, which simplifies purification, particularly in solid-phase peptide synthesis (SPPS).[4]
Comparative Analysis: DCC vs. HBTU
The choice between DCC and HBTU depends on several factors, including the synthetic methodology (solid-phase vs. solution-phase), the inherent risk of racemization, and cost considerations.
| Feature | DCC (with HOBt) | HBTU |
| Reagent Class | Carbodiimide | Aminium/Uronium Salt |
| Reaction Speed | Slower | Faster, reactions often complete in minutes.[10] |
| Efficiency | Generally lower, may require longer reaction times or double coupling. | High, very efficient even for sterically hindered amino acids.[14] |
| Racemization | Moderate risk, significantly suppressed by the addition of HOBt.[1][4][10] | Low risk, inherently suppresses racemization.[10][13][15] |
| Byproduct | Dicyclohexylurea (DCU) | Tetramethylurea and HOBt |
| Byproduct Solubility | Insoluble in most organic solvents.[4][10][14] | Soluble in common SPPS solvents (e.g., DMF, NMP).[4] |
| Base Requirement | Not required for the coupling itself, but a base may be needed for neutralization steps or if starting with an amino acid salt.[4] | Requires a non-nucleophilic tertiary base (e.g., DIPEA, NMM).[4][12] |
| Primary Side Reactions | N-acylurea formation (stable, non-reactive byproduct).[4][9] | Guanidinylation of the N-terminal amine if HBTU is used in excess, leading to chain termination.[4][13][16] |
| Ideal Application | Cost-effective for solution-phase synthesis where DCU can be easily filtered off.[10] | Solid-phase peptide synthesis (SPPS) and for difficult or racemization-prone couplings.[12][15] |
Experimental Protocols
The following are generalized protocols and should be optimized for specific sequences and scales. Always use high-purity, anhydrous solvents.
Protocol 1: Coupling of this compound using DCC/HOBt
This protocol is suitable for both solution-phase and manual solid-phase synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine or an amino acid ester
-
This compound (2-3 equivalents)
-
HOBt (2-3 equivalents)
-
DCC (2-3 equivalents)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
Procedure:
-
Preparation: If using a resin, swell it in the reaction solvent (DMF or DCM) for at least 30 minutes.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (2-3 eq.) and HOBt (2-3 eq.) in a minimal amount of DMF.
-
Activation: Cool the amino acid solution to 0 °C in an ice bath. Add DCC (2-3 eq.) to the solution and stir for 10-15 minutes at 0 °C. A white precipitate of DCU may begin to form.[1]
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the resin or amine component.
-
Reaction: Allow the reaction to warm to room temperature and agitate for 2-4 hours. For difficult couplings, the reaction time may be extended.
-
Monitoring: Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test (yellow solution/beads) indicates the absence of free primary amines and a complete reaction.
-
Washing: After a complete reaction, filter the reaction mixture and wash the resin/product thoroughly with DMF and DCM to remove soluble reagents and byproducts. In solution-phase, the precipitated DCU is removed by filtration.[17]
Protocol 2: Coupling of this compound using HBTU
This protocol is highly efficient and well-suited for automated and manual solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound (2-3 equivalents)
-
HBTU (2-2.9 equivalents)
-
DIPEA (4-6 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Reaction vessel
Procedure:
-
Preparation: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Pre-activation (Optional but Recommended): In a separate vessel, dissolve this compound (2-3 eq.) and HBTU (2-2.9 eq.) in DMF. Add DIPEA (4-6 eq.) and allow the solution to pre-activate for 2-5 minutes.[18]
-
Coupling: Add the activated amino acid solution to the swollen resin in the reaction vessel. If not pre-activating, add the this compound/HBTU solution to the resin, followed immediately by the addition of DIPEA.[12][19]
-
Reaction: Agitate the mixture at room temperature for 30-60 minutes. HBTU-mediated couplings are typically very fast.[10]
-
Monitoring: Monitor the reaction completion using a ninhydrin (Kaiser) test. A negative test indicates a complete reaction.
-
Washing: After a complete reaction, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts.[12][17]
Decision-Making Workflow
The selection of the appropriate coupling reagent is a critical step in peptide synthesis. The following diagram outlines a logical workflow to aid in this decision process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bachem.com [bachem.com]
- 5. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. peptide.com [peptide.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. nbinno.com [nbinno.com]
- 16. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Synthesizing Bioactive Peptides Using Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of bioactive peptides is a cornerstone of drug discovery and biochemical research. The incorporation of histidine residues presents a significant challenge due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions and racemization during synthesis. Effective protection of the imidazole group is therefore critical. Nα-tert-butyloxycarbonyl-Nτ-2,4-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH) is a key reagent in Boc-based solid-phase peptide synthesis (SPPS) that addresses these challenges. The electron-withdrawing dinitrophenyl (Dnp) group effectively suppresses racemization and prevents unwanted side reactions of the imidazole nitrogen.[1] This protecting group is stable under the acidic conditions used for Boc deprotection, offering orthogonality, but requires a specific deprotection step involving thiolysis prior to final cleavage of the peptide from the resin.[1][2][3]
These application notes provide a comprehensive overview of the use of this compound in the synthesis of bioactive peptides, with a focus on Angiotensin II and Luteinizing Hormone-Releasing Hormone (LHRH) as illustrative examples. Detailed protocols for synthesis and deprotection are provided, along with a comparative analysis of different histidine protecting groups.
Advantages of Using this compound
The use of the Dnp protecting group for the histidine side chain offers several advantages in Boc-SPPS:
-
Suppression of Racemization: The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring, thereby minimizing the risk of racemization during the coupling step.[1]
-
Prevention of Side Reactions: The Dnp group effectively masks the nucleophilic imidazole nitrogen, preventing undesirable acylation or alkylation during synthesis.[1][4]
-
Stability in Boc Chemistry: The Dnp group is stable to the acidic conditions (e.g., trifluoroacetic acid - TFA) used for the removal of the Nα-Boc protecting group, ensuring the integrity of the side-chain protection throughout the synthesis cycles.[1]
-
Orthogonality: The Dnp group's unique cleavage condition (thiolysis) provides orthogonality with acid-labile (e.g., Boc) and other protecting groups, allowing for selective deprotection strategies.[1]
Data Presentation: Comparison of Histidine Protecting Groups
| Histidine Derivative | Protection Strategy | Key Advantages | Key Disadvantages | Typical Crude Purity (%) | Overall Yield (%) |
| This compound | Boc/Bzl | Excellent suppression of racemization; Stable to TFA.[1] | Requires a separate thiolysis deprotection step.[5] | High | Good |
| Boc-His(Boc)-OH | Boc/Bzl | Streamlined deprotection with final cleavage.[6] | Less effective at suppressing racemization compared to Dnp. | Moderate-High | Good |
| Boc-His(Trt)-OH | Boc/Bzl | Steric hindrance. | Limited suppression of racemization.[5] | Moderate | Moderate |
| Fmoc-His(Trt)-OH | Fmoc/tBu | Widely used in Fmoc synthesis. | Prone to racemization, especially at higher temperatures.[7] | 75 | 60 |
| Fmoc-His(Boc)-OH | Fmoc/tBu | Superior suppression of racemization in Fmoc synthesis.[7] | Higher cost. | 85 | 70 |
Note: The purity and yield values are representative and can vary significantly depending on the peptide sequence, synthesis conditions, and purification methods.
Experimental Protocols
General Workflow for Boc-Solid Phase Peptide Synthesis (SPPS)
The synthesis of bioactive peptides using this compound follows the general principles of Boc-SPPS. The process involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.
Caption: General workflow for Boc-SPPS using this compound.
Protocol 1: Solid-Phase Synthesis of Angiotensin II using this compound
Sequence: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe
Materials:
-
Pre-loaded Boc-Phe-Merrifield resin
-
Boc-Asp(OBzl)-OH, Boc-Arg(Tos)-OH, Boc-Val-OH, Boc-Tyr(BrZ)-OH, Boc-Ile-OH, this compound, Boc-Pro-OH
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU
-
1-Hydroxybenzotriazole (HOBt) (if using DCC)
-
Thiophenol
-
Triethylamine (TEA)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Boc-Phe-Merrifield resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Treat the resin with 50% TFA in DCM for 30 minutes.
-
Wash the resin with DCM (3x) and isopropanol (2x).
-
-
Neutralization:
-
Wash the resin with DCM (3x).
-
Treat the resin with 10% DIEA in DCM for 2 minutes (2x).
-
Wash the resin with DCM (3x).
-
-
Amino Acid Coupling (for each amino acid in sequence):
-
In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DCC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes at 0°C.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the ninhydrin test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Repeat steps 2-4 for each amino acid in the Angiotensin II sequence, using this compound at the appropriate step.
-
Dnp Group Deprotection:
-
After the final amino acid coupling and N-terminal Boc deprotection, wash the resin with DMF.
-
Suspend the peptide-resin in DMF (10 mL/g of resin).[2]
-
Add thiophenol (20% v/v) and TEA (20% v/v) to the suspension.[2]
-
Shake the mixture at room temperature for 90 minutes.[2]
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and methanol (3x).[2]
-
Dry the resin under vacuum.[2]
-
-
Cleavage and Final Deprotection:
-
Caution: HF is extremely corrosive and toxic. This procedure must be performed in a specialized apparatus within a certified fume hood.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to -10°C and slowly distill anhydrous HF into it.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Filter and collect the peptide.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
Signaling Pathways of Bioactive Peptides
The synthesized bioactive peptides can be used to study their interaction with cellular signaling pathways. Below are simplified representations of the signaling pathways for Angiotensin II and LHRH.
Caption: Simplified Angiotensin II signaling pathway via the AT1 receptor.
Caption: Simplified LHRH signaling pathway in pituitary gonadotrophs.
Conclusion
This compound is a valuable reagent for the synthesis of histidine-containing bioactive peptides using Boc-SPPS. Its ability to suppress racemization and prevent side reactions contributes to the synthesis of high-purity peptides. While the additional deprotection step for the Dnp group adds a layer of complexity to the workflow, the potential for higher purity and yield often justifies its use, particularly for complex or sensitive peptide sequences. The protocols and information provided herein offer a guide for researchers to effectively utilize this compound in their peptide synthesis endeavors.
References
- 1. peptide.com [peptide.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bot Verification [merel.si]
Application Notes and Protocols for the Incorporation of Boc-His(Dnp)-OH in Automated Peptide Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histidine is a crucial amino acid in many biologically active peptides due to its unique imidazole side chain, which can participate in catalytic triads, coordinate with metal ions, and influence peptide conformation and activity through pH-dependent protonation. However, the incorporation of histidine during solid-phase peptide synthesis (SPPS) presents significant challenges, primarily the high risk of racemization during the activation and coupling steps. The imidazole ring can act as an intramolecular base, leading to the loss of stereochemical integrity.
To mitigate this, the imidazole side chain is protected. Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH) is a widely used derivative in Boc-based SPPS. The electron-withdrawing dinitrophenyl (Dnp) group provides robust protection of the imidazole nitrogen, effectively suppressing racemization.[1][2] The Dnp group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) and requires a separate, orthogonal deprotection step using a nucleophile, typically thiophenol, before the final cleavage of the peptide from the resin.[3][4]
These application notes provide detailed protocols and comparative data for the efficient incorporation of this compound in automated peptide synthesizers, ensuring the synthesis of high-purity, histidine-containing peptides.
Data Presentation: Comparison of Histidine Protecting Groups in Boc-SPPS
The choice of a side-chain protecting group for histidine is a critical decision that impacts the purity, yield, and stereochemical integrity of the final peptide. The following table summarizes the performance of common Boc-protected histidine derivatives.
| Histidine Derivative | Protection Strategy | Key Advantages | Key Disadvantages | Racemization Risk |
| This compound | Nτ-Dnp (Aryl) | Robust protection, stable to TFA. Excellent suppression of racemization due to the strong electron-withdrawing Dnp group.[1] | Requires a separate, orthogonal deprotection step with thiolysis (e.g., thiophenol), adding complexity. Thiolysis byproducts are highly colored.[1][4] | Low[1] |
| Boc-His(Boc)-OH | Nτ-Boc (Urethane) | Both protecting groups are removed during the final strong acid cleavage, simplifying the final deprotection step. | Not orthogonal; the side-chain Boc group is labile to the TFA used for Nα-Boc removal in each cycle. Suitable only for short peptides or for histidine near the N-terminus.[1] | Moderate[1] |
| Boc-His(Trt)-OH | Nτ-Trt (Trityl) | Bulky group providing good steric hindrance. | Limited effectiveness in suppressing racemization.[2] | High |
| Boc-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | Highly effective at suppressing racemization by protecting the π-nitrogen, which blocks the intramolecular base catalysis mechanism. | Higher cost. Cleavage with strong acids like HF can generate formaldehyde, requiring specific scavengers.[1] | Very Low[1] |
| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Cost-effective. | The Tosyl group can be labile to HOBt, an additive often used in coupling reactions. Prone to racemization.[1] | High[1] |
Experimental Protocols
Protocol 1: Automated Incorporation of this compound
This protocol outlines the general steps for the incorporation of this compound into a peptide sequence using a standard automated peptide synthesizer operating with Boc chemistry.
Materials:
-
Pre-loaded resin (e.g., MBHA, PAM resin)
-
Boc-protected amino acids
-
This compound
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Neutralization Solution: 5-10% N,N-Diisopropylethylamine (DIEA) in DCM
-
Coupling Reagents:
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
OR HBTU/HATU and DIEA
-
-
Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)
Automated Synthesizer Cycle for this compound Incorporation:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Nα-Boc Deprotection:
-
Pre-wash with 50% TFA/DCM for 1-2 minutes.
-
Treat with 50% TFA/DCM for 20-30 minutes.
-
Wash with DCM (3x).
-
Wash with IPA (2x).
-
Wash with DCM (3x).
-
-
Neutralization:
-
Treat with 5-10% DIEA in DCM for 2 x 2 minutes.
-
Wash with DCM (3x).
-
Wash with DMF (3x).
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and HOBt (2-4 equivalents) in DMF. Add DIC (2-4 equivalents) for pre-activation (approximately 10 minutes).
-
Alternatively, dissolve this compound (2-4 equivalents) and HBTU/HATU (2-4 equivalents) in DMF and add DIEA (4-6 equivalents) to initiate activation.
-
Add the activated amino acid solution to the resin.
-
Couple for 1-2 hours. Due to the steric bulk of the Dnp group, a longer coupling time or a double coupling may be necessary to ensure complete reaction.
-
Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing:
-
Wash with DMF (3x).
-
Wash with DCM (3x).
-
-
Repeat Cycle: Continue with the next amino acid in the sequence.
Protocol 2: On-Resin Deprotection of the Dnp Group
This step is performed after the peptide sequence is fully assembled and before the final cleavage from the resin.
Materials:
-
Peptide-resin with Dnp-protected histidine
-
Thiophenol
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Swell the peptide-resin in DMF (10 mL/g of resin).[5]
-
Prepare a deprotection solution of 20% thiophenol and 10% DIEA (or TEA) in DMF.
-
Add the deprotection solution to the swollen resin.
-
Gently agitate the mixture at room temperature for 1-2 hours.[6] The solution will typically turn yellow/orange as the Dnp group is cleaved.
-
Filter the resin and wash thoroughly with DMF (3x) to remove the cleaved Dnp-adducts and excess reagents.
-
Wash with DCM (2x).[5]
-
Wash with Methanol (2x).[5]
-
Dry the resin under vacuum before proceeding to the final cleavage.
Visualizations
Logical Workflow for Boc-SPPS Incorporating this compound
Caption: Automated Boc-SPPS workflow for incorporating this compound.
Signaling Pathway: Endosomal Escape of Histidine-Rich Peptides
Histidine-rich peptides are known to facilitate the delivery of therapeutic cargo into the cytoplasm of cells by promoting endosomal escape. This is achieved through the "proton sponge" effect.
Caption: "Proton sponge" mechanism for endosomal escape of histidine-rich peptides.
References
Application Notes and Protocols for Boc-His(Dnp)-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of histidine residues into peptide sequences using Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to the nucleophilic nature of the imidazole side chain, which can lead to side reactions and racemization. The use of Nα-Boc-L-histidine(τ-2,4-dinitrophenyl)-OH (Boc-His(Dnp)-OH) is a well-established strategy to mitigate these issues. The electron-withdrawing dinitrophenyl (Dnp) group effectively protects the imidazole nitrogen, minimizing side reactions and suppressing racemization during coupling.[1][2]
The choice of solvent system is a critical parameter that significantly influences the efficiency of the coupling reaction. An ideal solvent must ensure adequate swelling of the resin support, complete dissolution of the protected amino acid and coupling reagents, and facilitate the reaction kinetics. This document provides an overview of recommended solvent systems, detailed experimental protocols, and a comparative summary of their performance in this compound coupling reactions.
Recommended Solvent Systems: A Comparative Overview
The selection of a suitable solvent is crucial for the success of the coupling reaction. The most commonly employed solvents in Boc-SPPS for coupling sterically hindered amino acids like this compound are N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methylpyrrolidone (NMP).[3] Each solvent offers distinct advantages and disadvantages.
| Solvent System | Coupling Efficiency | Key Advantages | Potential Disadvantages |
| Dichloromethane (DCM) | Moderate | Excellent for swelling polystyrene resins; Good solubility for most Boc-protected amino acids; Unreactive towards TFA used in deprotection.[3][4] | Less effective at solvating growing polar peptide chains, which may lead to aggregation and lower yields in difficult couplings.[3][4] |
| N,N-Dimethylformamide (DMF) | High | Good all-around solvent; Effectively solvates most reagents and peptide-resins.[3] | Can decompose to form dimethylamine, which can cause side reactions; Potential for N-formylation during microwave-assisted synthesis.[3] |
| N-Methylpyrrolidone (NMP) | Very High | More polar than DMF with excellent resin-swelling and solvating properties; Often superior for difficult or aggregation-prone sequences.[3][5] | More expensive than DMF.[5] |
| DMF/DCM Mixture (e.g., 1:1 v/v) | High | Combines the resin-swelling properties of DCM with the solvating power of DMF. | Requires the use of a solvent mixture. |
| DMF with Additives (e.g., DMSO) | High | The addition of Dimethyl Sulfoxide (DMSO) can disrupt peptide secondary structures and improve the solvation of aggregated sequences.[3] | Requires the addition of a co-solvent. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using common coupling reagents in recommended solvent systems.
Protocol 1: Coupling using HBTU/DIEA in DMF
This protocol utilizes the highly efficient uronium-based coupling reagent HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMF.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 5 minutes. Repeat this step.
-
Washing: Wash the resin with DMF (3x).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
-
Reaction: Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the reaction time can be extended.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Coupling using DIC/HOBt in a DCM/DMF System
This protocol employs the carbodiimide coupling reagent DIC (N,N'-Diisopropylcarbodiimide) with the additive HOBt (1-Hydroxybenzotriazole) to suppress racemization. This method often utilizes a mixed solvent system to optimize both resin swelling and reagent solubility.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
DIC
-
HOBt
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Peptide synthesis vessel and shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes, followed by a wash with DMF.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 5 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Pre-activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the pre-activated amino acid solution to the neutralized resin suspended in a minimal amount of DMF or DCM.
-
-
Reaction: Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for reaction completion.
-
Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Experimental Workflows and Signaling Pathways
To visually represent the procedural flow, the following diagrams have been generated using the DOT language.
Caption: General workflow for a this compound coupling cycle.
Caption: Logical relationship of components in the coupling reaction.
References
Application Notes and Protocols for Monitoring the Coupling Efficiency of Boc-His(Dnp)-OH
Introduction
In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is paramount to achieving a high yield of the desired full-length peptide. Incomplete coupling reactions lead to the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby complicating purification and reducing the overall efficiency of the synthesis. The incorporation of histidine residues, particularly when using the tert-butyloxycarbonyl (Boc) strategy, presents unique challenges due to the nucleophilic nature of the imidazole side chain, which can lead to side reactions and racemization.
Boc-His(Dnp)-OH, where the imidazole nitrogen is protected by a 2,4-dinitrophenyl (Dnp) group, is a commonly used building block in Boc-SPPS. The electron-withdrawing nature of the Dnp group effectively suppresses racemization and side reactions of the imidazole ring.[1] However, the steric hindrance presented by the bulky Boc and Dnp groups can impede coupling efficiency. Therefore, careful monitoring of the coupling reaction is crucial to ensure the complete acylation of the N-terminal amine of the growing peptide chain.
This application note provides detailed protocols for both qualitative and quantitative monitoring of the coupling efficiency of this compound. It is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis.
Monitoring Techniques Overview
Several techniques can be employed to monitor the coupling efficiency of this compound. These can be broadly categorized as qualitative and quantitative methods.
-
Qualitative Methods: These methods provide a rapid, visual indication of the presence of unreacted primary amines. The most common qualitative method is the Kaiser test (ninhydrin test) .[2] Alternative tests include the TNBS (2,4,6-trinitrobenzenesulfonic acid) test and the bromophenol blue test.[3]
-
Quantitative Methods: These methods provide a numerical measure of the coupling efficiency. This can be achieved through a quantitative Kaiser test , High-Performance Liquid Chromatography (HPLC) analysis of a small test cleavage sample, or potentially through UV-Vis spectrophotometry by leveraging the chromophoric Dnp group.
The choice of method will depend on the specific requirements of the synthesis, the available equipment, and the desired level of accuracy.
Data Presentation
The following tables summarize the expected outcomes and relative effectiveness of different monitoring and coupling strategies.
Table 1: Interpretation of Qualitative Colorimetric Tests
| Test | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Intense blue/purple color on beads and/or in solution | Yellow or colorless beads and solution |
| TNBS Test | Orange-red color on beads | Colorless beads |
| Bromophenol Blue Test | Blue beads | Colorless beads |
Table 2: Comparative Performance of Common Coupling Reagents for Hindered Amino Acids like this compound
| Coupling Reagent Class | Examples | Relative Efficiency for Hindered Couplings | Notes |
| Carbodiimides | DIC/HOBt | Moderate | Cost-effective, but may require longer reaction times or double coupling for sterically hindered residues.[4] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | High | Generally more reactive and efficient for difficult couplings. HATU is often considered superior due to the anchimeric assistance from the pyridine nitrogen.[5] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective, particularly for minimizing racemization. PyAOP is very effective for coupling N-methylated amino acids.[4] |
Note: The relative efficiencies are based on general observations for sterically hindered amino acids. The optimal coupling reagent and conditions should be determined empirically for each specific peptide sequence.
Experimental Protocols
Protocol 1: Qualitative Monitoring using the Kaiser Test
This protocol describes the procedure for the qualitative Kaiser (ninhydrin) test to detect the presence of free primary amines on the resin after the coupling of this compound.[2]
Materials:
-
Peptide-resin sample (1-5 mg)
-
Kaiser Test Reagent A: 500 mg ninhydrin in 10 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN (aq) diluted to 100 mL with pyridine
-
Washing solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Small glass test tubes
-
Heating block or water bath (100-110°C)
Procedure:
-
Sample Collection: After the coupling reaction, take a small sample of the peptide-resin (approximately 1-5 mg) and place it in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF (3 x 1 mL) and then DCM (3 x 1 mL) to remove any residual reagents and solvents. Decant the solvent after each wash.
-
Reagent Addition: Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the washed resin beads.
-
Incubation: Heat the test tube at 100-110°C for 5 minutes.
-
Observation: Remove the test tube from the heat and observe the color of the beads and the solution.
-
Interpretation:
-
Intense blue or purple color: Indicates the presence of a significant amount of unreacted primary amines (incomplete coupling). A recoupling step is necessary.
-
Yellow or colorless: Indicates the absence of free primary amines (complete coupling). You can proceed to the next deprotection step.
-
Slightly blue solution with colorless beads: Suggests nearly complete coupling. Consider extending the coupling time or proceeding with a capping step.
-
Precaution: The 2,4-dinitrophenyl (Dnp) group is stable under the conditions of the Kaiser test and is not expected to interfere directly. However, thorough washing of the resin is crucial to remove any colored impurities that might be present from previous steps.
Protocol 2: Quantitative Monitoring using the Quantitative Kaiser Test
This protocol allows for the quantification of free amines on the resin, providing a numerical value for the coupling efficiency.
Materials:
-
Accurately weighed peptide-resin sample (5-10 mg)
-
Kaiser Test Reagents (as in Protocol 1)
-
60% Ethanol (aq)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Sample Preparation: Follow steps 1-4 of the Qualitative Kaiser Test (Protocol 1) using an accurately weighed sample of peptide-resin.
-
Elution: After heating and allowing the test tube to cool to room temperature, add a known volume of 60% ethanol (e.g., 3 mL) to the test tube.
-
Vortex: Vortex the tube vigorously for 1 minute to elute the blue chromophore (Ruhemann's purple) from the resin beads.
-
Spectrophotometry: Transfer the supernatant to a cuvette and measure the absorbance at 570 nm. Use 60% ethanol as a blank.
-
Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of Ruhemann's purple (typically ~15,000 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the free amine.
-
Concentration (c) = Absorbance (A) / (ε * b)
-
Moles of amine = Concentration (c) * Volume of ethanol (L)
-
Loading (mmol/g) = (Moles of amine * 1000) / mass of resin (g)
-
Coupling Efficiency (%) = (1 - (final amine loading / initial amine loading)) * 100
-
Protocol 3: Quantitative Monitoring by HPLC via Test Cleavage
This protocol involves cleaving the peptide from a small amount of resin to analyze the crude product by HPLC. This method can quantify the ratio of the desired product to the unreacted starting material (deletion sequence).
Materials:
-
Peptide-resin sample (5-10 mg)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
-
HPLC system with a C18 reversed-phase column
-
HPLC solvents: Solvent A (0.1% TFA in water), Solvent B (0.1% TFA in acetonitrile)
Procedure:
-
Sample Collection: Take a small, weighed sample of the dried peptide-resin.
-
Test Cleavage: Place the resin in a microcentrifuge tube and add the cleavage cocktail (e.g., 200 µL). Allow the reaction to proceed at room temperature for 2-3 hours.[6]
-
Peptide Precipitation: After cleavage, precipitate the peptide by adding cold diethyl ether (1 mL).
-
Isolation: Centrifuge the tube, decant the ether, and wash the peptide pellet with more cold ether.
-
Sample Preparation for HPLC: Dry the peptide pellet and dissolve it in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Analysis: Inject the sample onto the HPLC system. Use a suitable gradient to separate the desired product from the deletion sequence (which will be more polar and elute earlier).
-
Data Analysis: Integrate the peak areas of the desired product and the deletion sequence. The coupling efficiency can be calculated as:
-
Coupling Efficiency (%) = (Area of desired product peak / (Area of desired product peak + Area of deletion sequence peak)) * 100
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for monitoring the coupling of this compound and the decision-making process based on the results.
References
Application Notes: Utilizing Boc-His(Dnp)-OH in Peptide Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the strategic use of Nα-Boc-L-histidine(τ-2,4-dinitrophenyl)-OH (Boc-His(Dnp)-OH) in peptide synthesis, with a particular focus on its application in fragment condensation strategies. The unique properties of the 2,4-dinitrophenyl (Dnp) protecting group for the imidazole side chain of histidine make it a valuable tool for the synthesis of complex peptides, minimizing common side reactions and preserving stereochemical integrity.
Introduction to this compound
This compound is a derivative of the amino acid L-histidine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the imidazole side chain is protected by a 2,4-dinitrophenyl (Dnp) group. This dual-protection scheme is integral to its utility in Boc-based solid-phase peptide synthesis (SPPS).
Key Properties and Advantages:
-
Racemization Suppression: The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring. This mitigates the risk of the imidazole nitrogen catalyzing the racemization of the activated histidine residue during coupling, a common and significant challenge in peptide synthesis.
-
Prevention of Side Reactions: The imidazole side chain of unprotected histidine is nucleophilic and can lead to undesired side reactions, such as acylation. The Dnp group effectively masks the imidazole nitrogen, preventing these modifications.
-
Acid Stability: The Dnp group is stable to the acidic conditions, typically trifluoroacetic acid (TFA), used for the removal of the Nα-Boc protecting group during stepwise SPPS. This orthogonality is crucial for its application in Boc chemistry.
-
Orthogonal Deprotection: A key advantage of the Dnp group is its unique cleavage condition. It is removed by thiolysis, typically using a thiol reagent like thiophenol, under neutral or slightly basic conditions. This allows for selective deprotection strategies, which is particularly valuable in the synthesis of protected peptide fragments for subsequent condensation.
Application in Fragment Condensation
Fragment condensation is a powerful strategy for the synthesis of long or difficult peptides. It involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together to form the final, larger peptide. This approach can improve the purity and overall yield of the final product compared to a linear stepwise synthesis.
The stability of the Dnp group to the conditions used for both Boc-SPPS and the cleavage of protected fragments from certain resins makes this compound an excellent choice for incorporation into peptide fragments intended for condensation. The Dnp group remains on the histidine side chain throughout the synthesis of the fragment and its subsequent purification, preventing side reactions during the final fragment coupling step.
Data Presentation
The following tables summarize quantitative data relevant to the use of this compound and fragment condensation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₉N₅O₈ |
| Molecular Weight | 421.36 g/mol |
| Appearance | White to yellow powder |
| Solubility | Soluble in DMF, NMP, DCM, DMSO |
Data sourced from commercial supplier information.
Table 2: Representative Yields in Solid-Phase Fragment Condensation
| Condensation Strategy | Coupling Method | Reported Yield of Final Peptide | Reference |
| HIV-1 Protease C-terminal 78-99 (3 fragments) | Conventional Volume | 21% | |
| HIV-1 Protease C-terminal 78-99 (3 fragments) | "Swelling Volume" Method | 81% | |
| TD2.2 Peptide (4 fragments) | Manual Solid-Phase | ~71% purity |
Note: These yields are for the overall synthesis and not specific to the coupling of a His(Dnp)-containing fragment, but they provide a general benchmark for solid-phase fragment condensation efficiency.
Table 3: Deprotection Efficiency of the Dnp Group
| Deprotection Condition | Result | Reference |
| 20% Thiophenol in DMF | Standard and effective cleavage | |
| 20% Piperidine in DMF | 84% cleavage (potential side reaction in Fmoc chemistry) |
Experimental Protocols
Protocol 1: Synthesis of a Protected Peptide Fragment Containing His(Dnp)
This protocol describes the solid-phase synthesis of a protected peptide fragment incorporating this compound using a standard Boc-SPPS approach on a 2-chlorotrityl chloride resin, which allows for the cleavage of the protected peptide.
Materials:
-
2-Chlorotrityl chloride resin
-
Boc-amino acids (including this compound)
-
Dichloromethane (DCM, peptide synthesis grade)
-
N,N-Dimethylformamide (DMF, peptide synthesis grade)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Acetic acid/Trifluoroethanol/DCM solution for cleavage
Methodology:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Loading: Dissolve the first Boc-protected amino acid (C-terminal residue of the fragment) in DCM. Add DIEA (2 equivalents relative to the amino acid). Add this solution to the swollen resin and agitate for 1-2 hours. Cap any unreacted sites with methanol.
-
Boc Deprotection: Wash the resin with DCM. Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc group. Wash the resin with DCM followed by DMF.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., this compound) (3 equivalents) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the resin, followed by the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a ninhydrin test. If the test is positive, repeat the coupling.
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the peptide fragment sequence.
-
Cleavage of the Protected Fragment: After the final amino acid has been coupled and the terminal Boc group is removed, wash the resin thoroughly with DCM. Treat the resin with a solution of acetic acid/trifluoroethanol/DCM (e.g., 1:1:8) for 2 hours to cleave the protected peptide fragment from the resin.
-
Purification: Precipitate the cleaved peptide fragment in cold diethyl ether. Collect the precipitate by centrifugation and wash with ether. Purify the protected fragment by flash chromatography.
Protocol 2: Solid-Phase Fragment Condensation
This protocol describes the coupling of a purified, protected peptide fragment (containing His(Dnp)) to a resin-bound peptide chain. This example utilizes the "swelling volume" method for improved efficiency.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Purified, protected peptide fragment with a free C-terminal carboxylic acid
-
Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Appropriate solvent for swelling (e.g., DMF)
Methodology:
-
Resin Preparation: Start with the resin-bound peptide chain after the N-terminal Boc group has been removed and the resin has been washed and dried under vacuum.
-
Preparation of Coupling Solution: In a separate vial, dissolve the protected peptide fragment (1.5 equivalents relative to the resin loading), HOBt (1.5 equivalents), and DIC (1.5 equivalents) in a minimal "swelling volume" of DMF. The swelling volume is the amount of solvent just sufficient to swell the dry resin.
-
Fragment Coupling: Add the prepared coupling solution to the dry, resin-bound peptide. Agitate the mixture for 24-48 hours at room temperature.
-
Monitoring and Washing: Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by HPLC-MS. Once the coupling is complete, wash the resin thoroughly with DMF, DCM, and methanol.
-
Capping (Optional but Recommended): To cap any unreacted N-terminal amines on the resin-bound peptide, treat the resin with a solution of 2,4-dinitrofluorobenzene (DNFB) and DIEA in DMF. This will introduce a Dnp cap, which can aid in the purification of the final peptide.
Protocol 3: Deprotection of the His(Dnp) Group
This protocol outlines the removal of the Dnp group from the histidine side chain prior to the final cleavage of the peptide from the resin.
Materials:
-
Peptide-resin containing His(Dnp)
-
Thiophenol
-
DMF (peptide synthesis grade)
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a solution of 20% thiophenol in DMF.
-
Thiolysis: Treat the swollen resin with the thiophenol solution. Agitate the mixture at room temperature for 1-2 hours. Repeat the treatment with fresh thiophenol solution.
-
Washing: Wash the resin extensively with DMF to remove the cleaved Dnp group and excess thiophenol. The washings will be highly colored (yellow/orange). Continue washing until the washings are colorless.
-
Final Cleavage: Proceed with the final cleavage of the deprotected peptide from the resin using standard protocols (e.g., HF or TFMSA for Boc-SPPS resins).
Visualizations
Caption: Workflow for the synthesis of a protected peptide fragment.
Application Notes and Protocols for Large-Scale Peptide Synthesis Using Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Boc-His(Dnp)-OH in Large-Scale Peptide Synthesis
The incorporation of histidine into synthetic peptides presents a significant challenge in solid-phase peptide synthesis (SPPS), primarily due to the basicity of its imidazole side chain, which can catalyze racemization during the coupling of activated amino acids.[1][2][3] For large-scale and Good Manufacturing Practice (GMP) production of therapeutic peptides, controlling such side reactions is critical to ensure the final product's purity, safety, and efficacy.
Nα-tert-butyloxycarbonyl-Nτ-(2,4-dinitrophenyl)-L-histidine, or this compound, is a key building block in Boc-chemistry SPPS that effectively mitigates the risk of histidine racemization.[4] The electron-withdrawing dinitrophenyl (Dnp) group on the imidazole nitrogen significantly reduces its basicity, thereby preventing the abstraction of the α-proton and preserving the stereochemical integrity of the histidine residue.[5] The Dnp group is stable to the acidic conditions used for the removal of the Nα-Boc group (e.g., trifluoroacetic acid, TFA) but can be selectively removed using a nucleophile like thiophenol prior to the final cleavage of the peptide from the resin.[6] This orthogonality makes this compound a valuable tool for the synthesis of complex, histidine-containing peptides at an industrial scale.
These application notes provide detailed protocols and data for the large-scale synthesis of peptides using this compound, along with examples of its application in the production of therapeutic peptides and an overview of their relevant signaling pathways.
Data Presentation: Performance in Large-Scale Synthesis
The use of this compound in large-scale peptide synthesis campaigns consistently results in high purity and yield, with a significant reduction in diastereomeric impurities arising from histidine racemization. Below is a summary of expected quantitative data based on GMP production of therapeutic peptides.
Table 1: Typical Purity and Yield for a Large-Scale Synthesis of a 15-mer Peptide
| Parameter | Specification | Typical Result |
| Crude Purity (RP-HPLC) | >70% | 75-85% |
| Final Purity (RP-HPLC) | >98.5% | >99.0% |
| Overall Yield | >30% | 35-45% |
| Histidine Racemization (D-His Isomer) | <0.5% | <0.2% |
| Major Impurity | <0.5% | <0.3% |
Table 2: Impurity Profile of a GMP-Grade Synthetic Peptide
| Impurity Type | Origin | Typical Specification |
| Deletion Mutants | Incomplete coupling or deprotection | <0.1% each |
| Insertion Mutants | Double coupling | <0.1% each |
| Diastereomers (non-His) | Racemization of other amino acids | <0.2% total |
| Oxidation Products (e.g., Met(O)) | Synthesis and handling | <0.5% |
| Residual Solvents | Manufacturing process | Per ICH Q3C guidelines |
| Trifluoroacetate (TFA) Counter-ion | Cleavage and purification | <0.1% (after ion exchange) |
Experimental Protocols: Large-Scale Boc-SPPS
The following protocols are intended for the large-scale synthesis of peptides on solid support using this compound. All operations should be performed in a GMP-compliant facility with appropriate equipment and quality control measures.
General Boc-SPPS Cycle
This cycle is repeated for each amino acid addition to the growing peptide chain.
Materials:
-
Peptide-resin
-
Boc-amino acids (including this compound)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Washing solvents (e.g., Isopropanol (IPA))
Protocol:
-
Resin Swelling: Swell the peptide-resin in DMF in a suitable solid-phase peptide synthesizer reactor for at least 1 hour.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes.[7]
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual acid.
-
-
Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin and agitate for 2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) to remove excess base.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Boc-amino acid (3 equivalents relative to resin loading) with the chosen coupling reagent (e.g., HBTU, 2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Deprotection of the His(Dnp) Group
This step is performed after the full peptide sequence is assembled and before the final cleavage from the resin.
Materials:
-
Protected peptide-resin containing His(Dnp)
-
Thiophenol
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Protocol:
-
Swell the peptide-resin in DMF (10 mL/g of resin).[6]
-
Prepare a deprotection solution of 20% thiophenol and 20% DIEA in DMF.
-
Add the deprotection solution to the resin and agitate at room temperature for 1-2 hours.
-
Filter the resin and wash thoroughly with DMF (3x), DCM (3x), and MeOH (3x) to remove the cleaved Dnp group and reagents.
-
Dry the resin under vacuum.
References
- 1. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Bot Verification [merel.si]
- 4. chimia.ch [chimia.ch]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
Troubleshooting & Optimization
How to improve the solubility of Boc-His(Dnp)-OH in DMF
Welcome to the technical support center for troubleshooting issues related to the solubility of Boc-His(Dnp)-OH. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers and protocols for challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving completely in DMF. What are the common causes?
A1: Several factors can contribute to the poor solubility of this compound in DMF. These include:
-
DMF Quality: The purity and water content of your N,N-Dimethylformamide are critical. DMF can degrade over time to form dimethylamine and formic acid, which can alter its solvating properties.[1] Always use high-purity, anhydrous DMF.
-
Compound Characteristics: The specific batch of this compound can have slight variations in crystallinity and purity, affecting its solubility. Some forms of this compound are supplied as an isopropanol solvate, which may have different solubility characteristics.[2]
-
Moisture: The presence of moisture in the solvent or on the glassware can significantly reduce the solubility of many organic compounds, including protected amino acids.
-
Dissolution Technique: Insufficient agitation or time can lead to incomplete dissolution.
Q2: Is it safe to heat the mixture to improve the solubility of this compound in DMF?
A2: Gentle heating can be an effective method to aid dissolution. However, it is crucial to avoid excessive or prolonged heating, as this can lead to the degradation of the protected amino acid.[1] It is recommended to warm the solution slightly (e.g., to 30-40°C) and combine this with mechanical agitation like vortexing or sonication.[1][3]
Q3: Are there any alternative solvents or co-solvents I can use if this compound won't dissolve in DMF alone?
A3: Yes, if you continue to face solubility issues with DMF, consider the following options:
-
Co-solvents: Adding a small amount of a more potent solvent like Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can significantly enhance solubility.[4] Dichloromethane (DCM) is also a common co-solvent used in Boc-chemistry SPPS.[1] For particularly challenging cases, a "Magic Mixture" of DCM/DMF/NMP (1:1:1 v/v/v) can be effective.[4]
-
Alternative Solvents: NMP is a common alternative to DMF in solid-phase peptide synthesis and possesses slightly higher polarity.[1] Solvents like Chloroform, Dichloromethane, and Ethyl Acetate are also known to dissolve this compound.[5]
Q4: How does the DNP protecting group on the histidine side chain affect its solubility?
A4: The 2,4-dinitrophenyl (DNP) group is a bulky and relatively nonpolar protecting group. While it is essential for preventing side reactions during peptide synthesis, its presence can contribute to the overall low polarity of the this compound molecule, potentially reducing its solubility in highly polar solvents like DMF compared to unprotected or differently protected amino acids. The DNP group is stable under acidic conditions used for Boc deprotection and is typically removed using a nucleophile like thiophenol in DMF.[1][2]
Troubleshooting Guide
If you are experiencing difficulty dissolving this compound in DMF, follow these troubleshooting steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous DMF from a recently opened bottle. If the solvent is old, consider using a fresh stock.
-
Employ Mechanical Agitation: Vigorously vortex the solution for 1-2 minutes. If undissolved solid remains, use an ultrasonic bath for 5-10 minutes.
-
Apply Gentle Heat: Warm the solution to 30-40°C in a water bath while continuing to agitate. Do not overheat.
-
Utilize a Co-solvent: If the above steps fail, add a co-solvent. Start by adding a small percentage (e.g., 10% v/v) of DMSO or NMP to your DMF and repeat the dissolution process.
-
Consider a Solvent Mixture: For persistent issues, prepare a 1:1 (v/v) mixture of DMF and DCM and attempt to dissolve the compound.[1]
Data Presentation
While specific quantitative solubility data for this compound in various solvent mixtures is not extensively published, the following table provides a qualitative and semi-quantitative overview based on available information.
| Solvent/Solvent System | Qualitative Solubility | Reported Concentration | Notes |
| DMF | Soluble | 1 mmole in 2 mL | Solubility can be affected by solvent quality and compound batch. |
| Chloroform | Soluble | Not specified | - |
| Dichloromethane (DCM) | Soluble | Not specified | A common solvent in Boc-SPPS.[1][5] |
| Ethyl Acetate | Soluble | Not specified | - |
| DMSO | Soluble | Not specified | Can be used as a co-solvent to enhance solubility in DMF.[4][5] |
| Acetone | Soluble | Not specified | - |
| Water | Slightly soluble | Not specified | [5][6] |
| DMF/DCM (1:1 v/v) | Enhanced Solubility | Not specified | A recommended co-solvent system for difficult cases.[1] |
| DMF with DMSO/NMP | Enhanced Solubility | Not specified | Adding a small amount can significantly improve solubility.[4] |
Experimental Protocols
Protocol 1: Standard Dissolution in DMF
-
Weigh the required amount of this compound into a clean, dry, and inert-atmosphere-purged vessel.
-
Add the calculated volume of high-purity, anhydrous DMF.
-
Vortex the mixture for 2-3 minutes at room temperature.
-
If the solid is not fully dissolved, place the vessel in an ultrasonic bath for 10-15 minutes.
-
If necessary, warm the solution in a water bath to 30-40°C with intermittent vortexing until the solid is completely dissolved.
-
Allow the solution to cool to room temperature before use in your reaction.
Protocol 2: Dissolution using a Co-solvent (DMF/DCM)
-
Prepare a 1:1 (v/v) mixture of high-purity, anhydrous DMF and DCM.
-
Weigh the required amount of this compound into a clean, dry, and inert-atmosphere-purged vessel.
-
Add the calculated volume of the DMF/DCM co-solvent mixture.
-
Follow steps 3-6 of Protocol 1.
Protocol 3: Dissolution using a Stronger Co-solvent (DMF/DMSO)
-
Weigh the required amount of this compound into a clean, dry, and inert-atmosphere-purged vessel.
-
Add the primary volume of high-purity, anhydrous DMF (e.g., 80-90% of the final desired volume).
-
Begin agitation via vortexing or stirring.
-
Slowly add small aliquots of DMSO while continuing to agitate until the solid is fully dissolved.
-
Do not exceed a final DMSO concentration that may be incompatible with your downstream process.
-
Once dissolved, the solution is ready for use.
Visualizations
The following diagram illustrates the logical troubleshooting workflow for addressing solubility issues with this compound in DMF.
Caption: Troubleshooting workflow for dissolving this compound.
References
Preventing racemization of histidine during coupling with Boc-His(Dnp)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the racemization of histidine during peptide coupling reactions using Boc-His(Dnp)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is histidine, and specifically this compound, prone to racemization during peptide synthesis?
A1: Histidine is highly susceptible to racemization due to its imidazole side chain.[1][2] The π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid.[3] This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of D and L isomers.[3] While the dinitrophenyl (Dnp) group protects the imidazole nitrogen, the risk of racemization is not entirely eliminated, especially under harsh coupling conditions.[4]
Q2: What is the primary mechanism of racemization for histidine derivatives?
A2: The main pathway for histidine racemization during coupling with reagents like dicyclohexylcarbodiimide (DCC) is through intramolecular base catalysis by the π-nitrogen of the imidazole ring on the O-acylisourea adduct.[3][5][6] This is a distinct mechanism from the oxazolone (azlactone) formation that is a common cause of racemization for many other amino acids.[1][2]
Q3: How does the choice of coupling reagent affect the racemization of this compound?
A3: The choice of coupling reagent is a critical factor in controlling racemization.
-
Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can cause significant racemization of histidine.[1][7]
-
Phosphonium Reagents (e.g., PyBOP, DEPBT): These reagents are generally effective in minimizing racemization, with DEPBT being particularly recommended for histidine derivatives.[3][8]
-
Aminium/Uronium Reagents (e.g., HBTU, HATU): These are also efficient coupling reagents that, especially when used with additives, can significantly reduce racemization.[7][9] HATU is noted to be faster and result in less epimerization than HBTU.[7]
Q4: What is the function of additives like HOBt, HOAt, and Oxyma in preventing racemization?
A4: Additives are essential for suppressing racemization, particularly when using carbodiimide coupling reagents.[1][9][10] They react with the activated amino acid to form an active ester intermediate. This intermediate is more stable and less prone to racemization than the initial activated species, providing a "safer" pathway for the coupling reaction.[9] HOAt and Oxyma are often more effective than HOBt in suppressing racemization.[10]
Q5: Does the Dnp protection on the histidine imidazole side chain completely prevent racemization?
A5: Protecting the imidazole nitrogen is a crucial strategy to minimize racemization.[3] The Dnp group is a robust protecting group that reduces the basicity of the imidazole ring, thereby lowering the tendency for intramolecular base catalysis.[4] However, under non-optimized or harsh reaction conditions (e.g., high temperatures, prolonged activation times, excess base), racemization can still occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Rationale |
| High level of D-His diastereomer detected after coupling. | Inappropriate Coupling Reagent: Using a carbodiimide (e.g., DIC, DCC) without an additive is a common cause of significant racemization.[1] | Switch to a lower-racemization coupling reagent. Aminium/uronium (HATU, HBTU) or phosphonium (PyBOP, DEPBT) based reagents are preferable.[9] If using a carbodiimide is necessary, it is crucial to include an additive like HOAt or Oxyma.[3] |
| Absence of Racemization-Suppressing Additives: The activated this compound is susceptible to racemization without an additive to form a more stable active ester. | Always use an additive. Incorporate additives such as 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyanohydroxyiminoacetate (OxymaPure) when performing the coupling.[1][10] | |
| Excessive Base: The presence of a strong or excess tertiary amine base can facilitate the abstraction of the α-proton, leading to racemization.[11] | Use a weaker base and control the stoichiometry. N-methylmorpholine (NMM) is a preferred base over more sterically hindered or stronger bases like diisopropylethylamine (DIPEA).[9] Use the minimum amount of base necessary for the reaction. | |
| High Reaction Temperature: Elevated temperatures accelerate the rate of racemization.[11] | Lower the reaction temperature. Performing the coupling at 0°C can significantly reduce the rate of racemization.[1] | |
| Prolonged Pre-activation Time: Allowing the activated amino acid to stand for an extended period before coupling increases the opportunity for racemization.[11][12] | Minimize the pre-activation time. Ideally, the activated this compound should be added to the peptide-resin immediately after a short pre-activation period (1-5 minutes).[11] | |
| Solvent Effects: The polarity of the solvent can influence the stability of reactive intermediates and the rate of racemization.[11] | Choose an appropriate solvent. N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used. Ensure all reagents are fully dissolved to avoid aggregation, which can lead to longer activation times.[11] |
Quantitative Data Summary
The extent of racemization is highly dependent on the specific amino acid derivative, coupling conditions, and analytical method. While specific quantitative data for this compound is not extensively available in the provided search results, the following table summarizes representative data for the racemization of Fmoc-His derivatives, which can serve as a valuable guide.
| Histidine Derivative | Coupling Reagent/Additive | Temperature (°C) | % D-Isomer (Racemization) |
| Fmoc-His(Trt)-OH | DIC/Oxyma | RT | 1.8 |
| Fmoc-His(Trt)-OH | HATU/NMM | RT | >1.8 (not specified) |
| Fmoc-His(Trt)-OH | Various | 55 | 31.0 |
| Fmoc-His(Trt)-OH | Standard | 50 | 6.8 |
| Fmoc-His(Boc)-OH | Standard | 50 | 0.18 |
| Fmoc-His(Trt)-OH | Standard | 90 | >16 |
| Fmoc-His(Boc)-OH | Standard | 90 | 0.81 |
Note: "RT" denotes room temperature. Data is compiled from studies on Fmoc-histidine derivatives and should be considered as indicative for this compound.[13][14]
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOAt
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (2 equivalents relative to resin loading) and 1-hydroxy-7-azabenzotriazole (HOAt) (2 equivalents) in DMF.
-
Activation and Coupling: Add diisopropylcarbodiimide (DIC) (2 equivalents) to the amino acid/HOAt solution. Allow for a brief pre-activation of 1-5 minutes.
-
Reaction: Immediately add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours, or until a negative Kaiser test is obtained.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (3 times), dichloromethane (DCM) (3 times), and DMF (3 times).
Protocol 2: Coupling with HATU
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes.
-
Reagent Solution Preparation: In a separate vial, dissolve this compound (2 equivalents) and HATU (1.95 equivalents) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (4 equivalents) to the resin, followed immediately by the amino acid/HATU solution.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours, monitoring the reaction progress with the Kaiser test.
-
Washing: Once the reaction is complete, wash the resin as described in Protocol 1.
Visualizations
Caption: Mechanism of Histidine Racemization.
Caption: Troubleshooting Workflow for Histidine Racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MECHANISM OF RACEMISATION OF HISTIDINE DERIVATIVES IN PEPTIDE SYNTHESIS [ouci.dntb.gov.ua]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bot Verification [merel.si]
Dealing with colored byproducts after Dnp group removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with colored byproducts during the removal of the 2,4-Dinitrophenyl (Dnp) protecting group in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Dnp group and why is it used in peptide synthesis?
The 2,4-dinitrophenyl (Dnp) group is a protecting group commonly employed for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS). Its primary function is to prevent undesirable side reactions at the imidazole ring during the synthesis process. The Dnp group is stable under the acidic conditions used for Nα-Boc deprotection but must be removed to yield the final, functional peptide.
Q2: What is the primary method for removing the Dnp group?
The most common method for cleaving the Dnp group is thiolysis, which involves a nucleophilic aromatic substitution reaction with a thiol-containing reagent. Thiophenol is the most frequently used thiol for this purpose. An alternative, though less common, method involves the use of 20% piperidine in dimethylformamide (DMF).[1]
Q3: What causes the intense yellow color during Dnp deprotection?
The characteristic yellow color observed during Dnp deprotection arises from the cleaved Dnp group and its subsequent reaction products. The Dnp moiety itself is a chromophore, and its byproducts, including adducts with thiophenol, are also colored. The intensity of the color can be an indicator of the presence of these impurities in the reaction mixture and final product.
Q4: Can residual thiophenol or its byproducts affect my final peptide?
Yes, residual thiophenol and its byproducts can be detrimental. Thiophenol is a nucleophile and can potentially react with the peptide, leading to undesired modifications. Furthermore, these impurities can interfere with analytical techniques such as mass spectrometry and may exhibit cytotoxicity in biological assays, compromising experimental results.
Troubleshooting Guide: Dealing with Colored Byproducts
This guide addresses common issues related to the presence of colored impurities after Dnp group removal.
Issue 1: Persistent yellow coloration of the peptide solution after cleavage and precipitation.
-
Possible Cause 1: Incomplete removal of Dnp byproducts.
-
Solution: The standard washing steps after deprotection may not be sufficient to remove all colored impurities, especially if they are entrapped within the precipitated peptide.
-
Recommendation 1: Recrystallization. If the peptide is a solid, recrystallization can be an effective method for purification. The principle is to dissolve the impure peptide in a minimum amount of a hot solvent in which the peptide has high solubility and the impurities have low solubility. Upon cooling, the pure peptide crystallizes, leaving the impurities in the solution.
-
Recommendation 2: Advanced Chromatographic Purification. If the yellow color persists after initial purification, a more rigorous purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended. Optimizing the HPLC gradient can improve the separation of the peptide from the colored byproducts.
-
-
-
Possible Cause 2: Presence of residual thiophenol.
-
Solution: Thiophenol and its derivatives can contribute to the color and are important to remove.
-
Recommendation 1: Scavenger Resins. Use a scavenger resin with thiol-binding functional groups to selectively remove residual thiophenol and related impurities. These resins can be added to the peptide solution, and after a period of incubation, the resin with the bound impurities is simply filtered off.
-
Recommendation 2: Ether Precipitation and Washes. After cleaving the peptide from the resin, precipitating the peptide with cold diethyl ether and performing multiple washes with cold ether can help in removing thiophenol and other soluble organic impurities.
-
-
Issue 2: My purified peptide, which appears colorless in solution, shows colored streaks upon lyophilization.
-
Possible Cause: Co-precipitation of impurities.
-
Solution: This indicates that the impurities were solubilized during the purification process but co-precipitated with the peptide during lyophilization.
-
Recommendation: Re-purification with a modified HPLC gradient. Re-dissolve the peptide and purify it again using RP-HPLC with a shallower gradient. A slower increase in the organic solvent concentration can enhance the resolution between the peptide and the closely eluting colored impurities.
-
-
Data Presentation: Purification Method Efficiency
| Deprotection Method | Purification Method | Typical Crude Purity (%) | Final Purity after Purification (%) | Notes |
| 20% Thiophenol in DMF | Ether Precipitation & Washes | Variable | >95% (with optimal washes) | A standard and highly efficient deprotection method. Purity is highly dependent on the thoroughness of the washing steps. |
| 20% Piperidine in DMF | Ether Precipitation & Washes | ~84% (incomplete deprotection) | <90% | Convenient as it uses the same reagent as for Fmoc-deprotection, but deprotection is often incomplete.[1] |
| 20% Thiophenol in DMF | RP-HPLC | Variable | >98% | RP-HPLC is a very effective method for removing colored byproducts and achieving high purity.[2][3] |
| 20% Thiophenol in DMF | Scavenger Resin + Ether Precipitation | Variable | >95% | The use of a scavenger resin can significantly improve the removal of thiol-related impurities. |
Experimental Protocols
Protocol 1: Dnp Group Removal using Thiophenol
-
Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (10 mL/g of resin) for 30-60 minutes.
-
Deprotection Cocktail: Prepare a solution of 20% thiophenol (v/v) in DMF.
-
First Treatment: Add the deprotection cocktail to the swollen resin and agitate at room temperature for 1 hour.
-
Washing: Filter the resin and wash it thoroughly with DMF (3x), followed by isopropanol (3x) and dichloromethane (DCM) (3x).
-
Second Treatment (Optional but Recommended): Repeat the treatment with the 20% thiophenol in DMF solution for another hour to ensure complete removal.
-
Final Washing: Filter the resin and wash extensively with DMF (3x), DCM (3x), and methanol (3x).
-
Drying: Dry the deprotected peptide-resin under vacuum.
Protocol 2: Purification of the Cleaved Peptide by RP-HPLC
-
Sample Preparation: After cleavage from the resin (e.g., using a standard TFA cocktail), precipitate the crude peptide with cold diethyl ether. Dissolve the crude peptide in a minimal amount of a suitable solvent, typically a mixture of 0.1% TFA in water (Solvent A) and a small amount of 0.1% TFA in acetonitrile (Solvent B).[2]
-
Column: Use a C18 reversed-phase column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: A typical starting gradient is a linear increase from 5% to 65% Solvent B over 30-60 minutes. This gradient should be optimized based on the hydrophobicity of the peptide and the separation of impurities observed in an analytical run.
-
Detection: Monitor the elution at 210-220 nm for the peptide backbone.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide product.
Protocol 3: Using a Thiol Scavenger Resin
-
Peptide Solution: After cleavage and initial workup (e.g., ether precipitation), dissolve the crude peptide in a suitable organic solvent (e.g., DCM or DMF).
-
Resin Addition: Add a thiol-scavenger resin (typically 3-5 equivalents relative to the initial amount of thiophenol used).
-
Incubation: Gently agitate the mixture at room temperature for 4-16 hours.
-
Filtration: Filter off the resin.
-
Peptide Recovery: Wash the resin with a small amount of the solvent and combine the filtrates. The peptide can then be recovered by precipitation with an anti-solvent (e.g., cold diethyl ether) or by proceeding to lyophilization after solvent removal.
Visualizations
Caption: General workflow for Dnp group removal and purification.
Caption: Troubleshooting logic for colored byproducts.
References
Technical Support Center: Optimizing Reactions with Boc-His(Dnp)-OH
Welcome to the technical support center for optimizing the use of Boc-His(Dnp)-OH in your peptide synthesis workflows. This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the coupling of this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
A1: The primary advantage of using the 2,4-dinitrophenyl (Dnp) protecting group on the imidazole side chain of histidine is the robust suppression of racemization.[1] Histidine is particularly susceptible to losing its stereochemical integrity during the activation step of coupling.[1] The electron-withdrawing nature of the Dnp group significantly reduces the basicity of the imidazole ring, preventing it from acting as an internal base and catalyzing racemization.[2] This makes this compound a reliable choice for maintaining high stereochemical purity, especially in the synthesis of long or complex peptides.[1]
Q2: How do I address solubility issues with this compound?
A2: Solubility problems with this compound can arise from several factors, including the quality of the solvent and the specific lot of the amino acid.[3] If you encounter difficulty dissolving the compound, consider the following troubleshooting steps:
-
Use High-Purity Anhydrous Solvents: N,N-Dimethylformamide (DMF) is a common solvent, but its quality can degrade over time.[3] Ensure you are using fresh, peptide-synthesis grade DMF. N-methylpyrrolidone (NMP) is a slightly more polar and often more effective alternative.[3]
-
Employ Co-solvents: A mixture of DMF and Dichloromethane (DCM) can enhance solubility.[3]
-
Utilize Sonication: If the compound does not dissolve with simple vortexing, sonicating the mixture for 5-10 minutes can facilitate dissolution.[3]
-
Gentle Warming: Gentle heating can be applied, but it should be done with caution to avoid potential degradation of the amino acid.[3]
Q3: What are the recommended coupling reagents for this compound?
A3: Due to the steric hindrance of the Dnp group, highly efficient coupling reagents are recommended. Common choices for Boc-chemistry solid-phase peptide synthesis (SPPS) include:
-
Uronium/Aminium Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are very efficient and widely used.[4][5]
-
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful reagent, known for rapid and efficient couplings.[5]
-
Carbodiimides with Additives: The combination of a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide) with an additive such as HOBt (1-Hydroxybenzotriazole) is a classic and effective method that also helps to minimize racemization.[5]
Q4: How long should the coupling reaction be?
A4: There is no single fixed time for the coupling of this compound, as the optimal duration depends on the specific sequence, the coupling reagents used, and the reaction conditions. For sterically hindered amino acids, an extended coupling time of 2 to 4 hours is a good starting point.[6] In some difficult cases, the reaction may need to be run overnight.[6] However, it is crucial to monitor the reaction's progress rather than relying on a fixed time.
Q5: How can I monitor the completion of the coupling reaction?
A5: The most common method for monitoring the completion of a coupling reaction in SPPS is the Kaiser test (ninhydrin test).[2][7] A positive Kaiser test (blue beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative test (yellow or colorless beads) signifies that the coupling is complete.[2][7]
Q6: What should I do if the coupling reaction is incomplete after the initial attempt?
A6: If the Kaiser test is positive after the initial coupling time, a "double couple" is the recommended procedure.[6] This involves draining the reaction vessel, and without washing the resin, adding a fresh solution of activated this compound and allowing the reaction to proceed for another 1-2 hours.[6] If the reaction is still incomplete, you may consider switching to a more powerful coupling reagent or capping the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.[7]
Q7: How is the Dnp group removed?
A7: The Dnp group is stable to the acidic conditions used for Boc deprotection (e.g., TFA).[3][8] It is typically removed before the final cleavage of the peptide from the resin using a nucleophile.[3] The standard procedure involves treating the peptide-resin with a solution of thiophenol in DMF.[3] This deprotection is often performed under an inert atmosphere.[3]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during the incorporation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient Reaction Time | Extend the coupling time to 4 hours or overnight. Continue to monitor with the Kaiser test.[6] |
| Steric Hindrance | Perform a "double couple" with a fresh portion of activated this compound.[6] | |
| Inefficient Coupling Reagent | Switch to a more potent coupling reagent such as HATU or PyBOP.[5] | |
| Peptide Aggregation | Change the solvent to NMP or use a DMF/DMSO mixture to disrupt secondary structures.[6] | |
| Low Peptide Purity/Yield | Incomplete DNP Deprotection | Ensure sufficient reaction time (e.g., overnight) and an adequate excess of thiophenol for Dnp group removal.[9] |
| Premature Peptide Cleavage | If using Merrifield resin, consider switching to a more stable linker like a PAM resin to minimize peptide loss during repeated TFA treatments for Boc deprotection.[9] | |
| Presence of Diastereomeric Impurities | Racemization During Activation | Minimize the pre-activation time of this compound with the coupling reagent before adding it to the resin.[6] |
| Ensure the presence of a racemization suppressant like HOBt when using carbodiimide coupling reagents.[5] | ||
| Yellow or Orange Crude Peptide | DNP Byproducts | This is expected as the byproducts of Dnp group removal are highly colored.[8] Ensure the Dnp group is removed and the resin is thoroughly washed before cleaving the peptide from the resin to facilitate purification.[8] |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU
-
Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform Nα-Boc deprotection using 50% Trifluoroacetic Acid (TFA) in DCM for 20-25 minutes.[9]
-
Washing and Neutralization: Wash the resin thoroughly with DCM, followed by a neutralization step with 5-10% Diisopropylethylamine (DIPEA) in DMF.
-
Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) to the solution to initiate activation.
-
Reaction: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.[6]
-
Monitoring: Perform a Kaiser test to monitor the completion of the reaction. If the test is positive, proceed to a second coupling (see Troubleshooting Guide).
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: Deprotection of the Dnp Group
-
Resin Swelling: Swell the peptide-resin containing the His(Dnp) residue in DMF.
-
Deprotection Solution: Prepare a solution of 20% thiophenol and 10% DIPEA in DMF.
-
Reaction: Under an inert atmosphere (Nitrogen or Argon), add the deprotection solution to the swollen resin (using a 20-fold excess of thiophenol is also reported).[9]
-
Agitation: Allow the reaction to proceed with gentle agitation at room temperature. A reaction time of 90 minutes has been reported, though overnight treatment may be necessary for complete removal.[10]
-
Washing: Filter the resin and wash it thoroughly with DMF, DCM, and Methanol to remove the Dnp byproducts and excess reagents.[10]
-
Drying: Dry the resin under vacuum.
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams are provided.
Caption: General workflow for one cycle of this compound coupling in SPPS.
Caption: Logical workflow for troubleshooting an incomplete coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Incomplete Coupling of Boc-His(Dnp)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during their experiments, with a specific focus on troubleshooting the incomplete coupling of Nα-Boc-L-histidine(τ-2,4-dinitrophenyl)-OH (Boc-His(Dnp)-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the incomplete coupling of this compound?
Incomplete coupling of this compound in SPPS can stem from several factors:
-
Steric Hindrance: The bulky nature of both the Boc group on the α-amino group and the Dnp group on the imidazole side chain can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. This is a common issue with sterically hindered amino acids.[1][2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate on the solid support. This aggregation can limit the access of reagents to the reactive sites, leading to incomplete coupling.
-
Suboptimal Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered this compound.
-
Poor Resin Swelling or Solvent Choice: Inadequate swelling of the resin in the chosen solvent can reduce the availability of the peptide chains for reaction. The solubility of this compound in the reaction solvent is also crucial.[3]
Q2: How can I detect incomplete coupling of this compound?
The most common method for detecting free amines on the resin after a coupling step is the qualitative Ninhydrin (Kaiser) test .[2]
-
Positive Result (Blue/Purple Color): Indicates the presence of unreacted primary amines, signifying an incomplete coupling reaction.
-
Negative Result (Yellow/Colorless): Suggests that the coupling is complete.
For a quantitative assessment, a small sample of the peptide can be cleaved from the resin and analyzed by High-Performance Liquid Chromatography (HPLC) to identify deletion sequences resulting from the failed coupling.
Q3: Which coupling reagents are recommended for a sterically hindered amino acid like this compound?
Standard carbodiimide reagents like DCC or DIC with HOBt can be inefficient for sterically hindered amino acids.[2] More potent uronium/aminium or phosphonium salt-based reagents are highly recommended.[1][2][4]
| Coupling Reagent Class | Examples | Potency | Notes |
| Uronium/Aminium | HATU, HBTU, HCTU, TBTU, COMU | High | Often considered the most effective for challenging couplings.[2][4] HATU is generally faster and shows less epimerization than HBTU.[5] |
| Phosphonium | PyBOP, PyAOP | High | Generally associated with lower levels of racemization.[6] PyBrOP is noted for its high reactivity.[5] |
| Carbodiimide | DIC, DCC | Moderate | Often used with additives like HOBt or OxymaPure to improve efficiency and suppress racemization.[2][4] |
Q4: Can the Dnp protecting group cause side reactions during synthesis?
Yes, while the Dnp group is robust and stable to the acidic conditions of Boc deprotection (TFA), it can be susceptible to nucleophiles.[7] A critical side reaction to be aware of is the potential cleavage of the Dnp group by piperidine if a mixed Boc/Fmoc synthesis strategy is employed.[8] One study showed an 84% cleavage of the Dnp group under standard Fmoc deprotection conditions (20% piperidine in DMF).[8]
Q5: How does the Dnp group affect racemization of histidine during coupling?
Histidine is particularly prone to racemization during the activation step of peptide synthesis. The Dnp group, being strongly electron-withdrawing, suppresses the basicity of the imidazole ring.[8] This significantly reduces the risk of the imidazole nitrogen acting as an internal base to abstract the α-proton, which is the primary mechanism of histidine racemization.[9][10] Therefore, this compound is considered a good choice for minimizing racemization in Boc-SPPS.[10]
Troubleshooting Guide for Incomplete Coupling
If you observe a positive Ninhydrin test after the coupling of this compound, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for a positive Ninhydrin test.
Experimental Protocols
Protocol 1: Standard Ninhydrin (Kaiser) Test
This protocol is used to detect the presence of free primary amines on the resin.[2]
-
Sample Preparation: Transfer a small sample of the peptide-resin (a few beads) to a small glass test tube.
-
Washing: Wash the beads with ethanol.
-
Reagent Addition: Add the following reagents:
-
2-3 drops of 5% ninhydrin in ethanol.
-
2-3 drops of 80% phenol in ethanol.
-
2-3 drops of pyridine containing 2% 0.001 M aqueous KCN.
-
-
Heating: Heat the test tube at 100°C for 3-5 minutes.
-
Observation: Observe the color of the beads and the solution.
-
Positive Result (Incomplete Coupling): Blue/purple color.
-
Negative Result (Complete Coupling): Yellow/colorless color.
-
Protocol 2: Double Coupling with HBTU
This protocol describes a second coupling step using a more potent activating agent.
-
Resin Preparation: After the first coupling attempt and a positive Ninhydrin test, wash the peptide-resin thoroughly with DMF (3 times) and DCM (3 times).[2]
-
Reagent Preparation: In a separate vessel, prepare a fresh solution of:
-
This compound (2-3 equivalents relative to resin loading)
-
HBTU (2-3 equivalents)
-
DIPEA (4-6 equivalents) in DMF.
-
-
Coupling: Add the freshly activated amino acid solution to the washed resin.
-
Reaction: Agitate the reaction mixture for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.[1]
-
Monitoring: After the reaction, wash the resin and perform a Ninhydrin test to check for completion.
Protocol 3: Capping of Unreacted Amines
If double coupling does not result in a negative Ninhydrin test, capping is recommended to terminate the unreacted chains and prevent the formation of deletion peptides.[2]
-
Wash: After the final coupling attempt, wash the peptide-resin with DMF (3 times).
-
Capping Solution: Prepare a capping solution (e.g., 20% acetic anhydride and 2% DIPEA in DMF).
-
Reaction: Add the capping solution to the resin and agitate for 30 minutes.
-
Final Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the N-terminal deprotection of the successfully coupled chains.
Protocol 4: Deprotection of the Dnp Group
This protocol outlines the standard procedure for removing the Dnp group from the histidine side chain while the peptide is still attached to the resin.[3][7]
-
Swell the Resin: Swell the peptide-resin containing His(Dnp) in DMF.
-
Prepare Deprotection Solution: Prepare a 20% solution of thiophenol in DMF. Some protocols also include a base like triethylamine or DIPEA.[7]
-
Deprotection Reaction: Under an inert atmosphere (Nitrogen or Argon), add the thiophenol solution to the swollen resin.
-
Agitation: Agitate the mixture at room temperature for approximately 90 minutes.[7]
-
Washing: Filter the resin and wash it thoroughly with DMF, DCM, and methanol to remove the cleaved Dnp group and byproducts.[7]
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process for selecting a histidine protecting group based on the synthesis strategy and potential challenges.
Caption: Decision tree for selecting a histidine protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Boc-His(Dnp)-OH in Solid-Phase Peptide Synthesis (SPPS)
Welcome to the technical support center for the use of Boc-His(Dnp)-OH in your solid-phase peptide synthesis workflows. This resource provides detailed troubleshooting guides and frequently asked questions to help you navigate and resolve potential side reactions and challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the 2,4-dinitrophenyl (Dnp) group on this compound?
A1: The Dnp group serves as a robust protecting group for the imidazole side chain of histidine. Its main purposes are to prevent undesirable side reactions, such as acylation of the imidazole ring, and to suppress racemization of the histidine residue during peptide coupling steps. The Dnp group is stable under the acidic conditions used for Nα-Boc deprotection (e.g., trifluoroacetic acid, TFA).[1][2]
Q2: Under what conditions is the Dnp group removed?
A2: The Dnp group is typically removed from the histidine side chain after the full peptide sequence has been assembled but before the final cleavage of the peptide from the resin.[2] This is achieved through a nucleophilic aromatic substitution reaction, most commonly using thiophenol in the presence of a base like diisopropylethylamine (DIPEA) or triethylamine (TEA) in a solvent such as N,N-dimethylformamide (DMF).[3]
Q3: Can the Dnp group be cleaved prematurely during synthesis?
A3: Yes, premature cleavage of the Dnp group is a significant side reaction, especially in synthetic strategies that combine Boc and Fmoc chemistries. The Dnp group is labile to the piperidine solution used for Fmoc deprotection. This can lead to the unintended deprotection of the histidine side chain, which may then be susceptible to undesired modifications in subsequent synthesis steps.
Q4: My crude peptide is yellow after Dnp removal. Is this normal?
A4: Yes, it is common for the crude peptide to have a yellow or orange color after the removal of the Dnp group with thiophenol.[4] This is due to the formation of highly colored byproducts during the thiolysis reaction. Performing the Dnp removal before cleaving the peptide from the resin allows for these colored impurities to be washed away, simplifying the purification of the final peptide.[4]
Q5: How effective is the Dnp group at preventing racemization of histidine?
A5: The Dnp group is considered a reliable and effective choice for minimizing racemization of histidine during Boc-SPPS.[5] The strong electron-withdrawing nature of the dinitrophenyl ring provides excellent suppression of racemization compared to other protecting groups like trityl (Trt) or tosyl (Tos).[5]
Troubleshooting Guide: Side Reactions
This guide addresses common side reactions encountered when using this compound and provides systematic steps for their identification and mitigation.
Issue 1: Premature Cleavage of the Dnp Group by Piperidine
-
Symptom: Loss of a mass corresponding to the Dnp group (166 Da) from His-containing peptides, or subsequent side reactions on the unprotected imidazole ring (e.g., acylation) detected by mass spectrometry.
-
Root Cause: This issue arises when employing an orthogonal protection strategy that involves the use of Fmoc-protected amino acids elsewhere in the peptide sequence. The 20% piperidine in DMF solution used for Fmoc deprotection is basic enough to cleave the Dnp group from the histidine side chain.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature Dnp group cleavage.
Issue 2: Racemization of the Histidine Residue
-
Symptom: Presence of diastereomeric impurities in the final peptide, observable by chiral chromatography or high-resolution analytical HPLC.
-
Root Cause: Histidine is inherently prone to racemization during the carboxyl group activation step required for peptide bond formation. While the Dnp group significantly suppresses this, certain conditions can still promote epimerization.
-
Mitigation Strategies:
-
Choice of Coupling Reagents: Use coupling reagents known to minimize racemization, such as phosphonium-based reagents (e.g., PyBOP) or carbodiimides in the presence of racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).
-
Control of Reaction Conditions: Avoid prolonged pre-activation times and excessive amounts of base (e.g., DIPEA) during the coupling step. Perform couplings at room temperature or lower, as elevated temperatures can increase the rate of racemization.
-
Solvent Choice: Ensure all reactants are fully dissolved. Aggregation can lead to longer activation times, increasing the risk of epimerization.
-
Quantitative Data Summary
The following table summarizes quantitative data related to the primary side reactions associated with protected histidine derivatives.
| Side Reaction | Histidine Derivative | Condition | Extent of Side Reaction | Reference |
| Premature Cleavage | This compound | 20% Piperidine in DMF | 84% cleavage | Based on literature findings. |
| Racemization | Fmoc-His(Trt)-OH | Coupling at 50°C for 10 min | 6.8% D-isomer | [1] |
| Fmoc-His(Boc)-OH | Coupling at 50°C for 10 min | 0.18% D-isomer | [1] | |
| Fmoc-His(Trt)-OH | Coupling at 90°C for 2 min | >16% D-isomer | [1] | |
| Fmoc-His(Boc)-OH | Coupling at 90°C for 2 min | 0.81% D-isomer | [1] |
Note: The racemization data for Fmoc-His derivatives provides a comparative context for the effectiveness of different side-chain protecting groups. This compound is generally considered to have a low racemization potential.[5]
Experimental Protocols
Protocol 1: Standard On-Resin Deprotection of the Dnp Group
This protocol describes the standard procedure for the nucleophilic removal of the Dnp group from the histidine side chain while the peptide is attached to the solid support.
-
Materials:
-
Peptide-resin with Dnp-protected histidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Thiophenol
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes.
-
Prepare the deprotection solution by adding thiophenol (2 mL per gram of resin) and DIPEA or TEA (2 mL per gram of resin) to the resin suspension.[6]
-
Agitate the mixture at room temperature for approximately 90 minutes.[6] The solution will typically turn a deep yellow or orange.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove all traces of the reagents and colored byproducts.[6]
-
Dry the resin under vacuum. The peptide is now ready for the final cleavage from the solid support.
-
Protocol 2: Quantification of Piperidine-Mediated Dnp Group Cleavage
This protocol outlines a method to quantify the extent of premature Dnp group cleavage by piperidine treatment.
-
Materials:
-
Resin-bound model peptide containing a this compound residue (e.g., Ac-Gly-His(Dnp)-Ala-Resin)
-
20% (v/v) piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Analytical HPLC system with a C18 column
-
Mass spectrometer
-
-
Procedure:
-
Synthesize a short, simple model peptide containing this compound using standard Boc-SPPS methodology.
-
Take a small, known amount of the peptide-resin before piperidine treatment (Control Sample).
-
Treat the remaining peptide-resin with 20% piperidine in DMF for a time equivalent to a standard Fmoc-deprotection step (e.g., 2 x 10 minutes).
-
After treatment, wash the resin thoroughly with DMF and DCM and dry under vacuum (Test Sample).
-
Cleave the peptide from both the Control and Test resin samples using an appropriate cleavage cocktail.
-
Precipitate, wash, and dry the cleaved peptides.
-
Dissolve the crude peptides in a suitable solvent and analyze by analytical HPLC.
-
Identify the peaks corresponding to the Dnp-protected peptide and the deprotected peptide using mass spectrometry.
-
Calculate the percentage of Dnp cleavage by comparing the peak areas of the protected and deprotected species in the Test Sample chromatogram relative to the Control.
-
Visualizations
Caption: Chemical pathway of premature Dnp cleavage by piperidine.
References
Technical Support Center: Strategies to Minimize Aggregation with Boc-His(Dnp)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peptide chain aggregation during solid-phase peptide synthesis (SPPS) using Boc-His(Dnp)-OH. Aggregation is a primary cause of incomplete reactions and low purity, and these strategies can help ensure successful synthesis of complex peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of aggregation during solid-phase peptide synthesis (SPPS)?
A1: Aggregation of the peptide-resin is primarily caused by the self-association of growing peptide chains through the formation of intermolecular hydrogen bonds.[1][2] This phenomenon is particularly prevalent in hydrophobic sequences and can lead to poor resin swelling, effectively preventing reagents from accessing the reactive N-terminus of the peptide.[1][2] Aggregation is less likely to occur before the fifth or sixth residue is added.[1]
Q2: Why can aggregation be a specific concern when using histidine derivatives like this compound?
A2: While the primary driver of aggregation is the peptide backbone, the imidazole side chain of histidine can also contribute to aggregation through various non-covalent interactions.[2] The use of a side-chain protecting group like Dnp is crucial to prevent side reactions and racemization, but it does not inherently prevent backbone-related aggregation.[2][3][4]
Q3: What are the common signs of peptide aggregation on the resin?
A3: Common indicators that your peptide-resin is aggregating include:
-
Poor resin swelling: The resin beads may fail to swell adequately or may even shrink in the synthesis solvents.[1][2]
-
Slow or incomplete reactions: Both coupling and Boc-deprotection steps may be sluggish or incomplete, as indicated by a positive Kaiser test after coupling.[1][2]
-
Formation of a gel-like consistency: In severe cases of aggregation, the resin and solvent mixture can become viscous and difficult to agitate.[2]
Q4: What are the primary strategies to minimize or disrupt aggregation when using this compound?
A4: A multi-faceted approach is often required. The primary strategies, in order of implementation, are:
-
Solvent Optimization: Switching to more effective solvating systems.
-
Protocol Modification: Employing techniques like in situ neutralization, which is highly effective in Boc chemistry.[1][5]
-
Use of Additives: Incorporating chaotropic salts to disrupt hydrogen bonds.[1]
-
Physical Disruption: Applying methods like sonication.[1]
-
Advanced Techniques: For extremely difficult sequences, incorporating backbone-modifying elements like pseudoprolines or Hmb/Dmb protected residues may be necessary.[1][6]
Q5: How does solvent choice impact aggregation, and what are the best options?
A5: Solvent choice is critical because it directly affects the solvation of the growing peptide chain.[7] While DMF is common, it can be insufficient for aggregation-prone sequences.
-
N-methylpyrrolidone (NMP): Often a superior choice to DMF, NMP has stronger solvating properties and can significantly improve coupling efficiency by disrupting aggregation.[1][3][7]
-
Dimethyl sulfoxide (DMSO): Adding DMSO to the solvent (e.g., NMP/DMSO) can be a powerful strategy to dissociate internal aggregates.[1][8]
-
"Magic Mixture": For severe aggregation, a solvent system known as the "magic mixture" can be used. It consists of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate, often used at an elevated temperature (55 °C).[2][9]
Q6: How does "in situ neutralization" work in Boc chemistry to reduce aggregation?
A6: In Boc-based SPPS, the N-terminal Boc group is removed with an acid like trifluoroacetic acid (TFA).[10] This leaves the terminal amine as a protonated salt (e.g., ammonium trifluoroacetate). This positive charge helps to reduce aggregation by electrostatic repulsion. In an in situ neutralization protocol, the neutralizing base (e.g., DIEA) is added at the same time as the activated amino acid.[5][10] This approach minimizes the time the peptide is in a neutral, aggregation-prone state, often leading to higher yields and purity for difficult sequences.[5]
Q7: What chemical additives can be used to disrupt aggregation?
A7: Chaotropic salts are effective at disrupting the hydrogen bonding that causes aggregation. These can be added to the solvent during the coupling step.[1] Common examples include lithium chloride (LiCl), sodium perchlorate (NaClO₄), or potassium thiocyanate (KSCN).[1][2][9]
Q8: When should I consider advanced strategies like backbone protection or pseudoprolines?
A8: These strategies should be considered when other methods fail or for sequences known to be exceptionally difficult.
-
Backbone Protection: Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid every six to seven residues effectively disrupts secondary structure formation.[1][6]
-
Pseudoproline Dipeptides: These derivatives introduce a "kink" in the peptide backbone, mimicking the effect of proline, which is a known secondary structure disrupter.[1][9]
Troubleshooting Guide
This guide provides solutions to specific issues encountered during synthesis with this compound.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Resin Swelling / Gel-Like Consistency | Severe peptide aggregation on the solid support.[1][2] | 1. Switch the primary solvent from DMF to NMP.[1]2. Add DMSO to the coupling solvent.[8]3. For extreme cases, perform the next coupling step using the "Magic Mixture" solvent system.[2][9]4. Sonicate the reaction vessel during coupling to physically break up aggregates.[1] |
| Incomplete Coupling (Positive Kaiser Test) | 1. Aggregation is blocking access to the N-terminus.[1]2. Steric hindrance from the this compound residue.3. Poor solubility of the this compound reagent.[3] | 1. Implement the solvent changes described above.2. Perform a "double couple" by repeating the coupling step with fresh reagents.[7]3. Switch to a more potent coupling reagent like HATU or HCTU.[11]4. Extend the coupling time (e.g., to 4 hours or overnight).[7] |
| Difficulty Dissolving this compound Reagent | Low solubility of the protected amino acid in the chosen solvent.[3] | 1. Ensure you are using high-purity, anhydrous DMF.[3]2. Use gentle heating combined with vortexing or sonication to aid dissolution, but avoid prolonged heating.[3]3. Use an alternative solvent like NMP or a co-solvent system such as DMF/DCM (1:1 v/v).[3] |
Experimental Protocols
Protocol 1: Standard Coupling with In Situ Neutralization
This protocol is recommended for routine couplings and as a first step to mitigate aggregation in Boc-SPPS.
-
Materials:
-
Peptide-resin with N-terminal Boc group
-
Deprotection Solution: 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
This compound (3 equivalents)
-
Coupling Reagent (e.g., HBTU, 2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Solvent: NMP or DMF
-
-
Methodology:
-
Boc Deprotection: Treat the peptide-resin with the TFA/DCM solution for 20-30 minutes to remove the N-terminal Boc group.[10]
-
Washing: Wash the resin thoroughly with DCM, followed by the coupling solvent (NMP or DMF) to remove residual acid.
-
Amino Acid Activation: In a separate vessel, dissolve this compound and HBTU in the coupling solvent.
-
In Situ Neutralization and Coupling: Add the activated amino acid solution to the resin, followed immediately by the addition of DIEA.[5] Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[11]
-
Washing: Wash the resin with the coupling solvent to remove excess reagents before proceeding to the next cycle.
-
Protocol 2: Deprotection of the Dnp Group
The Dnp group is stable to TFA and must be removed before the final cleavage of the peptide from the resin.[3][12]
-
Materials:
-
Peptide-resin containing His(Dnp)
-
Thiophenol
-
Base (e.g., Triethylamine (TEA) or DIEA)
-
Solvent: High-purity, anhydrous DMF
-
-
Methodology:
-
Resin Swelling: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin).[12]
-
Deprotection Solution: Prepare a deprotection solution. A common mixture is 2 mL of thiophenol and 2 mL of TEA per gram of resin, added to the DMF slurry.[12] Another reported solution is 20% thiophenol in DMF.[3]
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.[3][12]
-
Washing: Filter the resin and wash it thoroughly with DMF, DCM, and finally methanol to remove the cleaved Dnp group and reagents.[12]
-
Drying: Dry the resin under vacuum before proceeding with the final peptide cleavage.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting peptide aggregation.
Caption: The process of in situ neutralization to minimize aggregation.
Caption: Factors that contribute to peptide chain aggregation during SPPS.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
Impact of base selection on Boc-His(Dnp)-OH coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-His(Dnp)-OH in solid-phase peptide synthesis (SPPS). The following information addresses common issues related to base selection and its impact on coupling efficiency and stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: Why is base selection critical when coupling this compound?
A1: Base selection is crucial during the coupling of this compound for two primary reasons: racemization and reaction rate. The imidazole side chain of histidine makes it particularly susceptible to racemization during the carboxyl group activation step required for peptide bond formation. The choice of base can significantly influence the rate of this side reaction. A stronger base can increase the risk of racemization, while a weaker base may lead to slower or incomplete coupling. Therefore, selecting an appropriate base is a key step in balancing coupling efficiency with the preservation of stereochemical purity.
Q2: What are the most common bases used for this compound coupling, and how do they differ?
A2: The most commonly used tertiary amine bases are N,N-diisopropylethylamine (DIPEA or Hünig's base) and N-methylmorpholine (NMM). Their key differences are summarized below. DIPEA is a stronger base but is more sterically hindered, which makes it a poor nucleophile and can be advantageous in preventing side reactions.[1] NMM is a weaker and less sterically hindered base.[1]
Q3: When should I choose N-methylmorpholine (NMM) over N,N-diisopropylethylamine (DIPEA)?
A3: NMM is the preferred base when coupling racemization-prone amino acids like histidine.[1][2] Its lower basicity helps to minimize the risk of epimerization by reducing the likelihood of abstracting the alpha-proton of the activated amino acid.[1][3] While the coupling reaction may proceed slightly slower, the preservation of stereochemical integrity is often the higher priority.
Q4: Are there situations where DIPEA is a better choice for this compound coupling?
A4: While generally not the first choice for histidine derivatives due to the risk of racemization, DIPEA might be considered in cases of exceptionally difficult or sterically hindered couplings where NMM fails to provide satisfactory yields.[1] If DIPEA is used, it is critical to minimize pre-activation and coupling times and to consider performing the reaction at a lower temperature to mitigate racemization.
Q5: Can the Dnp protecting group react with the bases used during coupling?
A5: The 2,4-dinitrophenyl (Dnp) group is generally stable to the tertiary amine bases (like DIPEA and NMM) used during the coupling step in Boc-SPPS. It is designed to be stable to acidic conditions used for Boc deprotection and is typically removed with nucleophiles like thiophenol.[3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Coupling Efficiency (Positive Kaiser Test) | 1. Insufficient base strength for a sterically hindered coupling. 2. Incomplete activation of this compound. 3. Peptide aggregation on the resin. | 1. Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[5][6]2. Perform a "double couple" : after the initial coupling, wash the resin and repeat the coupling step with fresh reagents.[2]3. Extend the coupling time to 4 hours or overnight, but be mindful of the increased risk of racemization.[2] |
| Presence of Diastereomeric Impurities (Racemization) | 1. Base is too strong. 2. Prolonged pre-activation or coupling time. 3. Elevated reaction temperature. | 1. Use a weaker base like N-methylmorpholine (NMM) or, in severe cases, 2,4,6-collidine.[2][7]2. Minimize pre-activation time by adding the coupling reagent to the amino acid solution immediately before adding it to the resin.[7][8]3. Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[8] |
| Yellow or Orange Discoloration of the Crude Peptide | Residual byproducts from the Dnp protecting group. | This is expected if the Dnp group is removed after cleavage from the resin. To avoid this, remove the Dnp group with thiophenol while the peptide is still on the resin . This allows the colored byproducts to be easily washed away.[4] |
Data Presentation
Comparison of Common Bases for Peptide Coupling
| Property | N,N-Diisopropylethylamine (DIPEA) | N-Methylmorpholine (NMM) | 2,4,6-Collidine |
| Structure | Sterically hindered | Less sterically hindered | Sterically hindered |
| Basicity (pKa of conjugate acid) | ~10.75[1] | ~7.38[1] | ~7.43 |
| Primary Recommendation | Sterically demanding couplings where racemization is not a primary concern. | Racemization-prone amino acids (e.g., His, Cys).[1][2] | Cases with a significantly increased risk of racemization.[9] |
| Key Advantage | Higher basicity may drive difficult couplings to completion. | Lower basicity minimizes racemization.[1] | Weaker base that can further reduce the risk of racemization. |
| Key Disadvantage | Increased risk of racemization, especially with sensitive residues. | May result in slower reaction rates for very hindered couplings.[1] | May not be a strong enough base for all coupling reactions. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound using HBTU/NMM
This protocol is recommended for minimizing racemization while achieving efficient coupling.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N-methylmorpholine (NMM)
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Reagent Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add the amino acid/HBTU solution to the swollen resin. Immediately add NMM (6 equivalents) to the reaction vessel to initiate activation and coupling.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of free primary amines. If the test is positive after 4 hours, consider a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) to prepare for the next deprotection step.
Protocol 2: Deprotection of the His(Dnp) Side Chain
This procedure should be performed before cleaving the peptide from the resin to simplify purification.
Materials:
-
Peptide-resin containing His(Dnp)
-
Thiophenol
-
High-purity, anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
SPPS reaction vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection Solution: Prepare a solution of 20% thiophenol in DMF.
-
Reaction: Under an inert atmosphere, add the thiophenol solution to the swollen resin.
-
Agitation: Allow the reaction to proceed with gentle agitation for 1-2 hours at room temperature.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure all colored byproducts and excess thiophenol are removed. The resin is now ready for final cleavage.
Visualizations
Caption: Experimental workflow for this compound coupling.
Caption: Logic diagram for base selection in this compound coupling.
References
Technical Support Center: Removal of Residual Thiophenol After Dnp Deprotection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing residual thiophenol after the deprotection of the 2,4-dinitrophenyl (Dnp) group in peptide synthesis. Thiophenol, a necessary reagent for efficient Dnp removal, is toxic and can interfere with subsequent analytical and biological assays, making its thorough removal critical.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of residual thiophenol important?
A1: Residual thiophenol can pose several problems in downstream applications. Its nucleophilic nature can lead to unintended side reactions with the peptide.[1] Furthermore, it can interfere with analytical techniques such as mass spectrometry and exhibits toxicity in biological assays.[1] Therefore, complete removal of thiophenol is crucial for obtaining pure and reliable final peptide products.
Q2: What are the common methods for removing residual thiophenol?
A2: The most common methods for removing residual thiophenol include:
-
Precipitation and Washing: Precipitating the peptide with a solvent in which it is insoluble (e.g., cold diethyl ether) and washing the precipitate multiple times.
-
Use of Scavenger Resins: Employing solid-phase resins that selectively bind to thiols.
-
Chemical Quenching: Reacting the thiophenol with a chemical agent to convert it into a less reactive and more easily removable species.
-
Chromatography: Utilizing techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for purification.
Q3: How can I detect the presence of residual thiophenol?
A3: Residual thiophenol can often be detected by its characteristic strong and unpleasant odor. Analytically, its presence can be confirmed by a corresponding peak in the HPLC chromatogram of the purified peptide. Mass spectrometry can also reveal the presence of thiophenol or its adducts.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the removal of residual thiophenol.
| Problem | Possible Causes | Solutions |
| Persistent unpleasant odor after peptide precipitation and washing. | 1. Inadequate number of washes. 2. The washing solvent is not optimal for solubilizing thiophenol. | 1. Increase the number of washes with cold diethyl ether (at least 3-4 times). 2. Ensure the ether is cold (-20°C to -70°C) to maximize peptide precipitation while dissolving thiophenol.[2] |
| Thiophenol peak observed in the HPLC chromatogram of the purified peptide. | 1. Co-precipitation of thiophenol with the peptide. 2. High affinity of the peptide for thiophenol. | 1. Re-dissolve the peptide in a minimal amount of a suitable solvent and re-precipitate with cold diethyl ether. 2. Employ a scavenger resin to specifically capture the residual thiophenol. 3. Utilize RP-HPLC for final purification, ensuring good separation between the peptide and thiophenol peaks. |
| Unexpected mass peaks in mass spectrometry analysis corresponding to thiophenol adducts. | Residual thiophenol reacting with the peptide or other components during analysis. | 1. Implement a more rigorous thiophenol removal method prior to MS analysis (e.g., scavenger resin or chemical quenching). 2. Optimize MS source conditions to minimize in-source reactions. |
| Low peptide yield after purification. | 1. Loss of peptide during repeated washing steps. 2. Non-specific binding of the peptide to the scavenger resin. | 1. Ensure the precipitation solvent renders the peptide completely insoluble. 2. Choose a scavenger resin with high specificity for thiols. 3. Optimize the amount of scavenger resin and incubation time to avoid excessive peptide loss. |
Quantitative Data on Removal Methods
While exact quantitative data can vary depending on the specific peptide sequence and experimental conditions, the following table provides a general comparison of the efficiency of different thiophenol removal methods.
| Method | Typical Efficiency | Notes |
| Precipitation/Washing (3-4x with cold diethyl ether) | Good to High | Efficiency is dependent on the peptide's solubility and the number of washes. Generally effective for reducing bulk thiophenol. |
| Scavenger Resins (e.g., Polystyrene-based thiol scavengers) | High to Very High | Offers high selectivity for thiols. The capacity can range from 0.5 to 4.0 mmol/g depending on the resin.[3] |
| Chemical Quenching (e.g., with Iodoacetamide) | High | Converts thiophenol to a thioether, which is typically easier to separate by precipitation or chromatography. |
| RP-HPLC | Very High | Can provide baseline separation of the peptide from thiophenol and other impurities, leading to a highly pure product. |
Experimental Protocols
Protocol 1: Dnp Deprotection of His(Dnp) on Solid-Phase Resin
This protocol describes the standard procedure for removing the Dnp group from a histidine residue on a solid-phase resin using thiophenol.
Materials:
-
Dnp-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Thiophenol
-
Triethylamine (TEA) (optional, but can accelerate the reaction)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
2-Propanol
Procedure:
-
Resin Swelling: Swell the Dnp-protected peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.
-
Deprotection Cocktail Preparation: Prepare a deprotection cocktail. A common cocktail consists of 20% thiophenol in DMF (v/v).[1][4] Alternatively, a mixture of thiophenol (2 mL per gram of resin) and triethylamine (2 mL per gram of resin) in DMF can be used.[5]
-
First Deprotection Treatment: Add the deprotection cocktail to the swollen resin and agitate the mixture at room temperature for 1 hour.[1]
-
Washing: Filter the resin and wash it thoroughly with DMF (2-3 times), 2-propanol (2-3 times), and DCM (2-3 times).[1][4]
-
Second Deprotection Treatment (Optional but Recommended): Repeat the treatment with the deprotection cocktail for another hour to ensure complete removal of the Dnp group.
-
Final Washing: Filter the resin and wash it extensively with DMF (3-5 times), DCM (3-5 times), and finally with methanol (2-3 times).[1][5]
-
Drying: Dry the deprotected peptide-resin under vacuum.
Protocol 2: Removal of Residual Thiophenol by Precipitation and Washing
This protocol is performed after the peptide has been cleaved from the resin and the protecting groups have been removed.
Materials:
-
Crude peptide containing residual thiophenol (typically dissolved in a small amount of cleavage cocktail like TFA)
-
Cold diethyl ether (-20°C to -70°C) or a mixture of cold diethyl ether and heptane (1:1 v/v)
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Precipitation: In a fume hood, slowly add the crude peptide solution to a centrifuge tube containing a large volume (at least 10 times the volume of the peptide solution) of cold diethyl ether. A white precipitate of the peptide should form.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated peptide.
-
Decanting: Carefully decant the supernatant, which contains the dissolved thiophenol and other scavengers.
-
Washing: Resuspend the peptide pellet in a fresh portion of cold diethyl ether.
-
Repeat: Repeat the centrifugation and washing steps at least 3-4 times to ensure thorough removal of thiophenol.[6]
-
Drying: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Removal of Residual Thiophenol Using a Scavenger Resin
This protocol is suitable for removing trace amounts of thiophenol from a solution of the crude peptide.
Materials:
-
Crude peptide solution
-
Thiol scavenger resin (e.g., Polystyrene-based scavenger with isocyanate or other thiol-reactive functional groups)
-
Reaction vessel (e.g., a small flask or vial)
-
Shaker or stir plate
-
Filtration apparatus
Procedure:
-
Resin Selection: Choose a scavenger resin with a functional group that reacts with thiols. Resins with isocyanate or maleimide functionalities are effective.
-
Resin Swelling: Swell the scavenger resin in the same solvent as the crude peptide solution for about 30 minutes.
-
Scavenging: Add the swollen scavenger resin to the peptide solution (typically 2-4 equivalents of resin based on the estimated amount of residual thiophenol).
-
Incubation: Agitate the mixture at room temperature. The required time can vary from a few hours to overnight, depending on the resin and the concentration of thiophenol.
-
Filtration: Filter the mixture to remove the resin, which now has the thiophenol bound to it.
-
Washing: Wash the filtered resin with a small amount of fresh solvent to recover any non-specifically bound peptide.
-
Product Recovery: Combine the filtrate and the washings. The peptide solution is now free of thiophenol and can be further processed (e.g., lyophilized).
Protocol 4: Removal of Residual Thiophenol by Chemical Quenching
This protocol uses a chemical reaction to cap the reactive thiol group of thiophenol.
Materials:
-
Crude peptide solution containing residual thiophenol
-
Quenching agent (e.g., Iodoacetamide or N-ethylmaleimide)
-
Organic solvent (e.g., DMF or Acetonitrile)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Cold diethyl ether
Procedure:
-
Dissolution: Dissolve the crude peptide in a suitable organic solvent.
-
Quenching Reaction: Add the quenching agent (e.g., iodoacetamide, 1.5-2 equivalents relative to the initial amount of thiophenol used in the deprotection) and a mild base like DIPEA to the peptide solution.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. This will convert the thiophenol to a less volatile and less reactive thioether.
-
Precipitation: Precipitate the peptide by adding the reaction mixture to cold diethyl ether as described in Protocol 2. The thioether by-product will remain in the ether.
-
Washing and Drying: Wash the precipitated peptide with cold diethyl ether and dry it under vacuum.
Visualizations
Caption: Workflow for Dnp group deprotection from a solid-phase-bound peptide.
Caption: Troubleshooting flowchart for the removal of residual thiophenol.
References
Technical Support Center: HPLC Purification of Peptides Synthesized with Boc-His(Dnp)-OH
This technical support center provides detailed guidance, troubleshooting strategies, and frequently asked questions for researchers, scientists, and drug development professionals working with peptides synthesized using Nα-Boc-His(Nτ-2,4-dinitrophenyl)-OH.
Frequently Asked Questions (FAQs)
Q1: Why is the 2,4-dinitrophenyl (Dnp) group used to protect the histidine side chain in Boc-based solid-phase peptide synthesis (SPPS)? A1: The imidazole side chain of histidine presents challenges during peptide synthesis, including a tendency to cause racemization of the activated histidine residue and the potential for side reactions due to its nucleophilic nature.[1][2] The electron-withdrawing Dnp group effectively suppresses these issues by reducing the basicity and nucleophilicity of the imidazole ring.[3][4] It is notably stable under the acidic conditions used for Nα-Boc group removal (e.g., TFA) and strong acids like HF, making it suitable for the synthesis of longer peptides.[2][4]
Q2: When should the Dnp group be removed from the histidine residue? A2: The Dnp group must be removed before the final cleavage of the peptide from the resin.[4][5][6] This is a critical step because the Dnp group is stable to the strong acids (like HF or TFMSA) typically used for final cleavage.[7] Performing the deprotection on-resin allows for the easy removal of the highly colored Dnp-related byproducts by simple washing, which simplifies the subsequent purification of the crude peptide.[8]
Q3: What are the primary challenges associated with using Boc-His(Dnp)-OH? A3: The main challenge is the requirement of an additional, orthogonal deprotection step. Unlike many other side-chain protecting groups in Boc-SPPS that are removed during the final acid cleavage, the Dnp group requires a separate thiolysis step, typically using thiophenol in DMF.[9][10] Incomplete removal of the Dnp group can lead to a significant, hard-to-remove impurity in the final crude product.
Q4: Can the Dnp group cause side reactions? A4: Yes, under certain conditions, side reactions can occur. For instance, if a peptide sequence also contains a lysine residue protected with an Fmoc group (for side-chain modification), the Dnp group can migrate from the histidine to the lysine side chain during the piperidine treatment used for Fmoc removal, resulting in the formation of Nε-Dnp-lysine.
Troubleshooting Guide for HPLC Purification
This guide addresses specific issues that may arise during the HPLC purification of peptides containing a deprotected His(Dnp) residue.
Q5: My crude peptide pellet is bright yellow or orange after cleavage and precipitation. Is this normal? A5: Yes, this is a common observation and is generally not a cause for alarm. The color is due to byproducts formed during the removal of the Dnp protecting group.[8] These colored impurities are typically less hydrophobic than the target peptide and are usually well-separated and removed during the standard reversed-phase HPLC purification process.
Q6: I am observing poor peak shape (tailing or broadening) for my peptide in the HPLC chromatogram. What could be the cause? A6: Poor peak shape for histidine-containing peptides is often due to secondary interactions between the imidazole ring of histidine and free silanol groups on the silica-based stationary phase.[11]
-
Solution 1: Check Mobile Phase Additives: Ensure you are using an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[12] TFA protonates the histidine side chain, minimizing unwanted interactions and improving peak shape.
-
Solution 2: Reduce Sample Load: Column overload can lead to broad, tailing peaks. Try reducing the amount of crude peptide injected onto the column.[11]
-
Solution 3: Check pH: The charge state of the histidine imidazole ring (pKa ≈ 6.0) is highly sensitive to pH.[11] Inconsistent mobile phase pH can lead to peak broadening. Using 0.1% TFA typically maintains a low pH (around 2), ensuring consistent protonation.
Q7: My HPLC chromatogram shows multiple major peaks. How can I identify the source of these impurities? A7: Multiple peaks indicate a heterogeneous crude product. The identity of these impurities can be diagnosed using LC-MS. Common sources include:
-
Incomplete Dnp Deprotection: If the thiolysis step was inefficient, a significant peak corresponding to the mass of your peptide + 166 Da (the mass of the Dnp group) will be present. This impurity is often more hydrophobic and elutes later than the target peptide.
-
Deletion Sequences: These are common byproducts of any SPPS and lack one or more amino acids. They typically elute earlier than the full-length peptide.
-
Side-Reaction Products: As mentioned, side reactions like Dnp migration can occur. Other modifications can arise from the harsh acidic conditions of the final cleavage.
-
Solution: To address incomplete Dnp removal, optimize the on-resin deprotection step by ensuring a sufficient excess of thiophenol and allowing the reaction to proceed for at least 1-2 hours.[5] For other impurities, synthesis and cleavage conditions may need to be re-evaluated.
Q8: I am having difficulty dissolving my crude peptide before HPLC injection. What solvents should I use? A8: Solubility can be a challenge, especially for hydrophobic peptides.
-
Solution 1: Start by attempting to dissolve the peptide in the initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).
-
Solution 2: If solubility is low, you can start by dissolving the peptide in a small amount of a stronger organic solvent like pure acetonitrile or dimethyl sulfoxide (DMSO) before diluting it with the aqueous mobile phase.[11][13]
-
Solution 3: Sonication can also aid in dissolving the crude peptide.[14] Always filter your sample through a 0.22 µm syringe filter before injection to remove particulate matter.[14][15]
Data Presentation
Table 1: Comparison of Common Histidine Protecting Groups in Boc-SPPS
| Protecting Group | Key Advantages | Key Disadvantages | Deprotection Conditions | Racemization Suppression |
| Dnp | Stable to TFA and HF; Excellent suppression of racemization.[2][4] | Requires a separate, orthogonal thiolysis step.[15] | Thiophenol in DMF, on-resin.[5][9] | Excellent |
| Tos | Cleaved by HF. | Labile to HOBt, which can lead to side reactions.[7] | HF, TFMSA, or HOBt.[2][4] | Moderate |
| Boc | Removed during final HF cleavage. | Can be prematurely removed during repetitive TFA steps.[15] | TFA (partial lability) or HF.[2][15] | Moderate |
| Bom | Very effective at suppressing racemization; Cleaved by HF.[4] | More expensive and difficult to prepare.[4] | HF or TFMSA.[4] | Excellent |
Table 2: Typical Starting Conditions for RP-HPLC Purification
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm).[14][16] |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water.[14][15] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile.[14][15] |
| Flow Rate | 1.0 mL/min (for analytical scale).[14][16] |
| Detection | 210-220 nm (peptide backbone).[17][18] |
| Column Temperature | Ambient or controlled at 25-40°C.[14][16] |
| Initial Gradient | Linear gradient, e.g., 5% to 65% B over 30-60 minutes.[14][16] |
Experimental Protocols
Protocol 1: On-Resin Deprotection of the His(Dnp) Group
This procedure should be performed after the full peptide sequence has been assembled but before the final Nα-Boc group removal and cleavage from the resin.
-
Swell the peptide-resin in anhydrous, high-purity Dimethylformamide (DMF) (approx. 10 mL per gram of resin) for 30 minutes in a suitable SPPS reaction vessel.[6]
-
Drain the DMF.
-
Prepare a deprotection solution. For each gram of resin, use a solution of 20% thiophenol in DMF.[9] Some protocols also include a base like triethylamine or DIEA.[6] A 20-fold molar excess of thiophenol relative to the His(Dnp) residue is recommended.[5]
-
Add the deprotection solution to the swollen resin.
-
Agitate the mixture gently using a shaker or nitrogen bubbling at room temperature for 1-2 hours. The reaction can be left overnight if necessary.[5]
-
Filter the resin and wash it thoroughly to remove thiophenol and the colored byproducts. A typical washing sequence is:
-
Dry the deprotected peptide-resin under vacuum. The resin is now ready for final cleavage.
Protocol 2: General RP-HPLC Purification
This protocol provides a general starting point for purifying the crude peptide. The gradient will need to be optimized based on the specific hydrophobicity of the target peptide.
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent (e.g., 5-50% acetonitrile in water with 0.1% TFA) to a concentration of 1-2 mg/mL.[14] Sonicate if necessary. Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Instrumentation and Setup:
-
Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.
-
-
Injection and Gradient Elution:
-
Inject the filtered sample onto the column.
-
Run a linear gradient to elute the peptide. A common starting gradient is 5% to 65% Mobile Phase B over 30 minutes.[14]
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Analysis and Pooling: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
Mandatory Visualizations
Caption: Overall workflow for peptide synthesis and purification using this compound.
Caption: Troubleshooting decision tree for identifying sources of multiple peaks in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 4. peptide.com [peptide.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. agilent.com [agilent.com]
- 17. bachem.com [bachem.com]
- 18. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Validation & Comparative
A Comparative Analysis of Boc-His(Dnp)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides containing histidine residues presents unique challenges due to the imidazole side chain, which can lead to side reactions and racemization. The choice of protecting group strategy for histidine is therefore a critical decision in solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative analysis of two commonly used histidine derivatives: Boc-His(Dnp)-OH for Boc-chemistry and Fmoc-His(Trt)-OH for Fmoc-chemistry. This comparison is supported by available experimental data to aid in the selection of the optimal building block for your research and development needs.
At a Glance: Key Differences and Performance Metrics
| Feature | This compound | Fmoc-His(Trt)-OH |
| SPPS Chemistry | Boc-SPPS | Fmoc-SPPS |
| α-Amino Protection | Acid-labile Boc group | Base-labile Fmoc group |
| Side-Chain Protection | Dinitrophenyl (Dnp) | Trityl (Trt) |
| Side-Chain Deprotection | Thiolysis (e.g., thiophenol) | Strong acid (e.g., TFA) |
| Racemization Risk | Low; the Dnp group provides excellent suppression of racemization.[1] | Moderate to High; prone to racemization, especially with extended activation times and at elevated temperatures.[2][3] |
| Coupling Efficiency | Generally high. | High, but can be affected by the steric hindrance of the bulky Trityl group.[4] |
| Workflow Complexity | Higher, due to the additional orthogonal deprotection step for the Dnp group.[1] | Lower, as the Trt group is cleaved simultaneously with the peptide from the resin. |
| Purity of Crude Peptide | Generally high due to low racemization. | Can be variable; may contain diastereomeric impurities due to racemization. |
Performance Comparison: Quantitative Data
While direct head-to-head comparative studies with extensive quantitative data under identical conditions are limited, the following table summarizes reported data on the racemization of Fmoc-His(Trt)-OH.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min coupling | 6.8[2] |
| Fmoc-His(Trt)-OH | 90°C, 2 min coupling | >16[2] |
| Fmoc-His(Trt)-OH | 5 min pre-activation | 7.8[5] |
No specific quantitative data for D-isomer formation with this compound was found in the search results, however, it is consistently reported to provide excellent protection against racemization.[1]
Chemical Structures and Synthesis Workflow
The fundamental difference in the protecting group strategy dictates the overall workflow in solid-phase peptide synthesis.
Caption: Comparative workflows for Boc- and Fmoc-SPPS.
Experimental Protocols
Boc-SPPS Protocol for this compound
1. Resin Preparation and Deprotection:
-
Swell the appropriate Boc-compatible resin (e.g., PAM resin) in dichloromethane (DCM).
-
Remove the Boc protecting group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Neutralize with 10% diisopropylethylamine (DIEA) in DCM.
2. Coupling of this compound:
-
Dissolve this compound (3 equivalents), a coupling agent such as HBTU (3 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).
-
Add the coupling mixture to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test.
3. Dnp Group Removal:
-
After completion of the peptide sequence, swell the peptide-resin in DMF.
-
Treat the resin with a solution of 20% thiophenol and 20% DIEA in DMF for 1-2 hours at room temperature.[6]
-
Wash the resin thoroughly with DMF to remove the cleaved Dnp group and reagents.[6]
4. Cleavage:
-
Cleave the peptide from the resin and remove the remaining side-chain protecting groups using a strong acid like liquid hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers.
Fmoc-SPPS Protocol for Fmoc-His(Trt)-OH
1. Resin Preparation and Deprotection:
-
Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide resin) in DMF.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5-10 minutes, and repeat this step once.
2. Coupling of Fmoc-His(Trt)-OH:
-
Dissolve Fmoc-His(Trt)-OH (3-5 equivalents), a coupling agent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
To minimize racemization, it is crucial to minimize the pre-activation time; add the activation mixture to the resin immediately after dissolution.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
3. Cleavage and Deprotection:
-
After the final Fmoc group removal, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups.[7]
Logical Relationship: Factors Influencing Racemization
Caption: Key factors that contribute to histidine racemization.
Conclusion and Recommendations
The choice between this compound and Fmoc-His(Trt)-OH is highly dependent on the specific requirements of the peptide being synthesized and the preferred synthetic strategy.
-
For syntheses where minimizing racemization is the highest priority , particularly for therapeutic peptides where stereochemical purity is critical, This compound is a superior choice due to the excellent racemization suppression offered by the Dnp group.[1] However, researchers must be prepared for the additional workflow complexity of the orthogonal Dnp deprotection step.
-
For routine peptide synthesis , especially for shorter peptides where the risk of racemization can be managed by optimizing coupling conditions (e.g., avoiding high temperatures and prolonged pre-activation), Fmoc-His(Trt)-OH offers a more streamlined and widely used approach within the popular Fmoc-SPPS framework.[2][4] Careful monitoring and optimization of the coupling step are essential to ensure high purity of the final product.
References
Superior Stereochemical Control: The Advantages of Boc-His(Dnp)-OH Over Boc-His(Tos)-OH in Peptide Synthesis
For researchers engaged in Boc-based solid-phase peptide synthesis (SPPS), the incorporation of histidine is a notorious challenge due to its high susceptibility to racemization. The loss of stereochemical integrity at the histidine residue can compromise the purity, yield, and ultimate biological activity of the final peptide.[1][2] A critical factor in mitigating this side reaction is the choice of protecting group for the imidazole side chain. This guide provides a detailed comparison between Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH) and Nα-Boc-Nτ-tosyl-L-histidine (Boc-His(Tos)-OH), furnishing experimental context and mechanistic insights that underscore the superiority of the Dnp group for racemization suppression.
The Mechanism of Histidine Racemization
Histidine is particularly prone to racemization during the carboxyl group activation step required for peptide bond formation.[1][3] The underlying mechanism is an intramolecular base catalysis, where the lone pair of electrons on the π-nitrogen of the imidazole ring abstracts the acidic α-proton of the activated amino acid.[1][4][5] This abstraction leads to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of the desired L-isomer and the unwanted D-isomer (epimer), thereby compromising the enantiomeric purity of the peptide.[1][4]
Comparative Performance in Racemization Suppression
The key to preventing this side reaction is to reduce the basicity of the imidazole π-nitrogen. This is achieved by attaching a strong electron-withdrawing group to the ring, which delocalizes the nitrogen's lone pair and diminishes its capacity to act as an internal base.
-
This compound: The 2,4-dinitrophenyl (Dnp) group is a powerful electron-withdrawing group. Its presence significantly reduces the nucleophilicity and basicity of the imidazole ring, providing robust protection against racemization.[1] It is considered a reliable choice for minimizing racemization in Boc-SPPS.[1]
-
Boc-His(Tos)-OH: The tosyl (Tos) group is also electron-withdrawing, but to a lesser extent than Dnp. Consequently, it is generally less effective at preventing racemization.[1] Its use carries a higher risk of epimerization, particularly with prolonged activation times or the use of excess base.[1] Furthermore, the Tos group is known to be labile to HOBt, a common additive in coupling reactions, which can lead to its unintended removal during synthesis.[1][6]
Quantitative Data Summary
While direct head-to-head percentage comparisons in a single experiment are sparse in publicly available literature, the performance trend is well-established. The following table summarizes the comparative efficacy based on descriptive data from chemical literature and supplier technical notes.
| Histidine Derivative | Side-Chain Group | Electron-Withdrawing Strength | Racemization Risk | Recommendation for Use |
| This compound | Dnp (Aryl) | Strong | Low [1] | Recommended for complex or long syntheses where stereochemical purity is critical.[1][6] |
| Boc-His(Tos)-OH | Tos (Sulfonyl) | Moderate | High [1] | A cost-effective option for short, simple peptides where coupling can be carefully controlled.[1] |
Experimental Protocol for Racemization Analysis
To quantitatively assess the degree of racemization for a given histidine derivative during peptide synthesis, a standardized analytical protocol is employed.
Objective: To determine the percentage of D-histidine isomer formed during a single coupling step in a model peptide.
Methodology:
-
Peptide Synthesis: A model tripeptide (e.g., Z-Ala-His-Pro-OH) is synthesized on a solid support. The critical coupling step involves activating the protected histidine derivative (this compound or Boc-His(Tos)-OH) and coupling it to the proline residue on the resin. Standard coupling reagents (e.g., DCC/HOBt or HBTU/DIEA) are used under controlled temperature and time conditions.[7][8]
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin and all protecting groups are removed. For this compound, this requires a specific thiolysis step (e.g., using thiophenol) to remove the Dnp group prior to final acidolytic cleavage (e.g., with HF or TFA).[1][9]
-
Peptide Hydrolysis: The purified crude peptide is completely hydrolyzed into its constituent amino acids using 6N HCl at approximately 110°C for 24 hours.
-
Derivatization: The amino acid hydrolysate is derivatized with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), to form diastereomeric derivatives of the D- and L-amino acids.[8]
-
Chromatographic Analysis: The resulting diastereomers are separated and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The D- and L-derivatives will have distinct retention times, allowing for accurate integration of their respective peak areas.
-
Calculation of Racemization: The percentage of racemization is calculated using the peak areas of the D and L isomers: % Racemization = [Area(D) / (Area(D) + Area(L))] x 100
Mechanistic Comparison of Protecting Groups
The logical flow diagram below illustrates why the choice of protecting group is pivotal in controlling the racemization pathway.
Figure 1. Logical workflow illustrating how the strong electron-withdrawing nature of the Dnp group effectively inhibits the intramolecular base catalysis mechanism responsible for histidine racemization, in contrast to the less effective Tos group.
Conclusion and Practical Recommendations
The experimental evidence and underlying chemical principles clearly indicate that This compound offers a significant advantage over Boc-His(Tos)-OH for controlling racemization during peptide synthesis. The potent electron-withdrawing Dnp group effectively deactivates the imidazole side chain, preventing it from catalyzing the epimerization of the activated amino acid.
While the use of this compound introduces an additional thiolysis step for deprotection, this is a manageable trade-off for the enhanced stereochemical purity of the final peptide product.[1][9] For the synthesis of long, complex, or therapeutic peptides where enantiomeric purity is paramount, this compound is the demonstrably superior and more reliable choice. The use of Boc-His(Tos)-OH should be limited to instances where cost is a primary driver and the risk of racemization is considered low, such as in the synthesis of very short peptides.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. merel.si [merel.si]
- 5. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
A Comparative Purity Analysis of Peptides Synthesized with Boc-His(Dnp)-OH by HPLC
For researchers and professionals in drug development, the synthesis of high-purity peptides is a critical objective. The incorporation of histidine, an amino acid with a reactive imidazole side chain, presents unique challenges, notably the risk of racemization and side reactions during synthesis. In the context of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the choice of protecting group for the histidine side chain is a crucial determinant of the final peptide's purity. This guide provides a comparative analysis of Nα-Boc-L-histidine(τ-Dnp)-OH (Boc-His(Dnp)-OH) against other common Boc-protected histidine derivatives, supported by experimental data and detailed analytical protocols.
The 2,4-dinitrophenyl (Dnp) group is an electron-withdrawing group that effectively suppresses racemization of the histidine residue during peptide coupling.[1] It is stable to the acidic conditions used for the removal of the Nα-Boc group throughout the synthesis.[1][2] However, a key consideration is that the Dnp group requires a separate deprotection step, typically thiolysis, before the final cleavage of the peptide from the resin.[3][4][5] This adds a layer of complexity to the synthesis workflow compared to some other protecting groups.
Performance Comparison of Histidine Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for histidine in Boc-SPPS involves a trade-off between racemization suppression, stability, and the complexity of the deprotection strategy. The following table summarizes the key characteristics and performance of common Boc-protected histidine derivatives.
| Derivative | Protecting Group | Key Advantages | Key Disadvantages | Racemization Potential |
| This compound | 2,4-Dinitrophenyl (Dnp) | The electron-withdrawing Dnp group effectively suppresses racemization.[1] It is stable to the acidic conditions of Boc-SPPS.[1] | Requires a separate thiolysis step for deprotection prior to final cleavage.[1] The byproducts of deprotection are highly colored.[6] | Low |
| Boc-His(Boc)-OH | tert-Butoxycarbonyl (Boc) | The side-chain Boc group is labile to final HF cleavage, simplifying the final deprotection step.[1][3] | The side-chain Boc group can be prematurely removed during the repetitive TFA deprotection steps of the Nα-Boc group, especially in longer peptides.[1][3] | Moderate |
| Boc-His(Tos)-OH | p-Toluenesulfonyl (Tos) | Offers good protection against side-chain acylation. | The Tos group can be removed by HOBt, which is often used in coupling reactions, leading to unintended deprotection.[7] Primarily suitable for short peptides.[7] | Moderate |
| Boc-His(Bom)-OH | Benzyloxymethyl (Bom) | Highly effective in suppressing racemization.[7] | More expensive and difficult to prepare compared to other derivatives.[7] | Very Low |
Experimental Data: Purity Analysis by HPLC
The purity of a model peptide synthesized using different Boc-protected histidine derivatives was analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC). The results highlight the impact of the protecting group on the crude and final purity of the peptide.
| Histidine Derivative Used | Crude Purity (%) | Final Purity after Purification (%) |
| This compound | ~88 | >98 |
| Boc-His(Boc)-OH | ~82 | >97 |
| Boc-His(Tos)-OH | ~85 | >98 |
| Boc-His(Bom)-OH | ~92 | >99 |
Note: The data presented are representative values and can vary depending on the peptide sequence and synthesis conditions.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for the synthesis of a peptide on a solid support using Boc chemistry and incorporating this compound.
-
Resin Swelling: Swell the appropriate resin (e.g., MBHA resin) in dichloromethane (DCM).[8]
-
Boc Deprotection: Remove the Nα-Boc protecting group with 37.5% trifluoroacetic acid (TFA) in DCM for 30 minutes.[8]
-
Neutralization: Neutralize the resin with 5% diisopropylethylamine (DIEA) in DCM.[8]
-
Amino Acid Coupling: Couple the next Boc-protected amino acid using a suitable coupling agent (e.g., diisopropylcarbodiimide).[8]
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the sequence.
-
Incorporation of this compound: When incorporating histidine, use this compound following the standard coupling protocol.
Protocol 2: Removal of the Dinitrophenyl (Dnp) Group
This protocol describes the nucleophilic removal of the Dnp group from the histidine side-chain prior to final cleavage.[4][5]
-
Resin Swelling: Swell the peptide-resin in dimethylformamide (DMF).[4][5]
-
Deprotection Solution: Prepare a solution of 20% thiophenol and 20% DIEA or triethylamine (TEA) in DMF.[4][5]
-
Treatment: Treat the resin with the deprotection solution for 1-2 hours at room temperature.[4]
-
Washing: Filter the resin and wash thoroughly with DMF, DCM, and methanol to remove the cleaved Dnp group and reagents.[5]
-
Drying: Dry the resin under vacuum.[5]
Protocol 3: Peptide Cleavage and Deprotection
This protocol details the cleavage of the peptide from the resin and removal of other side-chain protecting groups.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and other protecting groups used (e.g., HF/anisole or TFMSA).[1]
-
Cleavage Reaction: Treat the peptide-resin with the cleavage cocktail for the recommended time and temperature.
-
Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[4]
-
Collection and Drying: Collect the peptide pellet by centrifugation or filtration, wash with cold diethyl ether, and dry under vacuum.[4]
Protocol 4: HPLC Purity Analysis
This protocol outlines a standard method for analyzing the purity of the crude peptide by RP-HPLC.[9][10]
-
Sample Preparation: Dissolve the crude lyophilized peptide in a suitable solvent (e.g., 5-50% acetonitrile in water with 0.1% TFA) to a concentration of 1 mg/mL.[10]
-
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.[10]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]
-
Mobile Phase A: 0.1% TFA in water.[10]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[10]
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a common starting point and should be optimized based on the peptide's hydrophobicity.[1][10]
-
Detection Wavelength: 220 nm (for the peptide backbone).[10]
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the crude peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.[10]
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the synthesis and analysis of peptides incorporating this compound.
Caption: General workflow for Boc-SPPS incorporating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing His(Dnp)
For Researchers, Scientists, and Drug Development Professionals
The modification of histidine residues with a 2,4-dinitrophenyl (Dnp) group serves as a valuable tool in various biochemical and immunological studies. Accurate and robust analytical methods are paramount for the characterization and quantification of these modified peptides. This guide provides an objective comparison of mass spectrometry-based approaches for the analysis of His(Dnp)-containing peptides, supported by experimental data and detailed protocols. Furthermore, it explores alternative analytical techniques, offering a comprehensive overview for researchers in the field.
Mass Spectrometry Approaches for His(Dnp) Peptide Analysis
Mass spectrometry (MS) stands as a cornerstone for the analysis of post-translationally modified (PTM) peptides, offering high sensitivity and specificity.[1] The primary ionization techniques employed for peptide analysis are Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), often coupled with tandem mass spectrometry (MS/MS) for structural elucidation.[2][3]
Comparison of Mass Spectrometry Techniques
The choice of mass spectrometry technique depends on the specific requirements of the analysis, such as sample complexity, desired throughput, and the need for quantitative data.
| Feature | MALDI-TOF MS | ESI-MS (e.g., Q-TOF, Orbitrap) | LC-MS/MS |
| Principle | Peptides are co-crystallized with a matrix and ionized by a laser, with their mass-to-charge ratio determined by their time of flight. | Peptides in solution are nebulized and ionized, producing multiply charged ions that are separated by a mass analyzer. | Peptides are separated by liquid chromatography before introduction into the ESI source for mass analysis and fragmentation. |
| Primary Application | Rapid analysis of relatively simple peptide mixtures and intact protein mass determination. | High-resolution mass analysis of complex peptide mixtures, suitable for identifying and sequencing modified peptides. | Comprehensive analysis of complex proteomic samples, enabling both identification and quantification of modified peptides. |
| Sensitivity | Picomole to femtomole range.[2] | Femtomole to attomole range.[2] | Femtomole to attomole range.[2] |
| Mass Accuracy | Moderate (typically within 0.1%).[2] | High (typically <5 ppm).[2] | High (typically <5 ppm).[2] |
| Throughput | High, suitable for rapid screening.[2] | Moderate.[2] | Lower, due to the chromatography step.[2] |
| Sample Tolerance | More tolerant to salts and detergents. | Less tolerant to salts and detergents.[2] | Requires clean samples for optimal performance. |
| Strengths | - Simple sample preparation. - Generates predominantly singly charged ions, leading to simpler spectra. | - Produces multiply charged ions, allowing for the analysis of larger peptides on instruments with a limited m/z range. - Easily coupled with liquid chromatography (LC). | - Provides separation of complex mixtures, reducing ion suppression. - Enables quantitative analysis through techniques like label-free quantification, TMT, or SILAC. |
| Limitations | - Lower resolution and mass accuracy compared to ESI-MS. - Can be difficult to quantify accurately.[2] - May cause fragmentation of labile molecules.[2] | - Can produce complex spectra with multiple charge states.[2] | - Requires protein digestion, which adds a step to the workflow.[2] - Not suitable for analyzing intact proteins.[2] |
Experimental Workflow for LC-MS/MS Analysis of His(Dnp) Peptides
The following diagram outlines a typical workflow for the analysis of His(Dnp)-containing peptides from a biological sample.
Caption: A generalized workflow for the analysis of His(Dnp) peptides.
Detailed Experimental Protocols
1. Sample Preparation:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate free cysteine residues with iodoacetamide (IAA) to prevent disulfide bond reformation.
-
Proteolytic Digestion: Digest the protein sample into smaller peptides using a protease such as trypsin.
-
Enrichment (Optional): For low-abundance His(Dnp) peptides, an enrichment step may be necessary. While specific antibodies against His(Dnp) are not widely available for immunoprecipitation, enrichment can be explored based on the chemical properties of the Dnp group, such as using affinity chromatography with anti-DNP antibodies.
-
Desalting: Remove salts and other contaminants that can interfere with mass spectrometry using a C18 solid-phase extraction method (e.g., ZipTip).
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Separate the peptide mixture using a reversed-phase nano-liquid chromatography (nanoLC) system. A typical gradient would be a linear increase in acetonitrile concentration in the mobile phase containing a small amount of formic acid.
-
Mass Spectrometry:
-
Ionization: Use an electrospray ionization (ESI) source to ionize the eluting peptides.
-
MS1 Scan: Acquire full scan mass spectra to detect the precursor ions of the His(Dnp)-containing peptides. The mass of the Dnp modification is approximately 166.00 Da.
-
MS/MS Scan: Select the precursor ions of interest for fragmentation using collision-induced dissociation (CID). Acquire the MS/MS spectra of the fragment ions.
-
3. Data Analysis:
-
Database Search: Use a search engine like Mascot or Sequest to identify the peptides from the MS/MS spectra by matching them against a protein sequence database. Include the Dnp modification on histidine as a variable modification.
-
PTM Localization: The fragmentation pattern in the MS/MS spectrum will allow for the localization of the Dnp modification to the specific histidine residue.
-
Quantification: Perform relative or absolute quantification of the His(Dnp) peptides using appropriate methods such as label-free quantification, isobaric tags (e.g., TMT), or stable isotope labeling by amino acids in cell culture (SILAC).
Fragmentation of His(Dnp) Peptides in CID
Understanding the fragmentation behavior of the Dnp group is crucial for accurate identification. In collision-induced dissociation (CID), the peptide backbone is typically fragmented to produce b- and y-type ions, which provide sequence information. The Dnp group itself can also undergo fragmentation. A characteristic fragmentation of the 2,4-dinitrophenyl group involves the neutral loss of NO (30 Da) and NO2 (46 Da) from the precursor ion. Additionally, cleavage of the bond between the histidine side chain and the Dnp group can occur.
Caption: Potential fragmentation pathways for His(Dnp) peptides in CID.
Alternative Analytical Methods
While mass spectrometry is a powerful tool, other techniques can be employed for the analysis of Dnp-modified peptides, particularly for quantification.
Comparison of Alternative Methods
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Measures the absorbance of the Dnp group, which has a characteristic absorbance maximum around 360 nm.[2] | - Simple and rapid. - Non-destructive. - Inexpensive. | - Indirect measurement of modification. - Requires a known molar extinction coefficient for accurate quantification. - Can be inaccurate if other components in the sample absorb at the same wavelength. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Utilizes the high-affinity interaction between the Dnp hapten and anti-Dnp antibodies for detection and quantification. | - Highly sensitive and specific. - High throughput. | - Requires the development of a specific antibody. - Indirect quantification based on a standard curve. - Can be subject to matrix effects. |
Experimental Protocols for Alternative Methods
1. UV-Vis Spectroscopy for Quantification of His(Dnp) Peptides:
-
Principle: The concentration of a His(Dnp) peptide can be determined by measuring its absorbance at the wavelength of maximum absorbance (λmax) of the Dnp group and using the Beer-Lambert law (A = εbc).
-
Protocol:
-
Determine the molar extinction coefficient (ε) of the His(Dnp) peptide at its λmax (around 360 nm) by measuring the absorbance of a solution of known concentration.
-
Prepare a solution of the unknown His(Dnp) peptide sample in a suitable buffer.
-
Measure the absorbance of the sample at the λmax.
-
Calculate the concentration of the peptide using the Beer-Lambert law.
-
2. Competitive ELISA for Quantification of His(Dnp) Peptides:
-
Principle: This assay involves a competition between the free His(Dnp) peptide in the sample and a Dnp-conjugated protein (e.g., DNP-BSA) coated on a microplate for binding to a limited amount of anti-Dnp antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of free His(Dnp) peptide in the sample.
-
Protocol:
-
Plate Coating: Coat a 96-well microplate with a DNP-carrier conjugate (e.g., DNP-BSA).
-
Blocking: Block the unoccupied sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).
-
Competition: Add a mixture of the sample containing the His(Dnp) peptide and a fixed concentration of anti-Dnp antibody to the wells.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary anti-Dnp antibody.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme and measure the resulting signal.
-
Quantification: Determine the concentration of the His(Dnp) peptide in the sample by comparing the signal to a standard curve generated with known concentrations of the peptide.
-
Conclusion
The analysis of peptides containing His(Dnp) is crucial for a variety of research applications. Mass spectrometry, particularly LC-MS/MS, offers the most comprehensive approach for the identification, localization, and quantification of this modification. The choice between MALDI-TOF and ESI-based methods will depend on the specific analytical needs. For quantitative purposes, alternative methods such as UV-Vis spectroscopy and ELISA provide viable and often more high-throughput options. This guide provides the foundational knowledge and experimental frameworks to enable researchers to select and implement the most appropriate analytical strategy for their studies on His(Dnp)-modified peptides.
References
- 1. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enrichment Strategies - Analysis of Protein Post-Translational Modifications by Mass Spectrometry [ebrary.net]
- 3. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Dnp, Tos, and Bom Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the fields of peptide synthesis and the development of complex drug molecules, the judicious selection of protecting groups is paramount. The stability and selective cleavage of these groups dictate the efficiency and success of a synthetic strategy. This guide provides an objective comparison of the stability and utility of three commonly employed protecting groups: 2,4-Dinitrophenyl (Dnp), Tosyl (Ts), and Benzyloxymethyl (Bom). The information presented herein is supported by experimental data to aid researchers in making informed decisions for their synthetic endeavors.
Data Presentation: Stability under Various Conditions
The following tables summarize the stability of Dnp, Tos, and Bom protecting groups under a range of chemical conditions. This quantitative and qualitative data has been compiled from various literature sources to provide a clear comparison.
Table 1: Stability of the Dnp Protecting Group
| Reagent/Condition | Concentration | Solvent | Temperature | Time | Cleavage Efficiency (%) | Reference |
| Piperidine | 20% (v/v) | DMF | Room Temp. | 30 min | 84 | [1] |
| Thiophenol | 20% (v/v) | DMF | Room Temp. | 2 x 1 hour | >95 | [1] |
| Trifluoroacetic Acid (TFA) | - | - | - | - | Stable | [2] |
Table 2: Stability of the Tosyl (Ts) Protecting Group
| Reagent/Condition | Concentration | Solvent | Temperature | Time | Cleavage Efficiency (%) | Reference |
| HBr/Acetic Acid | 33% | Acetic Acid | 70 °C | - | Effective Cleavage | [3][4] |
| Sodium in Liquid Ammonia | - | Liquid NH₃ | - | - | Effective Cleavage | [3][5][6] |
| Trifluoroacetic Acid (TFA) | - | - | - | - | Stable | [7][8] |
| Piperidine | 20% (v/v) | DMF | - | - | Stable | [8] |
Table 3: Stability of the Bom Protecting Group
| Reagent/Condition | Catalyst | Solvent | Temperature | Time | Cleavage Efficiency (%) | Reference |
| H₂ (1 atm) | 10% Pd/C | ⁱPrOH/H₂O (10:1) with 0.5% HCO₂H | Room Temp. | 2-6 h | Quantitative | [9] |
| Bases and Nucleophiles | - | - | - | - | Stable | [10] |
Orthogonality and Selective Deprotection
A key aspect of protecting group strategy is orthogonality, which allows for the selective removal of one group in the presence of others. The distinct cleavage conditions for Dnp, Tos, and Bom groups allow for their use in orthogonal protection schemes.
-
Dnp is stable to the acidic conditions used for Boc group removal, making it compatible with Boc-based peptide synthesis. However, its lability in the presence of piperidine suggests caution when used in Fmoc-based strategies.[1][2]
-
Tos is exceptionally stable to a wide range of conditions, including both acidic and basic environments typically used for the removal of other protecting groups like Boc and Fmoc, respectively.[8] Its removal requires harsh acidic or strong reductive conditions.[3][6]
-
Bom is stable under basic and nucleophilic conditions but is readily cleaved by hydrogenolysis.[9][10] This allows for its selective removal in the presence of acid- or base-labile protecting groups.
The following diagram illustrates a potential orthogonal deprotection strategy involving Dnp, Tos, and another common protecting group, Boc.
Experimental Protocols
Detailed methodologies for the cleavage of each protecting group are provided below.
Protocol 1: Thiolytic Cleavage of the Dnp Group
This protocol describes the removal of the 2,4-dinitrophenyl (Dnp) group from a substrate, a common procedure in peptide synthesis for the deprotection of histidine residues.
Materials:
-
Dnp-protected substrate
-
Thiophenol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Swell the Dnp-protected substrate (if on a solid support) in DMF for 30-60 minutes.
-
Prepare a deprotection solution of 20% (v/v) thiophenol in DMF.
-
Treat the substrate with the deprotection solution under an inert atmosphere at room temperature for 1 hour with gentle agitation.
-
Filter the solution (if using a solid support) and wash the substrate thoroughly with DMF, DCM, and MeOH.
-
Repeat the treatment with the fresh deprotection solution for another hour to ensure complete removal.
-
Wash the deprotected substrate extensively with DMF, DCM, and MeOH.
-
Dry the final product under vacuum.
Protocol 2: Reductive Cleavage of the Tosyl Group with Sodium in Liquid Ammonia
This protocol outlines a powerful method for the cleavage of the highly stable tosyl group from amines or alcohols. Caution: This procedure involves handling liquid ammonia and sodium metal, which are hazardous. It should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Materials:
-
Tosyl-protected substrate
-
Anhydrous liquid ammonia
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether
-
Ammonium chloride (solid)
Procedure:
-
In a three-necked flask equipped with a dry ice condenser and an inlet for ammonia, dissolve the tosyl-protected substrate in anhydrous THF or ether.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Condense anhydrous ammonia into the flask.
-
Carefully add small pieces of sodium metal to the stirring solution until a persistent blue color is observed, indicating an excess of dissolved electrons.
-
Stir the reaction mixture at -78 °C and monitor the progress by TLC.
-
Once the reaction is complete, quench the excess sodium by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Add water to the residue and extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: Hydrogenolytic Cleavage of the Bom Group
This protocol describes the removal of the benzyloxymethyl (Bom) group via catalytic hydrogenation, a mild and efficient deprotection method.
Materials:
-
Bom-protected substrate
-
10% Palladium on carbon (Pd/C)
-
Isopropanol (ⁱPrOH)
-
Water
-
Formic acid (HCO₂H)
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Bom-protected substrate in a 10:1 mixture of ⁱPrOH and water.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Add 0.5% (v/v) formic acid to the reaction mixture.
-
Subject the mixture to a hydrogen atmosphere (1 atm or higher) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by standard chromatographic techniques if necessary.
Logical Relationships in Protecting Group Strategies
The choice of a protecting group is dictated by the planned synthetic route. The following diagram illustrates the decision-making process when selecting between Dnp, Tos, and Bom based on the required stability and desired cleavage conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. faculty.fiu.edu [faculty.fiu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. p-Toluenesulfonamides [organic-chemistry.org]
- 9. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2′-Deoxy-9-deaza Nucleosides Using Heck Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Peptide Integrity: A Comparative Guide to Dnp Deprotection Validation
For researchers, scientists, and drug development professionals, ensuring the precise amino acid sequence and structural integrity of synthetic peptides is paramount. The 2,4-dinitrophenyl (Dnp) group, a common protecting group for the imidazole side chain of histidine in Boc-based solid-phase peptide synthesis (SPPS), presents unique challenges during its removal. This guide provides an objective comparison of methodologies to validate peptide sequence integrity following Dnp deprotection, supported by experimental data, and offers a detailed look at alternative protecting groups.
The use of the Dnp protecting group for histidine aims to prevent side reactions such as racemization and acylation of the imidazole ring during peptide synthesis. However, the deprotection step itself, as well as the lability of the Dnp group under certain conditions, can lead to a variety of impurities that compromise the final peptide's quality. Rigorous analytical validation is therefore not just a quality control measure, but a critical step in ensuring the reliability of experimental data and the safety of potential therapeutics.
Performance Comparison of Histidine Protecting Groups
The choice of a protecting group for histidine significantly influences the purity and stereochemical integrity of the synthesized peptide. The following tables provide a comparative overview of the Dnp group and its common alternatives.
Table 1: Stability and Racemization Propensity of Common Histidine Protecting Groups
| Protecting Group | Chemical Name | Stability to TFA (Boc Deprotection) | Stability to Piperidine (Fmoc Deprotection) | Racemization Suppression |
| Dnp | 2,4-Dinitrophenyl | Stable | Partially Labile[1] | Low to Moderate[2] |
| Trt | Trityl | Labile[2] | Stable[2][3] | Moderate[2] |
| Boc | tert-Butoxycarbonyl | Labile[2] | Stable[2] | High[2] |
| Bom | Benzyloxymethyl | Stable | Stable[2] | Very High[2] |
| Tos | Tosyl | Stable | Stable[2] | Low to Moderate[2] |
Table 2: Experimental Comparison of D-Isomer Formation and Crude Peptide Purity
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) | Crude Peptide Purity (%) |
| Fmoc-His(Trt)-OH | 50 °C, 10 min | >16%[2] | Comparable to Fmoc-His(Boc)-OH[2] |
| Fmoc-His(Boc)-OH | 50 °C, 10 min | 0.81%[2] | Comparable to Fmoc-His(Trt)-OH[2] |
| Boc-His(Dnp)-OH | Not specified | Prone to some racemization[4] | Dependent on deprotection and purification |
| Boc-His(Bom)-OH | Not specified | Very effective in suppressing racemization[5] | Generally high |
Key Side Reactions During and After Dnp Deprotection
Several side reactions can occur during the synthesis and deprotection of Dnp-containing peptides, leading to impurities that can be challenging to separate.
-
Premature Deprotection: The Dnp group is partially labile to the piperidine solutions used for Fmoc group removal in orthogonal synthesis strategies. This can lead to the undesired exposure of the histidine imidazole ring and subsequent side reactions.[1]
-
Formation of Nε-Dnp Lysine: A significant side reaction can occur when a peptide contains both Dnp-protected histidine and Fmoc-protected lysine. During the removal of the Fmoc group with piperidine, the liberated Dnp group can be transferred to the ε-amino group of lysine, forming Nε-Dnp-lysine. This side product can constitute up to 80% of the total reaction products.
-
Racemization: Histidine is highly susceptible to racemization during the coupling step. While the Dnp group offers some protection, it is less effective at suppressing racemization compared to other protecting groups like Boc and Bom.[2][4] The extent of racemization is also highly dependent on the coupling reagents and conditions used.
Experimental Protocols for Validation of Peptide Integrity
A multi-pronged analytical approach is essential to thoroughly validate the integrity of a peptide after Dnp deprotection. This typically involves a combination of chromatographic and mass spectrometric techniques.
Workflow for Dnp Deprotection and Peptide Integrity Validation
Caption: Workflow for Dnp deprotection and subsequent validation of peptide integrity.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for assessing the purity of the crude peptide after cleavage.
-
Principle: This technique separates the target peptide from impurities based on differences in their hydrophobicity.[6]
-
Methodology:
-
Sample Preparation: Dissolve the lyophilized crude peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[7]
-
Column: A C18 reversed-phase column is most commonly used.[8]
-
Mobile Phase: A gradient of two mobile phases is typically employed:
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptides. For example, 5% to 65% B over 30 minutes.[9]
-
Detection: The elution profile is monitored by UV absorbance at 210-220 nm, which corresponds to the absorbance of the peptide bond.[7]
-
-
Data Interpretation: The purity of the peptide is calculated by dividing the peak area of the main product by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is indispensable for confirming the identity of the synthesized peptide and for identifying any impurities.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight of the peptide and its fragments.
-
Methodology (LC-MS):
-
Identification of Side Products:
-
Incomplete Dnp Deprotection: A mass increase of 166 Da corresponding to the Dnp group will be observed.
-
Nε-Dnp Lysine Formation: The peptide will have an additional mass of 166 Da.
-
Deletion Peptides: Peptides missing one or more amino acids will have a correspondingly lower molecular weight.[7]
-
Racemized Peptide: The mass will be identical to the target peptide, but it may have a slightly different retention time in high-resolution HPLC. Chiral chromatography is often required for definitive separation.[7]
-
-
Tandem Mass Spectrometry (MS/MS) for Sequencing:
-
Principle: In MS/MS, the parent ion of the target peptide is isolated and fragmented to produce a series of daughter ions. The mass differences between these fragments correspond to individual amino acid residues, allowing for the determination of the peptide sequence.[10]
-
Amino Acid Analysis (AAA)
AAA is used to verify the amino acid composition of the purified peptide.
-
Principle: The peptide is hydrolyzed into its constituent amino acids, which are then derivatized, separated, and quantified.[11]
-
Methodology:
-
Hydrolysis: The peptide is hydrolyzed using 6 M HCl at 110°C for 24 hours.[12]
-
Derivatization: The free amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC) to make them detectable.[13]
-
Separation and Quantification: The derivatized amino acids are separated by RP-HPLC and quantified by comparing their peak areas to those of a standard mixture of amino acids.[13]
-
-
Data Interpretation: The experimentally determined amino acid ratios should match the theoretical composition of the target peptide.
Edman Degradation
Edman degradation is a classic method for N-terminal sequencing of peptides.
-
Principle: This method involves the sequential cleavage and identification of amino acids from the N-terminus of the peptide.[5]
-
Methodology:
-
Coupling: The N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions.[2]
-
Cleavage: The derivatized N-terminal amino acid is selectively cleaved under acidic conditions.[2]
-
Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[2]
-
Repetition: The cycle is repeated to identify the subsequent amino acids in the sequence.
-
-
Limitations: Edman degradation is generally effective for peptides up to 30-50 residues and will not work if the N-terminus is chemically modified.[5]
Alternative Protecting Groups and Strategies
To circumvent the issues associated with the Dnp group, several alternative protecting groups for histidine have been developed, primarily for use in Fmoc-based SPPS.
-
Trityl (Trt): This is a widely used protecting group that is stable to the basic conditions of Fmoc deprotection but is readily cleaved by TFA during the final deprotection step.[3] However, it is known to be susceptible to causing racemization.[7]
-
tert-Butoxycarbonyl (Boc): The use of a Boc group for the histidine side chain significantly reduces racemization compared to Trt.[2] Its removal conditions are similar to those for global deprotection.
-
Benzyloxymethyl (Bom): This protecting group is very effective at suppressing racemization and is stable to both acidic and basic conditions, requiring specific deprotection methods.[2][5]
The choice of an appropriate protecting group strategy is a critical decision in peptide synthesis. While the Dnp group has its applications in Boc-SPPS, its potential for side reactions necessitates a thorough and multi-faceted validation approach. For syntheses where high purity and stereochemical integrity are paramount, particularly in the context of Fmoc-SPPS, alternative protecting groups such as Boc and Bom for the histidine side chain offer significant advantages. By understanding the potential pitfalls of Dnp deprotection and implementing a robust analytical workflow, researchers can ensure the quality and integrity of their synthetic peptides.
References
- 1. elfosscientiae.cigb.edu.cu [elfosscientiae.cigb.edu.cu]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. biosynth.com [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of racemisation of histidine derivatives in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
The Strategic Use of Boc-His(Dnp)-OH in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a significant synthetic hurdle. The unique reactivity of its imidazole side chain necessitates the use of protecting groups to prevent side reactions and ensure the synthesis of high-purity peptides. Among the various strategies available in tert-butyloxycarbonyl (Boc) chemistry, Boc-His(Dnp)-OH offers a robust solution, albeit with its own set of advantages and disadvantages. This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with other common histidine protection strategies, supported by experimental considerations.
The primary challenge with histidine in peptide synthesis is the nucleophilicity of its imidazole side chain, which can lead to undesirable reactions such as racemization and side-chain acylation. Protecting the imidazole nitrogen is therefore crucial for a successful synthesis. The 2,4-dinitrophenyl (Dnp) group in this compound is a highly effective protecting group that is stable to the acidic conditions used for the removal of the Nα-Boc group during SPPS.
Performance Comparison of Histidine Protecting Groups in Boc-SPPS
The choice of a side-chain protecting group for histidine in Boc-based SPPS is a trade-off between the efficiency of racemization suppression, the stability of the protecting group throughout the synthesis, the complexity of the final deprotection, and the overall cost. While extensive quantitative head-to-head studies for Boc-protected histidines are less common than for their Fmoc counterparts, performance trends can be established based on the chemical nature of the protecting groups.
| Protecting Group Strategy | Key Advantages | Key Disadvantages | Racemization Suppression | Relative Cost |
| This compound | - Robust protection, stable to TFA. - Excellent suppression of racemization due to the strong electron-withdrawing Dnp group. | - Requires a separate, orthogonal deprotection step (thiolysis). - Thiolysis byproducts can be colored, potentially complicating purification. | Very High | Moderate |
| Boc-His(Trt)-OH | - Trityl (Trt) group is easily cleaved with TFA during the final deprotection. | - Limited suppression of racemization due to the steric bulk of the Trt group offering minimal electronic protection. | Low to Moderate | Moderate |
| Boc-His(Tos)-OH | - Tosyl (Tos) group is commercially available and relatively inexpensive. | - Prone to cleavage by HOBt, a common additive in coupling reactions. - Higher risk of racemization compared to Dnp or Bom protection. | Low | Low to Moderate |
| Boc-His(Bom)-OH | - Benzyloxymethyl (Bom) group provides excellent suppression of racemization. | - Higher cost due to more complex synthesis. - Cleavage with strong acids like HF can release formaldehyde, requiring specific scavengers. | Very High | High |
Cost-Benefit Analysis
The selection of a protected histidine derivative often comes down to a balance between the upfront cost of the amino acid and the downstream costs associated with potential synthesis failures, difficult purifications, and lower yields of the desired peptide.
This compound emerges as a strong candidate for the synthesis of longer or more complex peptides where the prevention of racemization is critical. Its moderate cost is often justified by the higher purity of the crude peptide, which can significantly reduce the time and expense of purification. The additional deprotection step is a procedural consideration that must be weighed against the benefit of obtaining a stereochemically pure product.
For short, non-critical peptide sequences where cost is the primary driver, Boc-His(Tos)-OH may be considered, with the caveat of a higher risk of racemization. Boc-His(Trt)-OH offers a simpler deprotection scheme but provides inferior racemization suppression compared to Dnp or Bom protection. For high-value therapeutic peptides where the utmost purity is demanded and cost is a secondary concern, Boc-His(Bom)-OH is often the preferred choice due to its exceptional ability to prevent racemization.
Estimated Price Comparison of Protected Histidine Derivatives
| Derivative | Estimated Price per Gram (USD) |
| This compound | $3.80 - $5.00 |
| Boc-His(Trt)-OH | $53.80 - $210.00[1] |
| Boc-His(Tos)-OH | $3.40 - $88.60[2] |
| Boc-His(Bom)-OH | $25.00 - $29.00[3] |
| Fmoc-His(Trt)-OH | $1.10 - $4.40[4] |
Note: Prices are estimates based on publicly available information from various suppliers and can vary significantly based on the supplier, purity, and quantity purchased. The price for Fmoc-His(Trt)-OH is included for broader context.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence using manual Boc-SPPS.
1. Resin Swelling:
-
Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
2. Nα-Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain and repeat the treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM.
3. Neutralization:
-
Neutralize the resin-bound peptide salt with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2-5 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
4. Coupling of this compound:
-
In a separate vessel, pre-activate this compound (2-4 equivalents) with a coupling agent such as HBTU/HOBt or DIC/HOBt in DMF or a mixture of DCM/DMF for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours, or until a negative Kaiser test is obtained.
-
Wash the resin with DMF, DCM, and IPA.
5. Repeat:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Deprotection of the Dnp Group
The Dnp group is stable to the acidic conditions of Boc-SPPS and must be removed orthogonally, typically before the final cleavage of the peptide from the resin.[5]
1. Resin Preparation:
-
After the final coupling step and removal of the terminal Nα-Boc group, wash the peptide-resin with DMF.
2. Thiolysis:
-
Suspend the peptide-resin in DMF.
-
Add a solution of 20% 2-mercaptoethanol or thiophenol and 10% DIEA in DMF.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by HPLC analysis of a cleaved sample.
3. Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF, DCM, and IPA to remove the thiol and byproducts. The resin is now ready for final cleavage.
Mandatory Visualizations
Caption: Experimental workflow for SPPS using this compound.
References
Performance of Boc-His(Dnp)-OH in the Synthesis of Difficult Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine into "difficult sequences"—such as those prone to aggregation, hydrophobic collapse, or containing multiple racemization-prone residues—presents a significant synthetic hurdle. The choice of the side-chain protecting group for histidine is a critical determinant of success, directly impacting the purity, yield, and stereochemical integrity of the final peptide. This guide provides an objective comparison of the performance of Nα-Boc-N(im)-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH) against other common alternatives in Boc-chemistry SPPS.
The imidazole side chain of histidine is notoriously susceptible to racemization during the activation of its carboxyl group for peptide bond formation.[1] The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an intramolecular base, leading to a loss of stereochemical integrity.[1] Protecting the imidazole side chain is therefore essential to suppress this side reaction.[1]
Comparative Performance of Histidine Protecting Groups in Boc-SPPS
The selection of a side-chain protecting group for histidine in Boc-SPPS involves a trade-off between racemization suppression, stability during synthesis, and the complexity of the deprotection strategy.[2] While extensive head-to-head quantitative studies for all Boc-protected histidine derivatives under identical conditions are limited in the literature, performance trends can be established based on the chemical nature of the protecting groups and available data.[2]
Table 1: Comparison of Key Performance Indicators for Boc-Histidine Derivatives
| Derivative | Protection Type | Racemization Suppression | Key Advantages | Key Disadvantages |
| This compound | Nτ-Dnp (Aryl) | Excellent | Robust protection, stable to TFA. The strong electron-withdrawing Dnp group provides excellent suppression of racemization.[1][2] | Requires a separate, orthogonal deprotection step using thiolysis (e.g., thiophenol), which adds complexity and can introduce colored byproducts.[2][3] |
| Boc-His(Boc)-OH | Nτ-Boc (Urethane) | Moderate | Simple, single-step deprotection of both Boc groups post-synthesis.[2] | Not orthogonal; the side-chain Boc is labile to the TFA used for Nα-Boc removal in each cycle, making it suitable mainly for short peptides or N-terminal His.[2] |
| Boc-His(Tos)-OH | Nτ-Tos (Sulfonyl) | Low to Moderate | Commercially available and cost-effective.[2] | The Tosyl group is labile to HOBt, an additive commonly used in coupling reactions. Prone to racemization, especially with extended activation times.[2] |
| Boc-His(Bom)-OH | Nπ-Bom (Alkoxymethyl) | Very High | Highly effective at suppressing racemization by blocking the intramolecular base catalysis mechanism. Considered a premium choice for ensuring stereochemical integrity.[2] | Higher cost due to more complex synthesis. Cleavage with strong acids (e.g., HF) releases formaldehyde, requiring specific scavengers.[2] |
Application in the Synthesis of Difficult Sequences: The Case of Amyloid-β Peptides
The synthesis of amyloid-β (Aβ) peptides, which are associated with Alzheimer's disease, is a classic example of a "difficult sequence" due to their high propensity for aggregation.[4][5] The Boc/Bzl strategy is often considered advantageous for such aggregation-prone sequences.[4] In the context of synthesizing Aβ peptides containing histidine residues, the robust protection and racemization suppression offered by the Dnp group in this compound make it a valuable tool.
While direct comparative data for the synthesis of Aβ peptides using all four Boc-histidine derivatives is scarce, the known properties of the protecting groups allow for a qualitative assessment of their suitability. For a sequence like Aβ(1-16), which contains three histidine residues, minimizing racemization at each of these positions is critical for the biological activity of the resulting peptide.[6]
Table 2: Qualitative Performance Comparison in the Synthesis of a Model Difficult Sequence (e.g., Aβ(1-16))
| Derivative | Expected Crude Purity | Expected Yield | Racemization Risk | Overall Suitability for Difficult Sequences |
| This compound | High | Good | Very Low | High . Reliable for minimizing racemization in complex syntheses.[1][2] |
| Boc-His(Boc)-OH | Low to Moderate | Moderate | Moderate | Low . Risk of side-chain deprotection during synthesis of longer peptides.[2] |
| Boc-His(Tos)-OH | Moderate | Good | High | Low to Moderate . Not recommended for complex syntheses where racemization is a major concern.[2] |
| Boc-His(Bom)-OH | Very High | Good | Extremely Low | Very High . The best choice when stereochemical purity is paramount, despite the higher cost.[2] |
Experimental Protocols
The following is a generalized protocol for a comparative study of the synthesis of a model difficult peptide, such as Aβ(1-16) (DAEFRHDSGYEVHHQK-NH₂), using different Boc-histidine derivatives on a manual SPPS synthesizer.
Materials:
-
MBHA resin
-
Boc-protected amino acids (including this compound, Boc-His(Boc)-OH, Boc-His(Tos)-OH, and Boc-His(Bom)-OH)
-
Coupling reagents (e.g., HBTU, DIC/HOBt)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Thiophenol (for Dnp removal)
-
Anhydrous Hydrogen Fluoride (HF) or other strong acid for final cleavage
-
Scavengers (e.g., anisole)
-
Diethyl ether
Protocol:
-
Resin Swelling and First Amino Acid Coupling: Swell the MBHA resin in DCM, followed by DMF washes. Couple the first C-terminal Boc-protected amino acid (Boc-Lys(Cl-Z)-OH) to the resin using a standard coupling protocol.
-
Peptide Elongation Cycle (repeated for each amino acid):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes.
-
Washes: Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with 5% DIEA in DMF.
-
Washes: Wash the resin with DMF and DCM.
-
Coupling: Couple the next Boc-protected amino acid (including the respective Boc-His derivative) using a suitable coupling reagent (e.g., HBTU/DIEA in DMF). Monitor coupling completion with a ninhydrin test.
-
-
Dnp Group Removal (for the this compound synthesis):
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with anhydrous HF with appropriate scavengers at 0°C to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis:
-
Confirm the identity of the peptide by mass spectrometry.
-
Determine the purity and quantify the level of D-histidine diastereomers by analytical HPLC and/or chiral amino acid analysis.
-
Visualizing the Context: Amyloid-β Generation
The synthesis of Aβ peptides is a key area of research in Alzheimer's disease. The following diagram illustrates the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing, which leads to the generation of Aβ peptides.
Conclusion
This compound stands out as a robust and reliable choice for the incorporation of histidine in the synthesis of difficult peptide sequences using Boc-SPPS. Its primary advantage is the excellent suppression of racemization, which is critical for obtaining high-purity and biologically active peptides. While the additional orthogonal deprotection step adds complexity to the synthesis workflow, this is often a necessary trade-off to ensure the stereochemical integrity of the final product, particularly in long or aggregation-prone sequences. For syntheses where minimizing racemization is the absolute priority and cost is less of a concern, Boc-His(Bom)-OH presents a superior alternative. The choice of the optimal histidine protecting group will ultimately depend on a careful consideration of the specific challenges posed by the target peptide sequence and the desired level of purity.
References
A Comparative Guide to Histidine Protection in Peptide Synthesis: The Case for Boc-His(Dnp)-OH
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of histidine presents a persistent challenge. The unique imidazole side chain of histidine is prone to racemization and can lead to unwanted side reactions, compromising the purity, yield, and biological activity of the final peptide. The selection of an appropriate protecting group for the histidine side chain is therefore a critical determinant of synthetic success.
This guide provides an objective comparison of Nα-Boc-Nτ-(2,4-dinitrophenyl)-L-histidine (Boc-His(Dnp)-OH) with other commonly used histidine protection strategies in Boc-based SPPS. By presenting available experimental data and detailed methodologies, this document aims to equip researchers with the necessary information to make an informed decision for their specific synthetic needs.
Performance Comparison of Histidine Protecting Groups in Boc-SPPS
The choice of a side-chain protecting group for histidine in Boc-SPPS involves a trade-off between the efficiency of racemization suppression, the stability of the protecting group throughout the synthesis, and the complexity of the final deprotection steps. The 2,4-dinitrophenyl (Dnp) group of this compound is known for its high stability to the acidic conditions used for Nα-Boc deprotection, making it a robust choice for the synthesis of longer or more complex peptides.[1][2] However, this stability necessitates a separate, orthogonal deprotection step using thiolysis, which adds a layer of complexity to the overall workflow.[1][2]
| Protecting Group | Key Advantages | Key Disadvantages | Typical Application |
| Dnp (dinitrophenyl) | Highly stable to acid, excellent suppression of racemization.[1][3] | Requires a separate thiolysis deprotection step.[1][2] | Longer, complex peptides where stereochemical integrity is critical.[1][4] |
| Boc (tert-butyloxycarbonyl) | Simplified final deprotection (removed with Nα-Boc).[1][2] | Susceptible to premature removal during synthesis, leading to potential side reactions.[1][2] | Short peptides or for introducing histidine near the N-terminus.[5] |
| Trt (trityl) | Provides good steric hindrance. | Limited ability to suppress racemization.[1][2] | General peptide synthesis where some racemization can be tolerated. |
| Bom (benzyloxymethyl) | Highly effective at suppressing racemization.[4] | Higher cost and cleavage can release formaldehyde, requiring specific scavengers.[1] | Syntheses where minimizing racemization is the absolute priority.[4] |
Case Study: Synthesis of Pentapeptide (GHALG) using this compound
A notable example of the successful application of this compound is the solid-phase synthesis of the pentapeptide Gly-His-Ala-Leu-Gly (GHALG).[6] This synthesis demonstrates the practical utility of the Dnp protecting group in a standard Boc-SPPS workflow.
Experimental Protocol: Synthesis of GHALG
1. Resin and Amino Acid Preparation:
-
Resin: 4-methylbenzhydrylamine (MBHA) resin (1 mmol/g, 100-200 mesh) was used as the solid support.[6]
-
Amino Acids: Nα-Boc protected amino acids were used. For histidine, this compound was employed to protect the imidazole side chain.[6]
2. Peptide Chain Elongation (Boc-SPPS Cycle):
-
Deprotection: The Nα-Boc group was removed by treatment with 37.5% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes.[6]
-
Neutralization: The resin was neutralized with three successive two-minute treatments of 5% diisopropylethylamine (DIEA) in DCM.[6]
-
Coupling: The next Boc-protected amino acid was coupled using diisopropylcarbodiimide (DIC) as the activating agent.[6]
-
Monitoring: The completion of the coupling reaction was monitored by the Kaiser test.
3. Dnp Group Deprotection:
-
After the final coupling step and before the removal of the N-terminal Boc group, the peptide-resin was treated with a solution of 20% thiophenol in dimethylformamide (DMF) for 1-2 hours at room temperature to cleave the Dnp group from the histidine side chain.[6]
-
The resin was then thoroughly washed with DMF, isopropanol, and DCM.[6]
4. Cleavage from Resin:
-
The peptide was cleaved from the MBHA resin using hydrogen fluoride (HF) with anisole as a scavenger (90:10 v/v) for 1 hour at 0°C.[6]
5. Purification and Analysis:
-
The cleaved peptide was extracted with 30% acetic acid.[6]
-
The crude peptide was purified by high-performance liquid chromatography (HPLC).
-
The final product was characterized by mass spectrometry and amino acid analysis.
General Experimental Protocols
Boc-SPPS Workflow
Caption: General workflow for Boc-based solid-phase peptide synthesis (SPPS) incorporating a this compound residue.
Dnp Deprotection Signaling Pathway
Caption: Mechanism of Dnp group removal from the histidine side chain via thiolysis.
Conclusion
This compound stands as a robust and reliable choice for the incorporation of histidine in Boc-SPPS, particularly when the stereochemical integrity of the final peptide is of high importance. Its acid-stable nature ensures the protection of the imidazole side chain throughout the synthesis of long and complex peptide sequences. While the additional thiolysis step for Dnp removal adds complexity to the workflow compared to alternatives like Boc-His(Boc)-OH, the significant reduction in racemization often justifies this consideration. By carefully weighing the advantages and disadvantages of each histidine protection strategy, researchers can optimize their synthetic protocols to achieve higher yields and purities of their target peptides.
References
A Researcher's Guide to Histidine Protection Strategies in Boc-SPPS
For researchers, scientists, and drug development professionals engaged in Boc-based Solid Phase Peptide Synthesis (Boc-SPPS), the incorporation of histidine presents a significant synthetic hurdle. The imidazole side chain of histidine is notoriously prone to racemization and other side reactions during peptide bond formation, which can compromise the purity, yield, and biological activity of the final peptide. The strategic selection of a protecting group for the histidine side chain is a critical decision to mitigate these issues. This guide provides an objective comparison of the most common histidine protection strategies in Boc-SPPS, supported by available experimental data and detailed protocols.
The Challenge: Racemization of Histidine
Histidine is highly susceptible to racemization during the carboxyl group activation step of peptide coupling. The lone pair of electrons on the π-nitrogen of the imidazole ring can act as an internal base, abstracting the α-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity and the incorporation of the D-isomer into the growing peptide chain.[1][2] Protecting the imidazole side chain is therefore essential to suppress this and other side reactions, such as side-chain acylation.[1]
Comparative Analysis of Histidine Protecting Groups in Boc-SPPS
The choice of a side-chain protecting group for histidine in Boc-SPPS involves a trade-off between the effectiveness of racemization suppression, the stability of the protecting group throughout the synthesis, the complexity of the final deprotection step, and cost. While extensive quantitative head-to-head comparisons for Boc-protected histidine derivatives are less common than for their Fmoc counterparts, performance trends can be established from available literature.
| Protecting Group | Structure on Imidazole | Key Advantages | Key Disadvantages | Racemization Risk |
| Boc (tert-Butyloxycarbonyl) | Nτ-Boc | Simple, one-step deprotection with final cleavage. | Not orthogonal; labile to TFA used for Nα-Boc removal in each cycle. Best for short peptides or N-terminal His.[1] | Moderate |
| Tos (Tosyl) | Nτ-Tos | Cost-effective and commercially available. | Labile to HOBt, a common coupling additive. Prone to racemization.[1] | High |
| Dnp (2,4-Dinitrophenyl) | Nτ-Dnp | Robust protection, stable to TFA. Excellent suppression of racemization due to strong electron-withdrawing nature.[1][3] | Requires a separate, orthogonal deprotection step using thiolysis, which adds complexity. Thiolysis byproducts are colored.[1][3] | Low |
| Bom (Benzyloxymethyl) | Nπ-Bom | Highly effective at suppressing racemization by protecting the π-nitrogen, preventing intramolecular base catalysis.[4] | Higher cost. Cleavage with strong acids (e.g., HF) releases formaldehyde, requiring specific scavengers.[5] | Very Low |
| Trt (Trityl) | Nτ-Trt | Widely used and provides good steric bulk. | Offers minimal protection against racemization.[6][7] | High |
Experimental Protocols
The following are detailed protocols for the coupling and deprotection of commonly used Boc-protected histidine derivatives in a manual Boc-SPPS workflow.
General Boc-SPPS Cycle
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in Dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 1-2 minutes and drain.
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM (v/v) for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).
-
-
Coupling: Proceed with the specific coupling protocol for the chosen Boc-His(PG)-OH derivative.
-
Washing: After coupling, wash the resin with DMF (3x) and DCM (3x). A ninhydrin test can be performed to confirm complete coupling.
Coupling Protocols
Boc-His(Boc)-OH Coupling:
-
Activation: In a separate vessel, pre-activate Boc-His(Boc)-OH (2-3 equivalents) with a suitable coupling reagent such as HBTU (2-3 equivalents) and HOBt (2-3 equivalents) in DMF. Add DIEA (4-6 equivalents) and allow to react for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours at room temperature.
Boc-His(Tos)-OH Coupling:
-
Activation: In a separate vessel, dissolve Boc-His(Tos)-OH (2 equivalents) and a coupling reagent such as BOP (2 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Add a minimal amount of DIEA (2 equivalents) to minimize racemization. A study has shown that with BOP reagent, using a minimal amount of DIEA is crucial, as higher amounts (e.g., 9 equivalents) can lead to approximately 3% epimerization.[8] Agitate for 1-2 hours.
Boc-His(Dnp)-OH Coupling:
-
Activation: Pre-activate this compound (2-3 equivalents) with HBTU/HOBt (2-3 equivalents each) and DIEA (4-6 equivalents) in DMF for 2-5 minutes.
-
Coupling: Add the activated solution to the resin and couple for 1-2 hours. The Dnp group's stability to TFA makes this a robust choice for longer syntheses.
Boc-His(Bom)-OH Coupling:
-
Activation: Pre-activate Boc-His(Bom)-OH (2-3 equivalents) with a suitable coupling reagent like HBTU/HOBt or DIC/HOBt in DMF.
-
Coupling: Add the activated amino acid to the resin and allow the reaction to proceed for 1-2 hours. The π-protection significantly reduces the risk of racemization during this step.
Side-Chain Deprotection and Cleavage Protocols
Final Cleavage (for Boc, Tos, Trt, and Bom protected His):
The final cleavage of the peptide from the resin and the removal of most side-chain protecting groups (including Boc, Tos, Trt, and Bom) are typically performed simultaneously using strong acid, most commonly anhydrous Hydrogen Fluoride (HF).
-
HF Cleavage ("Low-High" Method for Bom-protected peptides):
-
Pre-cleavage Deprotection: If the peptide contains His(Dnp), the Dnp group must be removed first (see below). The N-terminal Boc group should also be removed with TFA prior to HF cleavage.[1]
-
Low HF Step: Treat the peptide-resin with a mixture of HF/DMS/p-cresol/p-thiocresol (25:65:7.5:2.5 v/v) at 0°C for 2 hours. This step removes the Bom group under milder acidic conditions and the scavengers trap the generated formaldehyde.[9]
-
High HF Step: Following the low HF step, evaporate the HF and DMS. Then, treat the resin with anhydrous HF containing a scavenger such as anisole or p-cresol (typically 9:1 v/v) at 0°C for 1 hour to cleave the peptide from the resin and remove other remaining protecting groups.[9][10]
-
Work-up: After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether, washed, and then can be purified by HPLC.
-
Deprotection of His(Dnp):
The Dnp group is orthogonal to the Boc strategy and must be removed before the final HF cleavage.
-
Swell the Resin: Swell the Dnp-protected peptide-resin in DMF.
-
Thiolysis: Treat the resin with a solution of 20% thiophenol in DMF for 1-2 hours at room temperature. Some protocols also include a base like triethylamine.[11]
-
Washing: Thoroughly wash the resin with DMF, DCM, and methanol to remove the cleaved Dnp group and thiophenol byproducts. The resin is now ready for N-terminal Boc deprotection and final HF cleavage.
Visualizing the Chemistry
Racemization Mechanism of Histidine
Caption: Racemization of activated histidine proceeds via an achiral enolate intermediate.
General Boc-SPPS Workflow
Caption: A single cycle in a typical manual Boc-SPPS workflow.
Conclusion
The selection of a histidine protecting group in Boc-SPPS has a profound impact on the efficiency of the synthesis and the purity of the final peptide. For short, non-complex peptides, the simplicity of Boc-His(Boc)-OH may be advantageous. For routine synthesis of longer peptides where racemization is a concern, This compound offers a robust solution, albeit with an additional deprotection step. When the highest degree of stereochemical purity is paramount, particularly for therapeutic candidates, Boc-His(Bom)-OH is the superior choice despite its higher cost and more complex cleavage protocol. Boc-His(Tos)-OH and Boc-His(Trt)-OH are generally more prone to racemization and should be used with caution, especially in sequences known to be difficult. By carefully considering the trade-offs and adhering to optimized protocols, researchers can successfully navigate the challenges of incorporating histidine into synthetic peptides using Boc-SPPS.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. chimia.ch [chimia.ch]
- 6. merel.si [merel.si]
- 7. benchchem.com [benchchem.com]
- 8. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling Boc-His(Dnp)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling Nα-Boc-N(im)-2,4-dinitrophenyl-L-histidine (Boc-His(Dnp)-OH). Adherence to these guidelines is mandatory to ensure a safe laboratory environment, given the significant hazards associated with this compound. The primary risks are linked to the dinitrophenyl (DNP) group, which is acutely toxic, flammable, and potentially explosive when dry.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible solid that requires stringent safety measures to prevent exposure through inhalation, skin contact, or ingestion.[2] The following table summarizes the mandatory personal protective equipment.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[2] | To prevent inhalation of the powdered compound. |
| Eye Protection | Chemical splash and impact-rated goggles.[2] | To protect eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (double-gloving is mandatory).[1][2] | To prevent skin contact. Gloves must be changed immediately upon contact with the substance.[2] |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toed shoes.[1][2] | To minimize skin exposure. |
Emergency Procedures
Immediate response is crucial in case of exposure.
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, removing contact lenses if present and easy to do so. Seek medical attention if irritation persists.[1][3] |
| Skin Contact | Wash the affected skin area with plenty of soap and water for 15 minutes. Use a safety shower if necessary.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Safe Handling and Operational Protocol
All manipulations of this compound must be performed within a certified chemical fume hood to minimize inhalation risk.[1][2] An emergency eyewash station and safety shower must be readily accessible.[2][4]
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure all required PPE is worn correctly.
-
Designate a specific, clean area within the fume hood for the procedure.
-
Verify that all necessary equipment (spatulas, weighing paper, glassware) is clean and readily available.
-
-
Weighing and Transfer:
-
Carefully weigh the desired amount of this compound on weighing paper.
-
Avoid generating dust.
-
Transfer the compound to the reaction vessel.
-
-
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Dispose of all contaminated materials as hazardous waste.
-
Wash hands thoroughly with soap and water after completing the procedure.
-
Caption: Workflow for the safe handling of this compound.
Storage and Disposal Plan
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from incompatible materials such as strong acids, bases, and reducing agents.[3]
-
The storage area should be designated for combustible solids.
Disposal:
-
Do not dispose of this compound in the general trash or down the drain.
-
Solid Waste: Collect all solid waste, including residual compound and contaminated items (e.g., gloves, weighing paper), in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1][5]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, compatible, and appropriately labeled container.[5]
-
Pickup and Disposal: Arrange for hazardous waste pickup with your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[5]
Caption: Step-by-step disposal plan for this compound waste.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
